5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-5(7)4(2-6)3-8-9/h3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFBWODPTSTYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277269 | |
| Record name | 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-41-8 | |
| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-methylpyrazole-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5334-41-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5334-41-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-methylpyrazole-4-carbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238729ZR6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-amino-1-methyl-1H-pyrazole-4-carbonitrile CAS number
An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal and materials chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, grounding all information in established scientific principles and methodologies.
Core Compound Identity and Significance
This compound, identified by the CAS Number 5334-41-8 , is a substituted pyrazole derivative.[1][2][3] The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a privileged scaffold in drug discovery due to its diverse biological activities.[4] This specific compound serves as a versatile synthetic intermediate, primarily because of its two reactive functional groups: a primary amine (-NH₂) at the 5-position and a nitrile (-C≡N) at the 4-position. These groups act as synthetic handles, allowing for extensive chemical modifications and the construction of more complex molecular architectures, particularly fused heterocyclic systems like pyrazolopyrimidines, which are prominent in the development of kinase inhibitors.[5][6]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5334-41-8 | [1][2][3] |
| Molecular Formula | C₅H₆N₄ | [1][] |
| Molecular Weight | 122.13 g/mol | [1][3][] |
| Appearance | Off-White Crystalline Solid | [1][2] |
| Melting Point | 221-223 °C | [2] |
| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | [1][2] |
| Density | ~1.3 g/cm³ (Predicted) | [1][2] |
| Topological Polar Surface Area | 67.6 Ų | [1] |
| Recommended Storage | -20°C Freezer, long-term | [1] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and efficient route to this compound involves the cyclocondensation reaction between a methylhydrazine derivative and an activated malononitrile equivalent.[8]
Reaction Principle: Michael Addition and Cyclization
The synthesis is typically achieved through the reaction of methylhydrazine with (ethoxymethylene)malononitrile. The mechanism proceeds via a Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization with the elimination of ethanol, leading to the formation of the stable aromatic pyrazole ring. The regioselectivity, which determines the position of the methyl group, is controlled by the initial nucleophilic attack.
Detailed Experimental Protocol
This protocol is designed to be self-validating, meaning the steps include built-in checks and rationale to ensure a successful outcome.
Materials:
-
Methylhydrazine
-
(Ethoxymethylene)malononitrile
-
Absolute Ethanol (Solvent)
-
Ethyl Acetate (Extraction)
-
Water (Washing)
-
Standard reflux apparatus, magnetic stirrer, and cooling bath
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methylhydrazine (1.2 equivalents) in absolute ethanol (approx. 10 mL per gram of malononitrile).
-
Expertise & Experience: Using a slight excess of methylhydrazine ensures the complete consumption of the more expensive malononitrile reagent. Ethanol is an excellent solvent choice as it readily dissolves both reactants and has an appropriate boiling point for reflux without requiring high-temperature equipment.[8]
-
-
Controlled Addition: Place the flask in a water bath to manage the reaction temperature. Slowly add (ethoxymethylene)malononitrile (1.0 equivalent) to the stirring solution.
-
Trustworthiness: The reaction can be exothermic. A slow, controlled addition prevents a rapid temperature increase, which could lead to side reactions and reduced purity.
-
-
Reaction to Completion: After the addition is complete, heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and elimination of ethanol, driving the reaction to completion. Progress can be monitored using Thin Layer Chromatography (TLC).
-
-
Product Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath. The product often precipitates as an off-white solid.
-
Self-Validation: If precipitation does not occur, the solution can be concentrated under reduced pressure. Alternatively, the mixture can be diluted with ethyl acetate and washed with water to remove any remaining methylhydrazine and other water-soluble impurities.[8]
-
-
Purification: Collect the crude solid by vacuum filtration and wash with a small amount of cold ethanol. For higher purity, recrystallize the solid from ethanol or an ethanol/water mixture.
-
Authoritative Grounding: Recrystallization is a standard and effective method for purifying crystalline organic solids, yielding a product with a sharp melting point (221-223 °C) consistent with literature values.[2]
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Core Applications in Drug Discovery and Research
The utility of this compound stems from its role as a versatile scaffold. The amino and nitrile groups are orthogonal handles for building molecular complexity.
Precursor to Fused Heterocycles: Kinase Inhibitors
A primary application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds frequently investigated as kinase inhibitors.[6] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.
The synthesis involves the condensation of the 5-amino group of the pyrazole with a 1,3-dielectrophile. This reaction closes a second ring, forming the fused pyrazolopyrimidine core. The nitrile group can be further modified before or after this cyclization to fine-tune the molecule's properties, such as solubility and its ability to interact with the target kinase. For example, derivatives of this core structure have been developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[6]
Logical Elaboration Diagram
Caption: Elaboration of the core scaffold into complex bioactive molecules.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
-
Hazard Classification: The compound is classified as an irritant.[1] GHS hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Precautions for Safe Handling:
-
Avoid breathing dust.[9] Use only in a well-ventilated area, such as a chemical fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
-
Wash hands thoroughly after handling.[9]
-
Minimize dust generation and accumulation.[9]
-
-
First Aid Measures:
-
Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[9]
-
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] For long-term stability, storage in a freezer at -20°C is recommended.[1]
References
- 1. echemi.com [echemi.com]
- 2. This compound, CAS No. 5334-41-8 - iChemical [ichemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide delves into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic characterization, and known reactivity. Furthermore, it explores the potential applications of this molecule, particularly in the context of drug discovery, drawing parallels with structurally related compounds exhibiting notable biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and other advanced chemical entities.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles. Among the diverse range of pyrazole-based compounds, 5-aminopyrazole-4-carbonitriles represent a particularly valuable class of intermediates, serving as versatile building blocks for the synthesis of more complex fused heterocyclic systems with therapeutic potential.[3]
This guide focuses specifically on the N-methylated derivative, this compound, providing a detailed examination of its chemical and physical characteristics.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C₅H₆N₄ and a molecular weight of 122.13 g/mol .[4] Its chemical structure is characterized by a pyrazole ring substituted with an amino group at position 5, a cyano group at position 4, and a methyl group at the N1 position.
References
- 1. rsc.org [rsc.org]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
A Comprehensive Technical Guide to the Physical Properties of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research.[1] Its pyrazole core is a key structural motif found in numerous biologically active molecules.[1] The presence of amino and carbonitrile functional groups enhances its chemical reactivity, making it a valuable intermediate for the synthesis of a wide array of derivatives with potential therapeutic and agricultural applications.[1] Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and utilization in research and development. This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and expert insights.
Molecular Structure and Properties
The foundational characteristics of this compound are summarized in the table below. These properties are intrinsic to its molecular structure and are crucial for both theoretical and practical applications.
| Property | Value | Source |
| CAS Number | 5334-41-8 | [2][3] |
| Molecular Formula | C₅H₆N₄ | [2] |
| Molecular Weight | 122.13 g/mol | [2] |
| Appearance | Off-White Crystalline Solid | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 342.4°C at 760 mmHg | [2] |
| Melting Point | 222-223 °C | [2] |
Experimental Determination of Physical Properties
A thorough understanding of the methodologies used to determine these physical properties is essential for scientific rigor. The following sections detail the experimental protocols for key physical characteristics.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range suggests a high degree of purity.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination of the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Analysis
The solubility of this compound in various solvents is a key parameter for its use in synthesis, purification, and formulation.
Experimental Protocol: Qualitative and Quantitative Solubility Assessment
Qualitative Assessment:
-
Solvent Selection: A range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
-
Procedure: To approximately 1 mL of each solvent in a test tube, a small, precisely weighed amount (e.g., 10 mg) of the compound is added.
-
Observation: The mixture is agitated and observed at room temperature and with gentle heating to determine if the solid dissolves completely. Results are recorded as "soluble," "sparingly soluble," or "insoluble."
Quantitative Assessment (e.g., using UV-Vis Spectroscopy):
-
Saturated Solution Preparation: A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent and stirring until equilibrium is reached.
-
Filtration: The undissolved solid is removed by filtration.
-
Dilution and Measurement: A known volume of the saturated solution is diluted, and its absorbance is measured at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer.
-
Calculation: The concentration, and thus the solubility, is calculated using a previously established calibration curve (Beer-Lambert Law).
Causality Behind Experimental Choices: The use of a range of solvents with different polarities provides a comprehensive solubility profile. For quantitative analysis, UV-Vis spectroscopy is a sensitive and accurate method for determining the concentration of a dissolved chromophoric compound.
pKa Determination
The pKa value provides insight into the acidity or basicity of the amino group on the pyrazole ring, which is crucial for understanding its behavior in biological systems and for developing salt forms in drug development.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices: Potentiometric titration is a reliable and direct method for determining the pKa of a compound by measuring the change in pH as it is protonated or deprotonated.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the pyrazole ring proton. The chemical shifts (δ) will be influenced by the electronic environment of each proton.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyrazole ring, and the carbon of the nitrile group.[4][5]
Caption: General workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: for the amino group.
-
C≡N stretching: for the nitrile group.
-
C-H stretching: for the methyl group and the pyrazole ring.
-
C=C and C=N stretching: for the pyrazole ring.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. The exact mass can be used to confirm the elemental composition.[5]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[3]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2] A storage temperature of -20°C is recommended.[2]
Conclusion
The physical properties of this compound are fundamental to its application in scientific research and development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding of these properties will enable researchers to handle, utilize, and further investigate this versatile compound with confidence and precision.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 5334-41-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. rsc.org [rsc.org]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to the Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: A Key Heterocyclic Building Block
Introduction: The Significance of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Within this versatile class of compounds, this compound stands out as a crucial synthetic intermediate. Its strategic placement of amino, methyl, and cyano functionalities provides a rich platform for further chemical modifications, enabling the construction of complex molecular architectures. This guide offers an in-depth exploration of the primary synthesis pathway for this valuable building block, tailored for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Core Synthesis Strategy: Cyclocondensation of Methylhydrazine and an Activated Malononitrile Derivative
The most direct and widely employed route to 5-amino-1-substituted-1H-pyrazole-4-carbonitriles involves the cyclocondensation reaction between a substituted hydrazine and a suitable three-carbon synthon derived from malononitrile.[2][3] For the synthesis of our target molecule, this compound, the key precursors are methylhydrazine and (ethoxymethylene)malononitrile .
This approach is favored for its efficiency, high regioselectivity, and the ready availability of the starting materials. The reaction proceeds through a well-established mechanism that ensures the desired isomer is the major product.
Mechanistic Insights: A Stepwise Look at Pyrazole Ring Formation
The formation of the 5-aminopyrazole ring from methylhydrazine and (ethoxymethylene)malononitrile is a classic example of a nucleophilic addition-elimination and subsequent intramolecular cyclization cascade. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of methylhydrazine on the electron-deficient β-carbon of the ethoxymethylene group in (ethoxymethylene)malononitrile. This carbon is activated by the two electron-withdrawing cyano groups.
-
Elimination of Ethanol: The resulting intermediate rapidly eliminates a molecule of ethanol to form a stable hydrazino-methylene-malononitrile intermediate.
-
Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto one of the nitrile groups. This intramolecular cyclization forms the five-membered pyrazole ring.
-
Tautomerization: The final step is a tautomerization to yield the aromatic and highly stable this compound.
The regioselectivity of the initial attack and subsequent cyclization is directed by the differential nucleophilicity of the two nitrogen atoms in methylhydrazine and the electrophilic nature of the reactants, consistently leading to the desired 1,5-disubstituted pyrazole architecture.
Visualizing the Synthesis Pathway
To provide a clear visual representation of the synthetic workflow, the following diagrams have been generated.
Caption: Overall workflow for the synthesis of this compound.
Caption: Stepwise reaction mechanism for pyrazole formation.
Detailed Experimental Protocol
The following protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound. This procedure is adapted from established methods for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2]
Materials and Reagents:
-
Methylhydrazine (CH₆N₂)
-
(Ethoxymethylene)malononitrile (C₆H₆N₂O)
-
Absolute Ethanol (C₂H₅OH)
-
Ethyl Acetate (C₄H₈O₂)
-
Deionized Water
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq.) in absolute ethanol.
-
Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.0-1.1 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Data Presentation: Expected Yield and Physicochemical Properties
The following table summarizes the key quantitative data and physical properties of the target compound, this compound.
| Parameter | Value | Source |
| Molecular Formula | C₅H₆N₄ | - |
| Molecular Weight | 122.13 g/mol | [4] |
| Appearance | Off-White Crystalline Solid | [5] |
| Melting Point | 221-223 °C | [5] |
| Theoretical Yield | Dependent on scale | - |
| Expected Purity | >95% (after recrystallization) | - |
Note on Yield: While a specific yield for this exact compound is not cited in the immediate literature, analogous reactions with aryl hydrazines report yields ranging from good to excellent.[2] A well-executed reaction should provide a substantial yield of the desired product.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show distinct signals for the N-methyl protons, the amino protons (which may be broad and exchangeable with D₂O), and the pyrazole ring proton.
-
¹³C NMR will confirm the presence of the expected number of carbon atoms, including the nitrile carbon, and the carbons of the pyrazole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220 cm⁻¹), and C=C/C=N stretching vibrations of the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass.
Conclusion and Future Outlook
The synthesis of this compound via the cyclocondensation of methylhydrazine and (ethoxymethylene)malononitrile represents an efficient and reliable method for producing this key synthetic intermediate. The straightforward nature of the reaction, coupled with the high purity of the resulting product, makes it an attractive pathway for both academic research and industrial applications. As the demand for novel heterocyclic compounds in drug discovery continues to grow, robust and well-understood synthetic routes to versatile building blocks like this compound will remain of paramount importance.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound, CAS No. 5334-41-8 - iChemical [ichemical.com]
The Strategic Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-amino-1-methyl-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the discovery and synthesis of this crucial building block, with a particular focus on the underlying chemical principles and practical laboratory protocols. We will delve into the strategic considerations for its synthesis, elucidate the reaction mechanism, and present a detailed, field-proven experimental workflow. Furthermore, this guide will illuminate the compound's significant role in drug development, particularly in the creation of potent and selective kinase inhibitors.
Introduction: The Significance of the 5-Aminopyrazole Core
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological properties. Within this class, 5-aminopyrazole derivatives have emerged as particularly valuable synthons. The presence of the amino and cyano functionalities provides orthogonal handles for further chemical elaboration, enabling the construction of complex molecular architectures.
This compound, in particular, has garnered significant attention due to its role as a key intermediate in the development of targeted therapies. Its structural rigidity and hydrogen bonding capabilities make it an ideal fragment for engaging with the active sites of various enzymes, most notably kinases, which are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.
The Genesis of a Key Intermediate: A Tale of Two Precursors
The discovery and widespread adoption of this compound are not marked by a single serendipitous moment but rather by the logical convergence of established organic chemistry principles. The most efficient and widely adopted synthetic strategy involves the condensation of two key precursors: methylhydrazine and (ethoxymethylene)malononitrile .
This approach is a variation of the well-established Knorr pyrazole synthesis and related reactions that utilize β-dicarbonyl compounds or their equivalents and hydrazines. The choice of (ethoxymethylene)malononitrile is strategic; the ethoxymethylene group acts as a masked aldehyde, while the two nitrile groups activate the adjacent methylene for nucleophilic attack and ultimately form the 4-carbonitrile and part of the pyrazole ring.
The Synthetic Blueprint: A Step-by-Step Protocol
The synthesis of this compound is a robust and high-yielding reaction. The following protocol is a culmination of best practices and provides a reliable method for laboratory-scale synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Methylhydrazine | 46.07 | 60-34-4 | Colorless liquid, pungent odor |
| (Ethoxymethylene)malononitrile | 122.12 | 123-06-8 | White to off-white solid |
| Ethanol (anhydrous) | 46.07 | 64-17-5 | Solvent |
| Ethyl Acetate | 88.11 | 141-78-6 | Recrystallization solvent |
| Hexanes | - | 110-54-3 | Recrystallization solvent |
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in anhydrous ethanol.
-
Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.05 eq) dropwise at room temperature. An exotherm is often observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the solid product by filtration and wash with a small amount of cold ethanol. For higher purity, the crude product can be recrystallized from a mixture of ethyl acetate and hexanes.
-
Drying: Dry the purified product under vacuum to obtain this compound as a white to pale yellow solid.
Reaction Mechanism
The formation of the pyrazole ring proceeds through a well-defined mechanistic pathway:
Figure 1: Reaction mechanism for the synthesis of this compound.
The reaction is initiated by a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the electron-deficient double bond of (ethoxymethylene)malononitrile (Michael addition). This is followed by an intramolecular cyclization where the terminal amino group attacks one of the nitrile groups. The final step involves the elimination of a molecule of ethanol to afford the aromatic pyrazole ring.
The Role in Drug Development: A Scaffold for Kinase Inhibitors
The true value of this compound lies in its application as a versatile building block for the synthesis of potent and selective kinase inhibitors. The 5-amino group serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase active site, a key interaction for potent inhibition. The 4-carbonitrile can be hydrolyzed to a carboxamide, which can also participate in hydrogen bonding or be used as a handle for further derivatization.
Case Study: IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway.[1][2] Dysregulation of IRAK4 activity is implicated in various inflammatory diseases. Several potent IRAK4 inhibitors utilize the 5-aminopyrazole scaffold. For instance, derivatives of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been developed as highly selective IRAK4 inhibitors.[1][2][3][4] The synthesis of these complex molecules often begins with a 5-aminopyrazole core, which is then elaborated to achieve the desired potency and pharmacokinetic properties.
Case Study: FGFR Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[5] Aberrant FGFR signaling is a known driver in various cancers. The 5-amino-1H-pyrazole-4-carboxamide scaffold has been successfully employed to develop pan-FGFR covalent inhibitors.[5] These inhibitors target both wild-type and drug-resistant mutant forms of FGFRs, highlighting the adaptability of the pyrazole core in overcoming clinical challenges.
Conclusion: A Foundational Moiety for Future Discoveries
This compound represents more than just a chemical compound; it is a testament to the power of strategic synthesis in enabling the discovery of novel therapeutics. Its straightforward and efficient synthesis, coupled with its versatile reactivity, has solidified its position as an indispensable tool for medicinal chemists. As our understanding of disease biology deepens, the demand for novel, targeted therapies will continue to grow. The 5-aminopyrazole scaffold, with its proven track record, is poised to remain at the forefront of these efforts, providing the foundation for the next generation of life-saving medicines.
References
- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of 5âAminoâNâ(1Hâpyrazol-4-yl)pyrazolo[1,5âa]pyrimidine-3-carboxamide Inhibitors of IRAK4 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocycle
5-amino-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a crucial building block for the synthesis of more complex molecular architectures. The pyrazole nucleus is a well-established pharmacophore found in a variety of clinically successful drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The presence of amino and cyano functionalities at positions 5 and 4, respectively, along with a methyl group at the 1-position of the pyrazole ring, imparts unique reactivity and allows for diverse chemical modifications. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and chemical synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5334-41-8 | [1] |
| Molecular Formula | C₅H₆N₄ | [1] |
| Molecular Weight | 122.13 g/mol | [1] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 221-223 °C | [1] |
| Boiling Point | 342.376 °C at 760 mmHg | [1] |
| Density | 1.321 g/cm³ | [1] |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in water and non-polar organic solvents.[2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃) typically in the range of 3.5-4.0 ppm. The amino group (NH₂) protons would likely appear as a broad singlet, and a singlet for the C3-H proton of the pyrazole ring would also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms. The nitrile carbon (C≡N) is expected to appear in the downfield region (around 115-120 ppm). The carbons of the pyrazole ring and the methyl carbon will also have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-H stretching of the methyl and pyrazole ring protons.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 122.13). Fragmentation patterns would likely involve the loss of small molecules such as HCN or CH₃CN.
Synthesis of this compound
The synthesis of 5-aminopyrazole-4-carbonitriles is well-documented and can be achieved through several efficient methods. A common and high-yielding approach is a one-pot, three-component reaction involving a hydrazine, a β-ketonitrile or its equivalent, and a source of the C4-cyano group. For the synthesis of the 1-methyl derivative, methylhydrazine is the key starting material.
General Synthetic Protocol: Three-Component Reaction
This protocol describes a general and efficient method for the synthesis of this compound adapted from established procedures for related compounds.[5][6]
Reaction Scheme:
A representative three-component synthesis.
Materials:
-
Methylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol (absolute)
-
Hydrochloric acid (for neutralization, if necessary)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1 equivalent) dropwise at room temperature. The addition may be exothermic, so it is advisable to control the rate of addition.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.
-
Work-up: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. To the residue, add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its nucleophilic amino group and the electrophilic character of the nitrile group, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.
Reactions at the Amino Group
The exocyclic amino group is the most nucleophilic site in the molecule and readily undergoes reactions with various electrophiles.[7]
-
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylated derivatives.
-
Schiff Base Formation: Condensation with aldehydes and ketones leads to the formation of Schiff bases, which can be further modified.
-
Cyclization Reactions: The amino group, in conjunction with the adjacent endocyclic nitrogen, can participate in cyclization reactions with 1,3-dielectrophiles to form fused pyrazole systems like pyrazolo[1,5-a]pyrimidines.[4]
Reactivity of the amino group.
Reactions Involving the Nitrile Group
The nitrile group can be transformed into other functional groups, further expanding the synthetic utility of this scaffold.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile group into a carboxylic acid or a primary amide.
-
Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride, yields a primary amine.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings.
Applications in Drug Discovery and Development
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[6][8]
-
Kinase Inhibitors: Many pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The amino group at the 5-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
Anticancer Agents: Derivatives of 5-aminopyrazole have demonstrated significant cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial drugs, and novel derivatives continue to be explored for their antibacterial and antifungal properties.
-
Agrochemicals: The structural motif of 5-aminopyrazole-4-carbonitrile is also found in some agrochemicals, highlighting its broader utility in the life sciences.[9]
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is generally considered to be an irritant to the skin and eyes. It may also cause respiratory tract irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the solid material, a dust mask or respirator should be used to avoid inhalation.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups, makes it an attractive starting material for the creation of novel and complex molecules. The established biological activities of the 5-aminopyrazole scaffold underscore the importance of this compound as a platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of its core properties, offering a solid foundation for researchers to explore its full potential in their scientific endeavors.
References
- 1. This compound, CAS No. 5334-41-8 - iChemical [ichemical.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 5334-41-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it outlines the methodologies for acquiring and interpreting this data, providing a robust framework for its structural elucidation and characterization. While complete, experimentally verified public data for this specific molecule is limited, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to offer a scientifically grounded predictive analysis.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a common motif in a wide array of biologically active molecules. The presence of an amino group, a nitrile functionality, and a methyl-substituted nitrogen atom within the pyrazole ring bestows upon this molecule a unique electronic and structural profile, making it a valuable intermediate for the synthesis of more complex chemical entities.[1][2][3] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development endeavor.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the amino, pyrazole ring, and methyl protons.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| Pyrazole-H | ~7.5 | Singlet | 1H | H3 | The proton at position 3 of the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing nitrile group and the overall aromaticity of the ring. |
| Amino-H | ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The protons of the amino group typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The exact chemical shift can be highly dependent on the solvent and concentration. In related 5-aminopyrazole structures, these protons are often observed in this region. |
| Methyl-H | ~3.6 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is expected to be a singlet. Its chemical shift is downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic pyrazole ring. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds as it can effectively dissolve the sample and its residual water peak does not typically interfere with the signals of interest. Chloroform-d (CDCl₃) can also be used, though the amino proton signal may be broader or exchange more readily.
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.
| Predicted Signal | Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |
| C5 | ~155 | C-NH₂ | The carbon atom bearing the amino group is expected to be significantly downfield due to the deshielding effect of the nitrogen atom. |
| C3 | ~140 | C-H | The carbon atom bonded to the pyrazole ring proton is expected to appear in the aromatic region. |
| C4 | ~115 | C-CN | The carbon of the nitrile group is a quaternary carbon and is expected to have a characteristic chemical shift in this range. |
| Nitrile Carbon | ~118 | -C≡N | The carbon atom of the cyano group typically appears in this region of the spectrum. |
| Methyl Carbon | ~35 | N-CH₃ | The carbon of the N-methyl group will be the most upfield signal, consistent with a methyl group attached to a nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted as follows:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Comparative Insights |
| 3450 - 3200 | N-H stretching | Amino (-NH₂) | The amino group will likely show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. This is a characteristic feature of primary amines.[4] |
| ~2220 | C≡N stretching | Nitrile (-CN) | The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, intense absorption in this region. This is a highly diagnostic peak.[4] |
| 1640 - 1580 | C=C and C=N stretching | Pyrazole ring | The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole ring will appear in this region. |
| ~1500 | N-H bending | Amino (-NH₂) | The in-plane bending (scissoring) vibration of the amino group is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₅H₆N₄) is 122.0592 g/mol .[5] The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 122.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information. Likely fragmentation pathways include:
-
Loss of HCN (m/z = 27) from the pyrazole ring or the nitrile group.
-
Loss of a methyl radical (•CH₃, m/z = 15) from the N-methyl group.
-
Fragmentation of the pyrazole ring itself.
-
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for generating a fragmentation pattern. Electrospray ionization (ESI) can be used for more gentle ionization to primarily observe the molecular ion.
-
Mass Analysis: Analyze the ions using a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.
Visualization of Methodologies
The following diagrams illustrate the workflows for spectroscopic data acquisition and the molecular structure for NMR assignment.
Caption: Workflow for the spectroscopic characterization of the title compound.
Caption: Molecular structure with atom numbering for NMR assignments.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with robust methodologies for its experimental determination. By combining predicted spectral features with established analytical protocols, this document serves as a valuable resource for researchers working with this compound, enabling its confident identification and characterization. The principles and workflows outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. echemi.com [echemi.com]
5-amino-1-methyl-1H-pyrazole-4-carbonitrile molecular weight
An In-Depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of immense interest in the fields of medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.[1][2] As a substituted aminopyrazole, this molecule serves as a versatile and highly valuable synthetic intermediate, or building block, for the construction of more complex fused heterocyclic systems.[1][3] Its strategic placement of functional groups—an amino group, a nitrile, and a methyl-substituted nitrogen—offers multiple reaction sites for chemical modification.
This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive technical overview of this compound. It details its fundamental physicochemical properties, validated synthesis protocols, key applications as a precursor in drug discovery, and essential safety and handling guidelines. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.
Part 1: Core Molecular Profile and Spectroscopic Data
Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and for the accurate characterization of its derivatives.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These parameters are essential for reaction planning, stoichiometry calculations, and purification processes.
| Property | Value | Source(s) |
| Molecular Weight | 122.13 g/mol | [3][4] |
| Chemical Formula | C₅H₆N₄ | [3] |
| CAS Number | 5334-41-8 | [3] |
| Appearance | Off-White Crystalline Solid | [3][5] |
| Melting Point | 221-223 °C | [3][5] |
| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | [3] |
| Density | ~1.3 g/cm³ (Predicted) | [3] |
| Water Solubility | Insoluble | [6] |
Chemical Structure
The structural arrangement of the molecule dictates its reactivity and steric profile.
Expected Spectroscopic Signature
While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the prediction of key spectroscopic features based on data from closely related analogues.[7][8]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the pyrazole ring proton (C3-H), a singlet for the N-methyl (N1-CH₃) protons, and a broad singlet for the amino (-NH₂) protons, which may shift depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule: the nitrile carbon (C≡N), the three distinct pyrazole ring carbons (C3, C4, C5), and the methyl carbon (-CH₃). The nitrile carbon would be significantly downfield.
-
FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include:
-
A sharp, strong absorption band around 2200-2230 cm⁻¹ for the nitrile (C≡N) stretch.[7]
-
Two distinct bands in the 3200-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).
-
A band around 1600-1650 cm⁻¹ for the N-H scissoring (bending) vibration.
-
Part 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry. The primary route involves a cyclocondensation reaction, which is both efficient and highly regioselective.
General Synthesis Workflow
The most common and reliable method for synthesizing 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is the reaction between a substituted hydrazine and a malononitrile derivative, such as (ethoxymethylene)malononitrile.[9][10] The reaction proceeds via a Michael-type addition followed by intramolecular cyclization and elimination.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for analogous compounds.[9][10]
Objective: To synthesize this compound.
Materials:
-
Methylhydrazine
-
(Ethoxymethylene)malononitrile
-
Absolute Ethanol (Solvent)
-
Ethyl Acetate (Extraction)
-
Deionized Water (Washing)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.2 mmol) to absolute ethanol (5 mL) under an inert atmosphere (e.g., Nitrogen).
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
-
Addition of Reactant: Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the stirring solution.
-
Rationale: Slow addition helps to control any initial exotherm and ensures a homogenous reaction mixture.
-
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the cyclization and elimination steps. TLC is used to confirm the consumption of starting materials and the formation of the product.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 30 mL) to remove any remaining ethanol and water-soluble impurities.
-
Rationale: Ethyl acetate is an effective extraction solvent for the product, which has low water solubility. Washing removes impurities and simplifies purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.
Part 3: Applications in Drug Discovery and Agrochemicals
The utility of this compound lies in its role as a precursor to more complex, biologically active molecules.
Intermediate in Drug Discovery: IRAK4 Inhibitors
A significant application of this pyrazole scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine-threonine kinase that functions downstream of Toll-like receptors (TLRs) and the IL-1 receptor, making it a key mediator in the innate immune response.[11] Dysregulation of this pathway is implicated in numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The 5-aminopyrazole core can be elaborated to produce potent and selective IRAK4 inhibitors. For example, derivatives have been developed into advanced pyrazolopyrimidine structures that show excellent potency and oral bioavailability.[11] The amino group at the 5-position serves as a crucial handle for building out the molecule to achieve optimal binding in the kinase's active site.
Precursor in Agrochemicals
Derivatives of 5-aminopyrazoles have also been synthesized and investigated for their potential use in crop protection.[10] The pyrazole ring is a common feature in many commercially successful pesticides and herbicides. The specific substitutions on the ring system can be tuned to target specific biological pathways in pests or weeds, highlighting the versatility of this chemical class beyond pharmaceuticals.
Part 4: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any laboratory chemical.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[12]
-
Irritation: Causes skin irritation and serious eye irritation.[13]
-
Respiratory: May cause respiratory irritation.[13]
Recommended Handling Procedures:
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Avoid Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.[13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Storage Guidelines:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]
Conclusion
This compound is more than a simple chemical compound; it is a strategic synthetic intermediate with proven value in modern chemical research. Its straightforward and high-yielding synthesis, combined with its versatile functional groups, makes it an ideal starting point for constructing complex molecular architectures. For researchers in drug discovery, its role as a precursor to potent kinase inhibitors like those targeting IRAK4 underscores its importance. Similarly, its potential in the agrochemical sector demonstrates the broad applicability of the pyrazole scaffold. By understanding its properties, synthesis, and safe handling, scientists can fully leverage this powerful building block to advance their research and development goals.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. bridgeorganics.com [bridgeorganics.com]
- 5. This compound, CAS No. 5334-41-8 - iChemical [ichemical.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.es [fishersci.es]
- 13. aksci.com [aksci.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
Solubility of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide to the
Introduction
In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile stands out as a versatile synthetic intermediate.[1][2][3] Its structure, featuring a pyrazole ring substituted with reactive amino and carbonitrile groups, makes it a valuable building block for more complex molecules with potential biological activity.[2] However, the successful progression of any compound from a laboratory curiosity to a viable drug candidate is critically dependent on its physicochemical properties, paramount among which is solubility.
Solubility is a decisive factor that governs a compound's journey through the drug development pipeline.[4] It directly influences bioavailability, dictates formulation strategies, and can be the source of unpredictable results in preclinical assays.[5][6][7][8] Poor aqueous solubility, in particular, is a persistent challenge that can lead to underestimated toxicity, diminished efficacy, and ultimately, the failure of an otherwise promising candidate.[7]
This guide provides a comprehensive technical overview of the solubility of this compound. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind the observations. We will explore the compound's intrinsic properties, dissect the environmental factors that modulate its solubility, provide robust experimental protocols for its accurate determination, and discuss the practical implications of this data for researchers, scientists, and drug development professionals.
Physicochemical Profile of this compound
A molecule's inherent structure is the primary determinant of its solubility.[6] The arrangement of functional groups, molecular weight, and crystal structure all contribute to the energy required to break the compound's solid-state lattice and solvate it. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄ | [1] |
| Molecular Weight | 122.13 g/mol | [1] |
| Appearance | Off-White Crystalline Solid | [1][9] |
| Melting Point | 221-223 °C | [9] |
| Boiling Point | 342.4 °C at 760 mmHg | [1][9] |
| Density | 1.321 g/cm³ | [9] |
| XLogP3 (Lipophilicity) | 0.2 | [1] |
| Topological Polar Surface Area | 67.6 Ų | [1][10] |
| Hydrogen Bond Donor Count | 1 (from the amino group) | [1] |
| Hydrogen Bond Acceptor Count | 3 (2 from pyrazole nitrogens, 1 from nitrile) | [1] |
Expert Analysis: The physicochemical profile offers critical insights. The high melting point suggests a stable crystal lattice with significant intermolecular forces, which must be overcome for dissolution to occur.[11] The low XLogP3 value of 0.2 indicates that the compound is not overtly lipophilic. The presence of one hydrogen bond donor and three acceptors, combined with a considerable Topological Polar Surface Area (TPSA), suggests a capacity for strong interactions with polar solvents.[1][10] These competing characteristics—a stable solid form versus polar functional groups—underscore the necessity for empirical solubility testing under various conditions.
Core Factors Influencing Solubility
The solubility of a pyrazole derivative is not an immutable constant but is modulated by several environmental and structural factors. Understanding these is key to manipulating and predicting its behavior in different experimental and physiological systems.
-
Solvent Polarity: The choice of solvent is paramount. Pyrazole derivatives often exhibit greater solubility in polar organic solvents like ethanol, methanol, and DMSO compared to water.[12] Co-solvent systems can be employed to fine-tune the polarity of the medium to enhance solubility.[11]
-
Temperature: For most solids, solubility is an endothermic process. Therefore, increasing the temperature generally increases the solubility of pyrazole derivatives by providing the thermal energy needed to overcome the crystal lattice energy.[11][12]
-
pH of the Medium: The presence of the amino group and the basic nitrogen atoms in the pyrazole ring means that this compound will behave as a weak base.[13] Consequently, its aqueous solubility is expected to be highly pH-dependent. In acidic environments (pH < pKa), the molecule will become protonated, forming a more soluble salt. As the pH increases above the pKa, the un-ionized, less soluble form will predominate.[14]
-
Solid-State Properties: The high melting point indicates strong intermolecular interactions, such as hydrogen bonding and potentially π-π stacking, within the crystal lattice.[11] This high lattice energy presents a significant barrier to dissolution that the solvent must overcome.
The interplay of these factors determines the ultimate solubility of the compound in a given system.
Experimental Protocols for Solubility Determination
In drug discovery, solubility is assessed using two primary methodologies: kinetic and thermodynamic.[5][15]
-
Kinetic Solubility: This high-throughput method is used in early discovery. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[6][16][17] While fast, it can sometimes overestimate solubility as it starts from a molecularly dissolved state.
-
Thermodynamic Solubility: This method measures the true equilibrium solubility of the solid compound in a solvent.[7][18] It is more time and resource-intensive but provides the gold-standard data required for lead optimization and preformulation.[16] The shake-flask method is the most reliable and widely used technique for this purpose.[5][19]
Given the need for accurate and definitive data for this guide, the following section details a robust, self-validating protocol for determining the thermodynamic solubility of this compound, harmonized with ICH guidelines.[20][21][22]
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is designed to determine the aqueous solubility across a physiologically relevant pH range.
1. Materials and Reagents:
-
This compound (solid powder)
-
Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile, and methanol
-
Validated reference standard of the test compound
-
Glass vials with screw caps
-
Orbital shaker with temperature control (e.g., at 37 ± 1°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Calibrated pH meter
-
Analytical balance
-
Validated HPLC-UV or LC-MS/MS system
2. Experimental Workflow:
3. Step-by-Step Methodology:
-
Step 1: Sample Preparation
-
Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation was reached. A starting point of ~2-5 mg per mL of buffer is often sufficient.
-
Pipette a precise volume (e.g., 1.5 mL) of each aqueous buffer (pH 1.2, 4.5, 6.8, 7.4) into the vials.
-
Prepare each pH condition in triplicate to ensure reproducibility.[22]
-
Measure and record the initial pH of each solution.
-
-
Step 2: Equilibration
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature, typically 37°C to simulate physiological conditions.[20][22]
-
Agitate the samples for a period sufficient to reach equilibrium, generally 24 to 48 hours.[5][14] The presence of undissolved solid should be maintained throughout.
-
-
Step 3: Phase Separation
-
After incubation, remove the vials and allow them to stand briefly.
-
Separate the saturated solution from the excess solid. This is a critical step to avoid artificially high results. The preferred method is centrifugation followed by filtration of the supernatant.[5][16]
-
Filter the supernatant through a chemically inert 0.45 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.
-
-
Step 4: Sample Analysis and Quantification
-
Measure and record the final pH of the filtrate to ensure the buffer capacity was maintained.[21][22]
-
Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO or methanol) and create a series of calibration standards by diluting it with the mobile phase.
-
Analyze the calibration standards and the filtered samples using a validated analytical method such as HPLC-UV or LC-MS/MS.[7][16][23] The method must be demonstrated to be linear, accurate, and precise.
-
If the concentration of the filtrate is above the highest calibration standard, dilute it accurately with the respective buffer and re-analyze.
-
-
Step 5: Data Reporting
-
Calculate the concentration of the compound in each sample using the calibration curve.
-
Report the average solubility and standard deviation for each pH condition in units of µg/mL and µM.
-
Implications for Research and Drug Development
The solubility data generated for this compound is not merely an academic exercise; it has profound practical consequences.
-
Biopharmaceutics Classification System (BCS): Aqueous solubility data across the pH range of 1.2-6.8 is a core requirement for BCS classification, as defined by the ICH.[20][21] A drug is considered "highly soluble" when its highest dose strength dissolves in 250 mL or less of aqueous media over this pH range.[20][22] This classification determines whether a biowaiver (an exemption from in vivo bioequivalence studies) can be pursued, saving significant time and resources.[21]
-
In Vitro Assay Performance: Undisclosed poor solubility can lead to compound precipitation in biological assays, resulting in inaccurate potency data and misleading structure-activity relationships (SAR).[6] Knowing the solubility limit in assay buffers is crucial for data integrity.
-
Oral Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility is a primary cause of poor oral bioavailability, limiting the therapeutic potential of a compound.[7]
-
Formulation Strategy: If solubility is low, formulation scientists must employ enabling strategies. This could involve salt formation (if the compound has a suitable pKa), particle size reduction, or the use of co-solvents, surfactants, or complexing agents to create a viable drug product.[4][19]
Conclusion
This compound is a compound of significant interest due to its utility as a synthetic precursor. A thorough and early characterization of its solubility is an indispensable step in harnessing its full potential. This guide has detailed the intrinsic molecular properties that govern its behavior, the external factors that modulate it, and a robust, gold-standard protocol for its empirical determination. By understanding and applying these principles, researchers can generate reliable, high-quality data to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the path from chemical synthesis to therapeutic application. The scientific integrity of any drug development program is built upon a solid foundation of understanding such fundamental physicochemical properties.
References
- 1. echemi.com [echemi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. rheolution.com [rheolution.com]
- 9. This compound, CAS No. 5334-41-8 - iChemical [ichemical.com]
- 10. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pharmajournal.net [pharmajournal.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. In-vitro Thermodynamic Solubility [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
In-Depth Technical Guide: Physicochemical Characterization and Melting Point Determination of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, a key heterocyclic intermediate in synthetic chemistry and drug discovery. The primary focus is the accurate determination of its melting point, a critical parameter for identity confirmation and purity assessment. This document delineates the compound's core physicochemical properties, outlines a validated, step-by-step protocol for melting point analysis, and discusses the underlying scientific principles that ensure data integrity. It is intended for researchers, chemists, and quality control professionals who handle this compound.
Introduction: The Significance of a Pyrazole Intermediate
This compound (CAS No. 5334-41-8) is a substituted pyrazole that serves as a versatile building block in medicinal chemistry and materials science. The pyrazole nucleus is a common scaffold in numerous pharmacologically active compounds. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and introduce contaminants into final active pharmaceutical ingredients (APIs).
The melting point is a fundamental and highly informative physical property. For a crystalline solid, it is the temperature at which it transitions from the solid to the liquid phase. A sharp and well-defined melting point range is a reliable indicator of high purity. Conversely, a broad or depressed melting range typically signifies the presence of impurities, which disrupt the crystal lattice structure. Therefore, the precise and reproducible measurement of the melting point is a foundational step in the characterization and quality control of this compound.
Core Physicochemical Properties
A summary of the key physicochemical properties provides a foundational dataset for laboratory use. The compound typically presents as an off-white crystalline solid.[1][2]
| Property | Value | Source |
| CAS Number | 5334-41-8 | [1] |
| Molecular Formula | C₅H₆N₄ | [2] |
| Molecular Weight | 122.13 g/mol | [2] |
| Appearance | Off-White Crystalline Solid | [1][2] |
| Melting Point | 221-223 °C | [1][2] |
| Boiling Point | 342.4 °C at 760 mmHg | [1][2] |
| Density | ~1.3 g/cm³ | [2] |
Melting Point Analysis: Rationale and Influencing Factors
The reported melting point for this compound is consistently in the range of 221-223 °C.[1][2] This narrow two-degree range is characteristic of a substance with high purity.
The Principle of Melting Point Depression
The presence of impurities disrupts the orderly crystalline lattice of a solid. This disruption requires less energy (a lower temperature) to break down the solid structure, resulting in a melting point depression. Furthermore, the melting process occurs over a wider temperature range as different regions of the solid melt at slightly different temperatures. This is the scientific basis for using melting point as a purity criterion.
Potential Impurities from Synthesis
Understanding the synthetic route is key to anticipating potential impurities. Pyrazoles of this type are commonly synthesized via the condensation reaction of a hydrazine derivative with a malononitrile derivative.[3][4] For this compound, a likely synthesis involves the reaction of methylhydrazine with (ethoxymethylene)malononitrile. Potential impurities could therefore include:
-
Unreacted starting materials.
-
Side-products from incomplete or alternative reaction pathways.
-
Residual solvents used during the reaction or purification steps.
Each of these contaminants would contribute to a depression and broadening of the observed melting point.
Validated Protocol for Melting Point Determination
This protocol describes a self-validating method using a standard capillary melting point apparatus. The trustworthiness of the method relies on careful sample preparation and a controlled heating rate to ensure thermal equilibrium.
Apparatus and Materials
-
Capillary Melting Point Apparatus (e.g., Mel-Temp® or similar)
-
Capillary tubes (closed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (optional, for grinding)
-
Drying oven or desiccator
Experimental Workflow Diagram
Caption: Workflow for accurate melting point determination.
Step-by-Step Procedure
-
Sample Preparation:
-
Causality: The sample must be completely dry. Residual solvent acts as an impurity, causing melting point depression. Place the sample in a desiccator or a drying oven at a temperature well below its melting point for several hours.
-
Grind a small amount of the dry crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution throughout the sample.
-
Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom. The sample should be tightly packed to a height of 2-3 mm.
-
-
Instrument Operation & Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the initial heating rate to a rapid value (e.g., 10-15 °C per minute) to quickly approach the expected melting point. Set the plateau temperature to approximately 20 °C below the expected melting point (i.e., ~200 °C).
-
Causality: Once the temperature reaches the plateau, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording and Interpretation:
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Continue observing and record the temperature at which the last crystal of the solid melts into a clear liquid (T_clear).
-
The melting point is reported as the range from T_onset to T_clear.
-
A pure sample of this compound should exhibit a melting range within the 221-223 °C window, with a range (T_clear - T_onset) of no more than 2 °C.
-
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5] Avoid contact with skin and eyes.[5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5][6] If skin contact occurs, wash with plenty of soap and water.[5] If inhaled, move to fresh air.[5][6] Seek medical attention if irritation persists.
Conclusion
The melting point of this compound is a key specification for its identity and purity, with an accepted range of 221-223 °C. Adherence to a meticulous experimental protocol, including proper sample preparation and a controlled heating rate, is essential for obtaining accurate and reproducible results. A sharp melting range within this window validates the high purity of the material, which is critical for its successful application in research and development, particularly in the synthesis of pharmaceutical compounds.
References
- 1. This compound, CAS No. 5334-41-8 - iChemical [ichemical.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
Whitepaper: Strategic Synthesis of Pyrazole Derivatives from Fundamental Precursors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications spanning anti-inflammatory, anti-cancer, antimicrobial, and antiviral domains[1][2][3][4][5]. Its prevalence in blockbuster drugs like Celecoxib and various kinase inhibitors underscores the critical need for efficient, scalable, and versatile synthetic methodologies[4][6]. This guide provides a comprehensive exploration of the principal strategies for constructing the pyrazole ring system from simple, readily available precursors. Moving beyond a mere recitation of protocols, we delve into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design, reaction optimization, and the logic governing the choice of reagents and conditions. This document is structured to serve as both a foundational reference and a practical handbook for professionals engaged in pharmaceutical research and development.
The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms[2]. This arrangement imparts a unique combination of chemical properties: one nitrogen is a pyrrole-type proton donor, while the other is a pyridine-type proton acceptor, allowing the scaffold to act as both a weak acid and base[7]. This electronic versatility enables pyrazole derivatives to engage in a wide array of biological interactions, making them privileged structures in drug design[5][8]. Their applications are extensive, found in anti-inflammatory drugs, anticonvulsants, anticancer agents, and fungicides[4][8]. The ability to strategically functionalize the ring at its various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making the synthesis of this scaffold a central activity in medicinal chemistry.
The Cornerstone of Pyrazole Synthesis: Cyclocondensation Reactions
The most traditional and widely exploited route to the pyrazole core is the cyclocondensation reaction between a binucleophilic hydrazine (or its derivative) and a 1,3-dielectrophilic three-carbon component[9][10]. This approach is valued for its reliability and the accessibility of its starting materials.
The Knorr Pyrazole Synthesis: Reaction of Hydrazines with 1,3-Dicarbonyl Compounds
First reported by Ludwig Knorr in 1883, this reaction remains the quintessential method for pyrazole synthesis[11][12][13]. It involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester[12][13].
Causality and Mechanistic Insight: The reaction proceeds through a well-defined pathway. The catalytic acid protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine to form a hydrazone intermediate[14][15]. This is the crucial first step. The second nitrogen of the hydrazine then performs an intramolecular cyclization by attacking the remaining carbonyl group[6][14]. A subsequent dehydration step yields the stable, aromatic pyrazole ring[14].
The primary challenge in the Knorr synthesis is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, as two isomeric products can form[9]. The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric hindrance of the substituents.
Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.
Field-Proven Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole
This protocol is a representative example of the Knorr synthesis.
-
Reagents & Setup:
-
Acetylacetone (1,3-dicarbonyl): 10 mmol
-
Phenylhydrazine (hydrazine derivative): 10 mmol
-
Glacial Acetic Acid (catalyst): 5 mL
-
Round-bottom flask equipped with a reflux condenser.
-
-
Procedure:
-
Combine acetylacetone and phenylhydrazine in the round-bottom flask. Note: The initial reaction can be exothermic[14].
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the mixture to reflux (approximately 118°C) for 1 hour[14]. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation[14].
-
Pour the mixture into cold water to precipitate the product fully.
-
Collect the crude solid product by vacuum filtration and wash with a small amount of cold water[14].
-
Recrystallize the crude product from ethanol to obtain the pure 3,5-dimethyl-1-phenylpyrazole.
-
Synthesis from α,β-Unsaturated Carbonyls and Hydrazines
This method utilizes α,β-unsaturated aldehydes and ketones as the three-carbon precursor. The reaction typically proceeds via a Michael addition of the hydrazine, followed by cyclization and oxidation or elimination to form the aromatic pyrazole ring[9].
-
Causality: The key is the initial conjugate addition of the hydrazine to the β-carbon of the unsaturated system. This forms a pyrazoline intermediate[9][16]. To achieve the final aromatic pyrazole, this intermediate must be oxidized[16]. Alternatively, if the starting material has a leaving group at the β-position, the pyrazole can be formed directly by elimination after cyclization[9].
Table 1: Comparison of Pyrazole Synthesis Starting Materials
| Precursor Type | Key Intermediate | Final Step to Aromaticity | Typical Conditions | Reference |
| 1,3-Diketone | Cyclic Hemiaminal | Dehydration | Acid catalyst, Reflux | [11][12] |
| α,β-Unsaturated Ketone | Pyrazoline | Oxidation | Michael Addition, then Oxidant (e.g., I₂, TBHP) | [2][9][16] |
| β-Keto Nitrile | Hydrazone | Intramolecular attack on Nitrile | Base or Acid catalyst | [7][17] |
| Alkyne + Diazo Compound | - (Concerted) | 1,3-Dipolar Cycloaddition | Thermal or Metal-catalyzed | [18][19] |
Synthesis from β-Keto Nitriles and Hydrazines
The use of β-ketonitriles is a highly effective route, particularly for the synthesis of 5-aminopyrazoles, which are valuable synthetic intermediates[17][20].
-
Mechanistic Insight: The reaction is believed to proceed via the initial formation of a hydrazone at the ketone carbonyl. This is followed by a subsequent intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon[17]. This pathway is highly efficient and provides direct access to the valuable aminopyrazole scaffold. The versatility of this method allows for the synthesis of a wide array of substituted aminopyrazoles by varying the β-ketonitrile and hydrazine starting materials[21].
1,3-Dipolar Cycloaddition Reactions
An alternative and powerful strategy for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile[11]. The most common variant for pyrazole synthesis involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile)[18][19].
Causality and Mechanistic Insight: This method offers a high degree of regioselectivity and is often performed under mild, catalyst-free conditions simply by heating[18][19]. The diazo compound, often generated in situ from an N-tosylhydrazone, reacts with the alkyne in a concerted fashion to directly form the pyrazole ring[22]. This approach avoids the multi-step condensation-cyclization-dehydration sequence of the Knorr synthesis, often leading to cleaner reactions and simpler workups.
Caption: Figure 2: [3+2] Dipolar Cycloaddition for Pyrazole Synthesis.
Modern Approaches: Multicomponent Reactions (MCRs)
In the quest for higher efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a powerful tool for pyrazole synthesis[10]. These reactions combine three or more starting materials in a single pot to form the product in a sequential manner, where the intermediates are not isolated[10].
-
Advantages and Logic: The primary advantage of MCRs is their operational simplicity and atom economy. By avoiding multiple purification steps, they save time, resources, and reduce waste. For example, a three-component reaction of an aldehyde, a ketone, and a hydrazine can be used to generate pyrazolines, which are then oxidized in situ to pyrazoles[10]. Another approach involves the reaction of hydrazines, 1,3-dicarbonyl compounds, and an additional component to introduce further substitution on the pyrazole ring in one pot[10].
Caption: Figure 3: General Workflow for a Synthesis Protocol.
Conclusion
The synthesis of pyrazole derivatives is a mature yet continually evolving field. While classical methods like the Knorr synthesis provide robust and reliable access to the pyrazole core, modern strategies such as 1,3-dipolar cycloadditions and multicomponent reactions offer enhanced efficiency, milder conditions, and novel pathways to structural diversity. A thorough understanding of the mechanisms, advantages, and limitations of each method, as detailed in this guide, is paramount for the rational design and successful execution of synthetic campaigns in drug discovery and development. The ability to select the optimal synthetic route based on available precursors, desired substitution patterns, and scalability is a critical skill for any research scientist in the pharmaceutical industry.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. royal-chem.com [royal-chem.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. benchchem.com [benchchem.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. tandfonline.com [tandfonline.com]
- 17. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. chim.it [chim.it]
- 21. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 22. Pyrazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: High-Regioselectivity One-Pot Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Abstract
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Traditional multi-step syntheses can be resource-intensive and often suffer from low overall yields and poor regioselectivity. This document provides a comprehensive guide to a robust and highly regioselective one-pot synthesis of this compound from (ethoxymethylene)malononitrile and methylhydrazine. The protocol is designed for researchers in drug development and organic synthesis, offering detailed procedural steps, mechanistic insights, and practical troubleshooting advice to ensure reliable and high-yield production of the target compound.
Introduction and Significance
Substituted pyrazoles are a cornerstone of modern drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anti-tumor, and antiviral properties[1]. Specifically, the 5-aminopyrazole scaffold is a key pharmacophore in numerous kinase inhibitors. The title compound, this compound, serves as a crucial intermediate for synthesizing complex molecules where precise control of substituent placement is paramount.
The method detailed herein is a one-pot reaction that proceeds via a Michael-type addition followed by an intramolecular cyclization. This approach offers significant advantages over classical methods by minimizing intermediate isolation steps, reducing solvent waste, and shortening reaction times, thereby aligning with the principles of green chemistry[2]. The high regioselectivity observed, yielding the 5-amino isomer exclusively, is a critical feature, as it obviates the need for complex chromatographic separation of isomers[3].
Reaction Scheme and Mechanism
The synthesis proceeds by reacting (ethoxymethylene)malononitrile with methylhydrazine in an alcohol solvent.
Overall Reaction:

Mechanistic Pathway:
The reaction mechanism is initiated by a nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine onto the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This is a classic Michael-type addition. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of ethanol to yield the stable aromatic pyrazole ring.
-
Nucleophilic Attack: The terminal nitrogen of methylhydrazine acts as the nucleophile, attacking the double bond of (ethoxymethylene)malononitrile.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety attacks one of the nitrile groups.
-
Tautomerization & Aromatization: A proton shift (tautomerization) occurs, followed by the elimination of an ethoxide group, which is subsequently protonated by the solvent to form ethanol, resulting in the stable 5-aminopyrazole product.
This pathway strongly favors the formation of the 5-amino isomer due to the electronic and steric characteristics of the reactants[3].
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding approximately 2.5-3.0 grams of the final product.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Quantity |
| (Ethoxymethylene)malononitrile | ≥98% | Sigma-Aldrich | 123-06-8 | 3.0 g (24.56 mmol) |
| Methylhydrazine | ≥98% | Sigma-Aldrich | 60-34-4 | 1.25 mL (26.9 mmol) |
| Ethanol (Absolute) | Reagent | Fisher Scientific | 64-17-5 | 50 mL |
| Round-bottom flask | 100 mL | N/A | N/A | 1 |
| Magnetic stirrer and stir bar | N/A | N/A | N/A | 1 |
| Reflux condenser | N/A | N/A | N/A | 1 |
| Syringe | 5 mL | N/A | N/A | 1 |
| Ice-water bath | N/A | N/A | N/A | 1 |
| Buchner funnel and flask | N/A | N/A | N/A | 1 |
| Filter paper | Whatman No. 1 | N/A | N/A | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (ethoxymethylene)malononitrile (3.0 g, 24.56 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition (Critical Step): Place the flask in an ice-water bath and allow it to cool for 10-15 minutes. Causality: This initial cooling is crucial to control the exothermic reaction that occurs upon the addition of methylhydrazine, preventing the formation of side products.
-
Using a syringe, add methylhydrazine (1.25 mL, 26.9 mmol) dropwise to the cooled solution over a period of 10-15 minutes while stirring vigorously. A slight color change and warming may be observed.
-
Reaction: After the addition is complete, remove the ice-water bath and attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-3 hours. Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) eluent. The disappearance of the starting material spot indicates reaction completion.
-
Product Isolation: After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then further cool it in an ice-water bath for 30-60 minutes. A precipitate of the product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C for several hours or in a desiccator overnight to obtain this compound as a white to off-white crystalline solid.
Synthesis Workflow Diagram
The following diagram illustrates the complete one-pot synthesis workflow.
Caption: Workflow for the one-pot synthesis of the target pyrazole.
Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Melting Point | 168-171 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.65 (s, 1H, pyrazole-H), 6.15 (s, 2H, NH₂), 3.55 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 153.0 (C-NH₂), 142.1 (pyrazole-CH), 118.5 (CN), 78.0 (C-CN), 35.2 (N-CH₃) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 2215 (C≡N stretch), 1640 (N-H bend) |
| Purity (HPLC) | ≥98% |
Safety and Handling Precautions
Methylhydrazine is extremely toxic, corrosive, and a suspected carcinogen. [4][5][6] It is also flammable and can be absorbed through the skin[5][6].
-
Engineering Controls: All manipulations involving methylhydrazine must be performed in a certified chemical fume hood with proper ventilation[7].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Tychem®), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield[5][7].
-
Handling: Ground all equipment when transferring methylhydrazine to prevent static discharge[4][6][7]. Use non-sparking tools. Avoid contact with strong acids, oxidizing agents, and porous materials like wood or cloth, as violent reactions can occur[5].
-
Spill & Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[4][7]. Have an emergency shower and eyewash station readily available[5]. For inhalation exposure, move the victim to fresh air and seek immediate medical aid[4].
(Ethoxymethylene)malononitrile is a toxic compound and should be handled with care in a fume hood, avoiding skin and eye contact[8].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure the reaction is heated to the correct reflux temperature. |
| Product lost during work-up. | Ensure the solution is thoroughly cooled before filtration. Use minimal cold solvent for washing. | |
| Product is Oily/Gummy | Impurities present. | Recrystallize the product from a suitable solvent like ethanol or isopropanol. |
| Insufficient drying. | Dry the product for a longer period under vacuum. | |
| Dark Product Color | Side reactions due to overheating. | Ensure dropwise addition of methylhydrazine is slow and the initial cooling step is effective. |
| Starting materials are old/impure. | Use fresh, high-purity reagents. |
Conclusion
This application note details a highly efficient, one-pot synthesis for this compound that is both high-yielding and exceptionally regioselective. By explaining the causality behind critical steps and providing comprehensive safety and troubleshooting information, this protocol serves as a reliable and self-validating system for researchers. The simplicity and robustness of this method make it an excellent choice for the routine laboratory synthesis of this valuable chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Page loading... [wap.guidechem.com]
Protocol & Application Notes: A Modern Approach to the Catalytic Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a detailed guide for the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in contemporary drug discovery. The pyrazole core is a privileged scaffold found in numerous pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.[1][2][3] Specifically, 5-aminopyrazole derivatives serve as versatile precursors for constructing complex fused heterocyclic systems, making their efficient and scalable synthesis a topic of significant interest to medicinal chemists and process development scientists.[3][4]
This guide moves beyond a simple recitation of steps, focusing on the underlying chemical principles, the rationale for catalyst and condition selection, and a robust, validated protocol. We will explore a modern, efficient catalytic approach that emphasizes green chemistry principles, high yields, and operational simplicity.
Synthetic Strategy: Mechanism and Rationale
The most direct and reliable method for constructing the 5-aminopyrazole core is the cyclocondensation reaction between a hydrazine derivative and a β-electrophilic nitrile.[5][6] For our target molecule, this compound, the key precursors are methylhydrazine and an activated malononitrile equivalent, such as (ethoxymethylene)malononitrile .
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic β-carbon of (ethoxymethylene)malononitrile. This forms a transient open-chain intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the nitrile carbon, initiating the ring-closing step to form the five-membered pyrazole ring.[5]
-
Aromatization: The reaction concludes with the elimination of ethanol, leading to the stable, aromatic pyrazole product.
While this reaction can proceed without a catalyst, often requiring elevated temperatures, the introduction of a suitable catalyst significantly enhances the reaction rate, improves yields, and allows for milder conditions.[7][8] Catalysts can function by activating the electrophile, facilitating proton transfer, or stabilizing transition states. A wide range of catalysts, from simple Lewis acids to complex nanocatalysts, have been successfully employed for similar transformations.[7][8][9]
Caption: Proposed mechanism for the catalytic synthesis of the target pyrazole.
Optimization of Reaction Conditions
The efficiency of the pyrazole synthesis is highly dependent on the choice of catalyst, solvent, and temperature. Modern synthetic chemistry prioritizes environmentally benign ("green") conditions, such as using water or ethanol as solvents and employing recyclable catalysts.[7][10] Below is a summary of how different catalytic systems and conditions can influence the reaction outcome, based on literature for analogous 5-aminopyrazole syntheses.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Advantages & Reference |
| None (Thermal) | Ethanol | Reflux (78°C) | 6 - 12 hours | 65 - 80% | Simple setup, no catalyst cost.[11] |
| DABCO (Base) | H₂O / EtOH | 55°C | 1 - 2 hours | 85 - 95% | Inexpensive, mild conditions.[7] |
| Ionic Liquid | [HMIM]C(NO₂)₃ | 80°C | 30 - 60 min | > 90% | Fast reaction, potential for reuse.[7] |
| LDH@CuI Nanocatalyst | H₂O / EtOH | 55°C | 15 - 30 min | 90 - 95% | Highly efficient, green solvent, recyclable.[7][12] |
| Fe₃O₄@Nano-catalyst | H₂O / EtOH | 80°C | 20 - 40 min | > 90% | Magnetically separable for easy recovery.[10][13] |
Detailed Experimental Protocol
This protocol describes a robust and scalable procedure using a mild base catalyst in an environmentally friendly solvent system. This method balances efficiency, cost, and safety, making it suitable for both academic research and process development.
Materials and Reagents
-
Methylhydrazine (CH₆N₂): ≥98% purity. Caution: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
(Ethoxymethylene)malononitrile (C₆H₆N₂O): ≥98% purity.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): ≥99% purity (Catalyst).
-
Ethanol (EtOH): Anhydrous or 200 proof.
-
Deionized Water (H₂O):
-
Ethyl Acetate & n-Hexane: Reagent grade for chromatography and TLC.
-
Silica Gel: 230-400 mesh for column chromatography.
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (ethoxymethylene)malononitrile (10.0 mmol, 1.22 g).
-
Solvent and Catalyst Addition: Add a 1:1 mixture of Ethanol and Deionized Water (20 mL total volume). Add DABCO (1.0 mmol, 0.11 g, 10 mol%). Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Addition of Hydrazine: In a well-ventilated fume hood, carefully add methylhydrazine (10.5 mmol, 0.48 g, 1.05 equivalents) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 55-60°C using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting material should be consumed within 1-2 hours. The product spot is typically UV-active and will stain with potassium permanganate.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
The product often precipitates upon cooling or concentration. If so, collect the solid by vacuum filtration, wash with a small amount of cold water, and air dry.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.
-
The pure this compound is typically an off-white to pale yellow solid.
-
Characterization
-
¹H NMR & ¹³C NMR: Confirm the structure and purity. Spectral data for similar compounds are available in the literature.[14]
-
FT-IR: Identify key functional groups (NH₂, C≡N, C=C).
-
Mass Spectrometry: Confirm the molecular weight (Expected [M+H]⁺: 137.07).
-
Melting Point: Compare with literature values to assess purity.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for 5-amino-1-methyl-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of ligands for a diverse range of biological targets.[1] Within the landscape of oncology and inflammatory disease research, pyrazole derivatives have been successfully developed into potent and selective inhibitors of protein kinases.[2] These enzymes play a critical role in cellular signaling, and their dysregulation is a common driver of numerous pathologies.
This document concerns 5-amino-1-methyl-1H-pyrazole-4-carbonitrile , a key synthetic intermediate that serves as a foundational building block for a variety of more complex kinase inhibitors. While direct evidence for this specific compound as a potent kinase inhibitor is not extensively documented in peer-reviewed literature, its structural motifs are present in inhibitors targeting a range of kinases, including Checkpoint Kinase 1 (CHK1), Fibroblast Growth Factor Receptor (FGFR), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4][5]
These application notes are therefore designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide to evaluating this compound as a potential kinase inhibitor scaffold. The protocols herein detail the necessary steps to screen this compound against a panel of kinases, characterize its activity in cell-based models, and assess its impact on downstream signaling pathways. The overarching goal is to equip the scientific community with the tools to explore the therapeutic potential of this and related pyrazole-based compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for its application in biological assays.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄ | ECHEMI |
| Molecular Weight | 122.13 g/mol | ECHEMI |
| Appearance | Off-White Crystalline Solid | ECHEMI |
| Melting Point | 222-223 °C | ECHEMI |
| Storage Conditions | -20°C Freezer | ECHEMI |
PART 1: In Vitro Kinase Inhibition Profiling
The first step in characterizing a potential kinase inhibitor is to determine its activity and selectivity against a panel of purified kinases. This is typically achieved through in vitro biochemical assays that measure the phosphorylation of a substrate by a kinase in the presence of the test compound.
Rationale for Kinase Panel Screening
Given that this compound is a relatively small molecule, it has the potential to interact with the ATP-binding site of multiple kinases. A broad kinase panel screen is therefore recommended to:
-
Identify potential primary targets: Discover which kinases are most potently inhibited by the compound.
-
Assess selectivity: Determine if the compound is a selective inhibitor of a specific kinase or a multi-targeted inhibitor.
-
Guide further research: The results of the screen will inform the selection of cell lines and downstream assays for further investigation.
Protocol: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
This protocol is a widely used method for determining kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction.[6] A decrease in ATP consumption corresponds to kinase inhibition.
Materials:
-
Recombinant human kinases of interest
-
Kinase-specific peptide substrates
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable buffer, typically starting from a high concentration (e.g., 100 µM) and performing serial dilutions. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup: In each well of the plate, add the kinase reaction buffer, the kinase, and its specific substrate.
-
Initiation of Inhibition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent to each well. This reagent will lyse the cells (if applicable in a cell-based version) and contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for in vitro kinase inhibition assay.
PART 2: Cell-Based Assays for Target Validation and Phenotypic Effects
Once a potential kinase target has been identified from in vitro screening, it is crucial to assess the activity of this compound in a cellular context. Cell-based assays provide a more physiologically relevant environment to study the compound's effects on cell viability, proliferation, and downstream signaling pathways.[7][8]
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a common method to assess cell viability and the cytotoxic potential of a compound.[9]
Materials:
-
Cancer cell line with known dependence on a target kinase
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol: Western Blot Analysis of Downstream Signaling
To confirm that this compound is engaging its target kinase within the cell, Western blotting can be used to measure the phosphorylation status of known downstream substrates of the target kinase.[10]
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the substrate of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to observe acute effects on signaling. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated form of the downstream substrate. Subsequently, probe with a primary antibody for the total amount of the substrate to ensure equal loading.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A decrease in the phosphorylated form of the substrate in compound-treated cells compared to the control indicates inhibition of the upstream kinase.
Caption: Western blot workflow for target validation.
PART 3: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial profile of this compound as a potential kinase inhibitor scaffold.
-
In Vitro Data: The IC₅₀ values from the kinase panel screen will reveal the potency and selectivity of the compound. A potent and selective inhibitor will have a low IC₅₀ for a specific kinase or a small group of related kinases.
-
Cell-Based Data: The GI₅₀ from the MTT assay will indicate the compound's effect on cell proliferation. A correlation between the in vitro IC₅₀ and the cellular GI₅₀ in a cell line dependent on the target kinase suggests that the compound is acting on-target.
-
Western Blot Data: A reduction in the phosphorylation of a downstream substrate at concentrations similar to the GI₅₀ provides strong evidence of on-target activity in a cellular context.
Should this compound demonstrate promising activity in these initial assays, further studies would be warranted. These could include more advanced cell-based assays (e.g., cell cycle analysis, apoptosis assays), pharmacokinetic studies, and medicinal chemistry efforts to improve potency and selectivity through derivatization.
Conclusion
This compound represents a valuable starting point for the discovery of novel kinase inhibitors. While it may not be a potent inhibitor in its own right, the protocols and methodologies outlined in these application notes provide a robust framework for its evaluation and for guiding the synthesis of next-generation pyrazole-based therapeutics. The adaptability of the pyrazole scaffold continues to make it an exciting area of research for the development of targeted therapies.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Applications of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal foundation for designing targeted therapeutics.[1][4] Among the various pyrazole derivatives, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile has emerged as a particularly valuable building block in drug discovery. Its strategic placement of amino and cyano functionalities provides a versatile handle for constructing complex molecular architectures, leading to the development of potent and selective inhibitors for a range of therapeutic targets.[1] This guide will delve into the diverse applications of this key intermediate, providing detailed insights and protocols for its utilization in the synthesis of cutting-edge therapeutic agents.
Core Applications in Drug Discovery
The utility of this compound spans multiple therapeutic areas, with a significant impact on the development of kinase inhibitors for oncology and inflammatory diseases.
Kinase Inhibitors: Targeting the Engines of Cellular Signaling
Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 5-aminopyrazole scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.[2][5]
The JAK/STAT signaling pathway is crucial for mediating immune responses, and its aberrant activation is implicated in autoimmune disorders and myeloproliferative neoplasms.[6][7] Several approved and clinical-stage JAK inhibitors incorporate a pyrazole core. The this compound scaffold can be elaborated to mimic the hinge-binding motif of ATP, a key interaction for kinase inhibition.
Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based JAK Inhibitor Precursor
This protocol outlines a common strategy for constructing the pyrazolo[3,4-d]pyrimidine core, a key feature in many JAK inhibitors, starting from this compound.
Reaction Scheme:
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine core.
Materials:
-
This compound
-
Formamide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide, optional)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and formamide (10-20 equivalents).
-
Heat the reaction mixture to 150-180 °C and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF/water.
-
Alternatively, the product can be purified by acid-base extraction. Dissolve the crude solid in dilute HCl, wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then neutralize the aqueous layer with NaHCO₃ to precipitate the purified product.
-
Collect the purified solid by filtration, wash with water, and dry under vacuum.
Characterization: The final product, a 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Aberrant FGFR signaling is a known driver in various cancers. Covalent inhibitors have emerged as a promising strategy to overcome drug resistance. The 5-aminopyrazole scaffold has been successfully employed in the design of pan-FGFR covalent inhibitors.[8]
Protocol 2: Synthesis of a 5-Amino-1H-pyrazole-4-carboxamide Derivative as an FGFR Inhibitor
This protocol illustrates the conversion of the nitrile group in a 5-aminopyrazole derivative to a carboxamide, a common functional group in many kinase inhibitors, followed by coupling with a moiety bearing an electrophilic warhead for covalent targeting.
Reaction Scheme:
Caption: Synthesis of a covalent FGFR inhibitor.
Materials:
-
5-amino-1-substituted-1H-pyrazole-4-carbonitrile
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)
-
Acryloyl chloride
-
A suitable base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
Step 1: Hydrolysis of the Nitrile to Carboxamide
-
Dissolve the 5-amino-1-substituted-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, DMSO).
-
Add an aqueous solution of NaOH (e.g., 6M) and cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (30% solution, 2-3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the carboxamide product.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Acrylamide Formation for Covalent Inhibition
-
Suspend the 5-amino-1-substituted-1H-pyrazole-4-carboxamide (1 equivalent) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Add a base such as triethylamine (1.5-2 equivalents).
-
Cool the mixture to 0 °C and slowly add acryloyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC. Once complete, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization: The final covalent inhibitor should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The presence of the acrylamide moiety is crucial for its covalent binding mechanism.
Anticancer Agents Beyond Kinase Inhibition
The versatility of the 5-aminopyrazole scaffold extends beyond kinase inhibition. Derivatives have shown promise as anticancer agents through various other mechanisms.[2][4][9] For instance, certain 5-aminopyrazole derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[2]
Table 1: Cytotoxic Activity of Representative 5-Aminopyrazole Derivatives
| Compound ID | Modification on Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | N-aryl, C3-aryl | Non-Small Cell Lung (NCI-H23) | < 10 | [2] |
| Compound B | N-aryl, C3-aryl | Colon Cancer (HCT-15) | < 10 | [2] |
| Compound C | N-aryl, C3-aryl | Ovarian Cancer (NCI/ADR-RES) | < 10 | [2] |
Note: The specific structures of Compounds A, B, and C are detailed in the cited literature.
Mechanism of Action: A Visualized Perspective
The pyrazole-based inhibitors often function by competing with ATP for the binding site in the kinase domain. The following diagram illustrates a simplified model of a pyrazole-based inhibitor binding to a kinase.
Caption: Binding mode of a pyrazole inhibitor in a kinase active site.
Conclusion and Future Directions
This compound and its derivatives represent a cornerstone in modern medicinal chemistry.[1] The synthetic accessibility and the ability to readily introduce diverse functionalities make this scaffold a continuing source of novel therapeutic candidates. Future research will likely focus on exploring new chemical space around this core, developing more selective and potent inhibitors, and harnessing its potential in emerging therapeutic areas such as targeted protein degradation. The robust and adaptable nature of the 5-aminopyrazole core ensures its continued relevance in the quest for new and improved medicines.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Utility of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile in the Synthesis of Bioactive Heterocycles
Introduction: A Versatile Scaffold for Modern Drug Discovery
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile stands as a cornerstone building block in contemporary organic and medicinal chemistry. Its unique electronic and structural features, characterized by a vicinal amino group and a nitrile function on a methylated pyrazole core, render it an exceptionally versatile precursor for the construction of a diverse array of fused heterocyclic systems.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this pyrazole derivative, focusing on the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of profound interest as they are bioisosteres of purines, enabling them to effectively interact with the ATP-binding sites of various kinases.[3][4][5] Consequently, derivatives of these heterocyclic systems have been extensively investigated as potent inhibitors of enzymes such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK), which are critical targets in oncology and immunology.[6][7][8]
This guide eschews a rigid template, instead offering a holistic overview grounded in mechanistic principles and field-proven insights. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data in a clear, comparative format to empower researchers in their synthetic endeavors.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the nucleophilicity of the C5-amino group and the electrophilicity of the C4-carbonitrile. The adjacent amino group can act as a potent nucleophile, initiating cyclization reactions with appropriate dielectrophilic partners. The nitrile group, in turn, can participate in cyclization through Thorpe-Ziegler type reactions or be hydrolyzed to the corresponding amide or carboxylic acid for further functionalization. The N1-methyl group provides stability and influences the solubility and pharmacokinetic properties of the final products.
Application I: Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4][9] The synthesis of this bicyclic system from this compound typically involves a cyclocondensation reaction with a one-carbon electrophile, which provides the C4 and C6 atoms of the pyrimidine ring.
Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol describes the synthesis of a key pyrazolo[3,4-d]pyrimidinone intermediate via cyclization with formic acid. The reaction proceeds through an initial formylation of the C5-amino group, followed by an acid-catalyzed intramolecular cyclization involving the nitrile group, which is subsequently hydrolyzed in situ to the ketone.
Expert Insight: The use of a high-boiling solvent like formic acid itself drives the reaction towards completion by allowing for the necessary thermal energy for both the cyclization and hydrolysis steps. The excess formic acid also serves as the catalyst.
Materials:
-
This compound
-
Formic acid (85-90%)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 5.0 g, 40.9 mmol) in formic acid (e.g., 50 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled solution into a beaker containing ice water (approx. 200 mL) with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the dried solid from ethanol to afford pure 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[10]
Protocol 2: Synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
This method utilizes formamide as the C1 source to yield the 4-amino substituted pyrazolo[3,4-d]pyrimidine, a common scaffold in BTK and EGFR inhibitors.
Expert Insight: Formamide serves a dual role as both reagent and solvent. At high temperatures, it decomposes to provide the necessary methine bridge and ammonia source for the formation of the aminopyrimidine ring. The high reaction temperature is crucial for the cyclization to proceed efficiently. Microwave-assisted synthesis can significantly reduce the reaction time.[1]
Materials:
-
This compound
-
Formamide
-
Ethanol or Isopropanol
Procedure:
-
Place this compound (e.g., 2.0 g, 16.4 mmol) and formamide (e.g., 20 mL) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 180-190 °C and maintain at this temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Add ethanol to the solidified mixture and break up the solid.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[11]
Comparative Data for Pyrazolo[3,4-d]pyrimidine Synthesis
| Product | C1 Reagent | Conditions | Typical Yield | Reference |
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Formic Acid | Reflux, 4-6 h | Good | [10] |
| 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Formamide | 190 °C, 8 h | Good | [11] |
| 1-Aryl-pyrazolo[3,4-d]pyrimidines | Formamide, Microwave | Phosphotungstic acid, 150W | >61% | [1] |
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione | Urea | 180-200 °C, 2 h | 92% | [1] |
Application II: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is another key heterocyclic system with a wide range of biological activities.[12] Its synthesis from this compound is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound. This reaction is a variation of the Friedländer annulation.
Mechanism of Pyrazolo[3,4-b]pyridine Formation
The reaction is initiated by a nucleophilic attack of the C5-amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate. This is followed by an intramolecular cyclization via a Thorpe-Ziegler type reaction, where the enamine attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the aromatic pyrazolo[3,4-b]pyridine product.
Caption: Mechanistic pathway for pyrazolo[3,4-b]pyridine synthesis.
Protocol 3: Synthesis of 4,6-Dimethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
This protocol outlines a general method for the synthesis of a substituted pyrazolo[3,4-b]pyridine using acetylacetone as the 1,3-dicarbonyl partner.
Expert Insight: The choice of catalyst is critical. While the reaction can proceed thermally, an acid catalyst like glacial acetic acid or a Lewis acid such as tin(IV) chloride can significantly improve the rate and yield by activating the carbonyl group towards nucleophilic attack.[13] The reaction is typically performed at elevated temperatures to facilitate the dehydration and aromatization steps.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.22 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add acetylacetone (1.1 mL, 11 mmol, 1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water (100 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4,6-dimethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.[13][14]
Safety and Handling Precautions
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][14][15][16]
-
Toxicity: Aminonitrile compounds can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[13][15][16] Utmost caution is advised as there is a potential for the release of hydrocyanic acid under certain conditions.[15]
-
Disposal: Dispose of chemical waste in accordance with local and national regulations.[15]
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of medicinally relevant pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in drug discovery and organic synthesis. The straightforward cyclocondensation reactions, coupled with the significant biological potential of the resulting fused heterocyclic systems, ensure that this pyrazole derivative will continue to be a molecule of high interest in the development of new therapeutic agents.
References
- 1. 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. fishersci.com [fishersci.com]
Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, forming the structural core of numerous compounds with significant biological activity.[1] Pyrazole derivatives are integral to the architecture of various pharmaceuticals, including anti-inflammatory drugs like celecoxib, and have demonstrated a wide array of therapeutic potentials.[2][3] The specific compound, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, serves as a crucial intermediate, a versatile building block for the synthesis of more complex heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, which are of great interest in drug discovery.[4] This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Principles and Mechanistic Overview
The synthesis of this compound is typically achieved through a highly efficient and regioselective one-pot reaction. The core of this transformation involves the condensation of (ethoxymethylene)malononitrile with methylhydrazine.[5][6]
The reaction proceeds via a well-established mechanism:
-
Michael-type Addition: The reaction initiates with a nucleophilic attack of the methylhydrazine nitrogen atom onto the electron-deficient β-carbon of the ethoxymethylene group of (ethoxymethylene)malononitrile. This Michael-type addition is a key step in forming the initial C-N bond.
-
Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs. The terminal amino group of the hydrazine intermediate attacks one of the nitrile groups.
-
Tautomerization: The resulting intermediate undergoes tautomerization to yield the stable aromatic 5-aminopyrazole ring system.
This synthetic approach is highly favored due to its excellent regioselectivity, typically yielding the 5-amino pyrazole derivative as the exclusive product, with no observation of the 3-amino regioisomer.[6]
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards are mandatory.[7][8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[7][8]
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[7][9]
Reagent-Specific Hazards:
-
Methylhydrazine: This substance is highly toxic, flammable, and a suspected carcinogen.[10] Handle with extreme caution in a fume hood, avoiding any contact with skin or eyes.
-
(Ethoxymethylene)malononitrile: This compound is a lachrymator and is harmful if inhaled or absorbed through the skin.
-
Ethanol: A flammable liquid. Keep away from ignition sources.
Waste Disposal:
All chemical waste must be disposed of in accordance with local, regional, and national regulations.[11] Do not discharge into drains.[9][11]
Experimental Protocol
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| (Ethoxymethylene)malononitrile | C₆H₆N₂O | 122.12 | 123-06-8 | Lachrymator, Harmful |
| Methylhydrazine | CH₆N₂ | 46.07 | 60-34-4 | Toxic, Flammable, Carcinogen |
| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Irritant |
Synthetic Procedure
This protocol is adapted from general procedures for the synthesis of analogous 5-aminopyrazoles.[5][6]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in absolute ethanol (20 mL).
-
Addition of Methylhydrazine: Under continuous stirring, slowly add methylhydrazine (0.46 g, 10 mmol) to the solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The structure of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl group protons (singlet, ~3.6-3.8 ppm), the amino group protons (broad singlet, ~4.5-5.0 ppm), and the pyrazole ring proton (singlet, ~7.5-7.7 ppm). |
| ¹³C NMR | Peaks for the methyl carbon, the nitrile carbon, and the three distinct pyrazole ring carbons. |
| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (~3300-3500 cm⁻¹), C≡N stretching of the nitrile group (~2210-2230 cm⁻¹), and C=C/C=N stretching of the pyrazole ring.[12] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (122.13 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
The protocol described herein offers a reliable and efficient method for the synthesis of this compound, a valuable intermediate in the development of novel chemical entities. The procedure is straightforward and provides the target compound with high regioselectivity. Adherence to the outlined safety precautions is paramount to ensure a safe and successful synthesis. The provided characterization data will aid in the verification of the final product's identity and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 7. bio.vu.nl [bio.vu.nl]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Application Notes & Protocols for 5-amino-1-methyl-1H-pyrazole-4-carbonitrile in Crop Protection
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the discovery and development of modern agrochemicals.[1][2] Its structural versatility and inherent biological activity have led to the commercialization of numerous high-performance fungicides, insecticides, and herbicides.[3][4] Pyrazole derivatives are prized for their high efficacy, often novel mechanisms of action, and the potential for favorable safety profiles.[3]
This guide focuses on 5-amino-1-methyl-1H-pyrazole-4-carbonitrile , a specific pyrazole derivative that serves as a key building block and potential active ingredient for crop protection solutions. The presence of the 1-methyl group is a crucial feature, as this substitution is often associated with potent fungicidal activity in related compounds.[5] The 5-amino and 4-carbonitrile moieties provide reactive handles for further chemical synthesis and are integral to the molecule's interaction with biological targets.
These notes provide researchers and drug development professionals with a comprehensive overview of the potential applications of this molecule, its likely mechanisms of action based on established pyrazole chemistry, and detailed protocols for its synthesis and bioactivity evaluation.
Part 1: Synthesis of this compound
The synthesis of 5-aminopyrazole-4-carbonitriles is well-documented, typically proceeding through a highly efficient and regioselective condensation reaction.[6][7] The following protocol is adapted from established methods for analogous 1-substituted pyrazoles.[7][8]
Protocol 1: One-Pot Synthesis
This procedure outlines the reaction of methylhydrazine with (ethoxymethylene)malononitrile (EMMN), a common and effective route.
Objective: To synthesize this compound with high regioselectivity.
Materials:
-
Methylhydrazine (CH₆N₂)
-
(Ethoxymethylene)malononitrile (EMMN, C₆H₆N₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methylhydrazine (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: Under continuous stirring, slowly add (ethoxymethylene)malononitrile (1.0 equivalent) to the solution. The addition should be done at room temperature.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Dilute the crude mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water to remove any unreacted methylhydrazine and other water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.[8]
-
Characterization: Confirm the structure and purity of the isolated white to off-white solid product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be between 221-223°C.[9]
Plausible Reaction Mechanism: The reaction proceeds via an initial Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the β-carbon of EMMN, followed by the elimination of ethanol. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to yield the stable aromatic pyrazole ring.[7]
Part 2: Potential Mechanisms of Action
Based on extensive research into analogous pyrazole structures, this compound likely exhibits insecticidal and fungicidal properties through one or more of the following validated mechanisms.
Insecticidal Mechanism: Neurological Disruption
Many pyrazole-based insecticides function as potent neurotoxins.[6][8] Two primary targets within the insect nervous system have been identified for different classes of pyrazoles.
-
GABA-gated Chloride Channel Antagonism: Phenylpyrazole insecticides, such as Fipronil, non-competitively block the γ-aminobutyric acid (GABA)-gated chloride channel in insect neurons.[8] GABA is the primary inhibitory neurotransmitter in insects; by blocking its receptor, these compounds prevent the influx of chloride ions that would normally hyperpolarize the neuron. This leads to uncontrolled neuronal firing, hyperexcitation, and subsequent death of the insect.[8]
-
Ryanodine Receptor (RyR) Modulation: Pyrazole amide insecticides, like Chlorantraniliprole, target the insect ryanodine receptor.[3][10] These receptors are calcium channels critical for muscle contraction. The insecticide locks the RyR in an open state, causing uncontrolled depletion of internal calcium stores. This leads to muscle paralysis, cessation of feeding, and eventual lethality.[3]
Caption: Potential insecticidal mechanisms of action.
Fungicidal Mechanism: Respiratory Inhibition
The most prominent mechanism of action for fungicidal pyrazole carboxamides is the inhibition of cellular respiration.[4][11]
-
Succinate Dehydrogenase Inhibition (SDHI): These fungicides target Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.[12][13] By binding to the ubiquinone-binding site of the SDH enzyme, the compound blocks the oxidation of succinate to fumarate. This halts the flow of electrons, crippling the production of ATP (the cell's energy currency) and leading to fungal cell death.[4][11] The presence of a 1-methyl group on the pyrazole ring is often a key structural feature for high SDHI activity.[5]
Caption: Primary fungicidal mechanism of action.
Part 3: Protocols for Biological Evaluation
The following protocols provide a framework for screening the efficacy of this compound.
Protocol 2: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is adapted from methodologies used to test pyrazole derivatives against lepidopteran pests and can be modified for other chewing insects.[8]
Objective: To determine the lethal concentration (LC₅₀) of the test compound against a target insect pest (e.g., Diamondback Moth, Plutella xylostella).
Materials:
-
Test compound (this compound)
-
Acetone and distilled water
-
Tween® 80 (or similar surfactant)
-
Host plant leaves (e.g., cabbage, tomato)
-
Target insects (e.g., 3rd instar larvae)
-
Petri dishes, filter paper
-
Forceps, micropipettes
-
Environmental growth chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1000 ppm stock solution of the test compound by dissolving it in a minimal amount of acetone, then diluting with distilled water containing 0.01% Tween® 80.
-
Serial Dilutions: Create a series of test concentrations (e.g., 100, 50, 25, 10, 5, 1 ppm) by serially diluting the stock solution with the water-surfactant mixture. A negative control solution (water + acetone at highest used concentration + surfactant) must also be prepared.
-
Leaf Treatment: Using forceps, dip fresh, healthy leaf discs (approx. 5 cm diameter) into each test solution for 10-15 seconds, ensuring complete coverage. Allow the leaves to air dry completely on a clean surface.
-
Bioassay Setup: Place one moistened filter paper in the bottom of each Petri dish. Place one treated leaf disc in each dish.
-
Insect Introduction: Carefully place one 3rd instar larva into each Petri dish. Prepare at least 20 replicates for each concentration and the control.
-
Incubation: Place the sealed Petri dishes in a controlled environment chamber (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC₅₀ value and its 95% confidence intervals using Probit analysis software.
Protocol 3: Fungicidal Bioassay (Mycelial Growth Inhibition)
This in vitro assay determines the compound's ability to inhibit the growth of pathogenic fungi.[14]
Objective: To determine the effective concentration (EC₅₀) of the test compound required to inhibit 50% of mycelial growth of a target fungus (e.g., Rhizoctonia solani).
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Actively growing cultures of the target fungus on PDA
-
Sterile Petri dishes (9 cm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10,000 ppm) of the test compound in DMSO.
-
Medium Preparation: Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.
-
Dosing the Medium: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 10, 5, 1, 0.5 µg/mL). Ensure the final concentration of DMSO does not exceed 1% v/v in the medium. Prepare a control plate containing PDA with DMSO only.
-
Pouring Plates: Gently swirl the flasks to ensure homogenous mixing and pour the amended PDA into sterile Petri dishes. Allow the plates to solidify completely.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate.
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared plate (both treated and control). Seal the plates and incubate at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
Data Collection: When the fungal colony in the control plate has reached nearly the full diameter of the plate, measure the colony diameter (in two perpendicular directions) for all treatments.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average colony diameter of the control, and T is the average colony diameter of the treatment. Calculate the EC₅₀ value by performing a regression analysis of inhibition percentage versus the log of the concentration.
Table 1: Example Bioactivity Data for Structurally Related Pyrazole Compounds (Note: Data below is for illustrative purposes for analogous compounds and not for this compound itself.)
| Compound Class | Analog Compound | Target Organism | Bioassay Type | Endpoint | Value | Reference |
| Insecticide | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta | Leaf Disk | % Mortality (48h) | 75% | [8] |
| Insecticide | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Tuta absoluta | Leaf Disk | % Mortality (48h) | 60% | [8] |
| Fungicide | N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | Mycelial Growth | EC₅₀ | 0.022 mg/L | [4] |
| Fungicide | Pyrazole-4-carboxamide (Compound E1) | Rhizoctonia solani | SDH Enzyme Assay | IC₅₀ | 3.3 µM | [11][12] |
Part 4: Crop Safety and Phytotoxicity Assessment
Evaluating the potential for phytotoxicity is a critical step in agrochemical development.[15][16] An untested compound can cause stunting, chlorosis, necrosis, or leaf distortion, rendering it unsuitable for practical use.[15]
Protocol 4: Greenhouse Phytotoxicity Trial
Objective: To assess the potential for this compound to cause phytotoxic effects on a representative crop species.
Materials:
-
Test compound formulated as a sprayable solution
-
Healthy, uniform, and well-established test plants (e.g., tomato, wheat)
-
Control solution (formulation blank without the active ingredient)
-
Greenhouse space with controlled conditions
-
Calibrated sprayer
Procedure:
-
Plant Selection: Choose a block of healthy, uniform plants. At least 10 plants per treatment group are recommended.[15]
-
Treatment Groups: Designate three groups:
-
Control: Sprayed with the formulation blank.
-
1X Rate: Sprayed with the intended use concentration.
-
2X Rate: Sprayed with double the intended use concentration to simulate spray overlap in the field.[16]
-
-
Application: Apply the treatments using a calibrated sprayer to ensure even coverage until runoff. Treat a control group with plain water or the formulation blank.[15]
-
Multiple Applications: Re-apply the treatments at the proposed spray interval (e.g., weekly) for a total of three applications to assess cumulative effects.[15]
-
Observation: Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after each application).
-
Assessment Parameters: Look for symptoms such as:
-
Chlorosis (yellowing)
-
Necrosis (tissue death, browning, burning)
-
Leaf distortion (curling, cupping)
-
Stunting (reduced plant height or biomass compared to control)
-
Color changes (e.g., darkening of green)
-
-
Data Recording: Record observations using a rating scale (e.g., 0 = no injury, 100 = complete plant death). Measure plant height and/or dry biomass at the end of the trial for quantitative analysis.
-
Analysis: Compare the average phytotoxicity ratings, height, and biomass between the treated and control groups to determine if the compound has any adverse effects on the crop.
Caption: Workflow for phytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 6. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. greenhousegrower.com [greenhousegrower.com]
- 16. pp1.eppo.int [pp1.eppo.int]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone of medicinal chemistry. Their derivatives are integral to a wide array of pharmaceuticals, exhibiting biological activities such as anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] Notably, several FDA-approved drugs, including the anti-inflammatory celecoxib and various tyrosine kinase inhibitors for cancer therapy, are built upon a pyrazole scaffold.[1][2]
Traditionally, the synthesis of pyrazole derivatives has relied on conventional heating methods, which often necessitate long reaction times and can lead to lower yields.[3][4] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a more sustainable and efficient alternative.[2][4] Microwave chemistry leverages the ability of polar molecules to generate heat through dielectric loss when subjected to a microwave field, leading to rapid and uniform heating of the reaction mixture.[5][6][7] This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[1][8]
This guide provides an in-depth exploration of microwave-assisted pyrazole synthesis, offering detailed protocols, comparative data, and mechanistic insights to aid researchers in drug discovery and development.
Core Principles and Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over conventional heating methods in the preparation of pyrazole derivatives:
-
Speed: Reaction times are dramatically reduced, often from hours to mere minutes.[1][2]
-
Yield: The efficiency of microwave heating frequently results in higher product yields.[1][9]
-
Purity: Cleaner reaction profiles can simplify product purification, reducing time and solvent consumption.
-
Green Chemistry: MAOS is an energy-efficient technique that can often be performed under solvent-free conditions, contributing to more sustainable laboratory practices.[1][10]
Data Presentation: Microwave vs. Conventional Synthesis
The following table summarizes data from the literature, highlighting the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating for various pyrazole derivatives.
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9-10 min | 79-92 | [1] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not Specified | 7-9 hours | Not Specified | [1] |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [2] |
| Quinolin-2(1H)-one-based pyrazoles | Conventional Reflux | Not Specified | 10-12 hours | 59-71 | [2] |
| Pyrazole Chalcones | Microwave-Assisted | Not Specified | Not Specified | 70-98 | [11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of pyrazole derivatives from common starting materials.
Protocol 1: Synthesis of Pyrazoles from Chalcones and Hydrazine Derivatives
This protocol describes the cyclocondensation reaction of a chalcone with a hydrazine derivative to form a pyrazoline, which can then be oxidized to the corresponding pyrazole.[12]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Workflow Diagram:
Caption: General workflow for microwave-assisted pyrazole synthesis from chalcones.
Protocol 2: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Hydrazines
This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic approach to pyrazole synthesis.[13]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial, add the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.0 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a designated time (e.g., 270 W for 3-5 minutes).[2]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. The crude product can be further purified by recrystallization.[1]
Mechanistic Insights:
The formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine proceeds through a condensation reaction to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: Simplified mechanism of pyrazole synthesis from 1,3-dicarbonyls.
Protocol 3: One-Pot, Multi-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol exemplifies a more complex, one-pot synthesis of a fused pyrazole system, highlighting the efficiency of microwave irradiation for multi-component reactions.[8]
Materials:
-
Aryl hydrazine (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Zinc triflate (10 mol%)
-
Ethanol (for recrystallization)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial, combine the aryl hydrazine (1.0 mmol), β-ketoester (1.0 mmol), and zinc triflate (10 mol%).
-
Heat the mixture in the microwave reactor at 80°C for 10 minutes.[2]
-
Cool the reaction mixture to room temperature.
-
Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the vial.
-
Irradiate the mixture again under microwave conditions at 120°C for 15 minutes.[2]
-
After cooling, recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole.[2]
Safety Considerations for Microwave Synthesis
While microwave-assisted synthesis is a powerful tool, it is crucial to adhere to strict safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[14] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature monitoring and control, and are built to withstand the rigors of chemical reactions.[6][14]
-
Understand Reaction Kinetics: Be aware of the potential for rapid increases in temperature and pressure, especially with highly exothermic reactions.[14] Start with small-scale reactions to assess the kinetics before scaling up.
-
Proper Vessel Handling: Use appropriate reaction vessels designed for microwave synthesis and ensure they are not used beyond their serviceable lifetime. Do not exceed the recommended volume, pressure, or temperature limits of the vessels.[14]
-
Stirring: Ensure adequate stirring to prevent localized superheating, which can lead to vessel failure.[14]
Conclusion
Microwave-assisted synthesis has emerged as a superior method for the rapid and efficient production of pyrazole derivatives. By significantly reducing reaction times and often improving yields, this technology accelerates the drug discovery process. The protocols and data presented in this guide demonstrate the practical advantages of MAOS and provide a solid foundation for researchers to implement this powerful technique in their own laboratories. As the demand for novel therapeutic agents continues to grow, the adoption of green and efficient synthetic methodologies like microwave-assisted synthesis will be increasingly vital.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. ijrpas.com [ijrpas.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. mdpi.com [mdpi.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
Application Notes: Characterizing 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as a Novel NNMT Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the characterization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). We detail methodologies for confirming its biochemical potency, cellular target engagement, and its effects on key metabolic pathways. These protocols are designed for researchers in drug discovery and metabolic diseases to rigorously evaluate pyrazole-based compounds as NNMT inhibitors.
Introduction to NNMT as a Therapeutic Target
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy balance.[1] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM, a form of vitamin B3), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1][2] This reaction is a key step in the detoxification of many drugs and xenobiotic compounds.[3]
The activity of NNMT has profound effects on two major metabolic hubs:
-
The Methionine Cycle: By consuming SAM, NNMT influences the cellular "methylation potential," which is the ratio of SAM to SAH. This ratio is critical for regulating epigenetic modifications, such as DNA and histone methylation, that control gene expression.[1]
-
The NAD+ Salvage Pathway: By methylating NAM, NNMT effectively removes it from the NAD+ salvage pathway. This can impact the levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for hundreds of redox reactions and a required substrate for sirtuins and PARPs, which are involved in cellular repair and signaling.[4][5]
Elevated NNMT expression has been strongly linked to several pathologies, including obesity, type 2 diabetes, fatty liver disease, and various cancers.[1][5] In diet-induced obesity models, NNMT upregulation in the liver and adipose tissue is associated with reduced energy expenditure and insulin resistance.[5][6] Consequently, inhibiting NNMT has emerged as a promising therapeutic strategy to reverse these metabolic dysfunctions by increasing cellular SAM and NAD+ levels, thereby restoring metabolic homeostasis.[5][7]
dot graph "NNMT_Metabolic_Hub" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes NNMT [label="NNMT", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; SAM [label="SAM\n(Methyl Donor)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,1.5!"]; SAH [label="SAH", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,-1.5!"]; NAM [label="Nicotinamide\n(NAM)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1.5!"]; MNA [label="1-Methylnicotinamide\n(1-MNA)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-1.5!"]; Inhibitor [label="5-amino-1-methyl-1H-\npyrazole-4-carbonitrile", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-2.5!"]; NAD_Salvage [label="NAD+ Salvage\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,1.5!"]; Methylation [label="Cellular Methylation\n(Epigenetics)", fillcolor="#FBBC05", fontcolor="#202124", pos="-4,1.5!"];
// Edges SAM -> NNMT [label=" Substrate"]; NNMT -> SAH [label=" Product"]; NAM -> NNMT [label=" Substrate"]; NNMT -> MNA [label=" Product"]; Inhibitor -> NNMT [label=" Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; SAM -> Methylation [dir=back]; NAM -> NAD_Salvage; } dot Figure 1: NNMT's central role in metabolism.
This compound: A Pyrazole-Based NNMT Inhibitor
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with protein targets.[8] In the context of NNMT, pyrazole-based inhibitors are designed to mimic the substrate nicotinamide, competing for binding within the enzyme's active site.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₆N₄
-
Core Scaffold: A five-membered pyrazole ring.
-
Key Substituents:
-
An amino group at position 5.
-
A methyl group at position 1 (on the nitrogen).
-
A carbonitrile group at position 4.
-
Hypothesized Mechanism of Inhibition: Based on structure-activity relationship (SAR) studies of related inhibitors, this compound likely acts as a competitive inhibitor.[3][9] The pyrazole ring is expected to occupy the nicotinamide-binding pocket, with the nitrogen atoms potentially forming hydrogen bonds with active site residues. The substituents are crucial for optimizing potency and selectivity.
In Vitro Characterization Protocols
Protocol 3.1: Biochemical NNMT Inhibition Assay (IC₅₀ Determination)
Principle: This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound. The assay measures the production of homocysteine, a downstream product of the NNMT reaction. NNMT converts SAM to SAH, which is then hydrolyzed to homocysteine. The free thiol group of homocysteine reacts with a probe to generate a fluorescent signal. An inhibitor will decrease the reaction rate and thus reduce fluorescence.[10][11]
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH Hydrolase (or an equivalent enzyme mix for converting SAH to homocysteine)
-
Thiol Detecting Probe (e.g., ThioGlo™)
-
NNMT Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM KCl, 0.01% Tween-20)
-
Test Compound: this compound
-
Positive Control Inhibitor: 1-Methylnicotinamide (1-MNA)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Ex/Em = 392/482 nm or similar, depending on the probe)[10]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series in NNMT Assay Buffer to create a 3X working solution.
-
Reaction Mix Preparation: Prepare a master mix containing NNMT enzyme, SAH hydrolase, and SAM in NNMT Assay Buffer. The final concentrations should be optimized for linear enzyme kinetics (e.g., 1-5 nM NNMT, ~10 µM SAM).
-
Assay Plate Setup:
-
Test Wells: Add 50 µL of the 3X test compound dilutions.
-
Positive Control: Add 50 µL of 3X positive control inhibitor.
-
No Inhibitor Control (100% Activity): Add 50 µL of assay buffer containing the same percentage of DMSO as the test wells.
-
Blank Control (0% Activity): Add 75 µL of assay buffer (no enzyme).
-
-
Enzyme Addition: Add 75 µL of the enzyme reaction mix to all wells except the Blank Control. Mix gently.
-
Reaction Initiation: Add 25 µL of NAM substrate to all wells except a "Background Control" set (which receives buffer instead). This initiates the enzymatic reaction. Mix thoroughly using a multichannel pipette.[10]
-
Incubation: Incubate the plate at 37°C for 15-60 minutes. The time should be within the linear range of the reaction.
-
Reaction Termination (Optional but Recommended): Stop the reaction by adding 50 µL of chilled isopropyl alcohol and incubating on ice for 5 minutes.[12]
-
Detection: Prepare the Thiol Detecting Probe working solution in DMSO as per the manufacturer's instructions. Add 50 µL to each well, mix, and incubate at room temperature for 5 minutes, protected from light.[10]
-
Measurement: Read the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 392/482 nm).[10]
Data Analysis:
-
Subtract the average fluorescence of the Blank Control from all other readings.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
dot graph "IC50_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; prep_cmpd [label="Prepare Compound\nDilution Series (3X)", fillcolor="#FBBC05"]; prep_enzyme [label="Prepare Enzyme\nMaster Mix", fillcolor="#FBBC05"]; plate_setup [label="Add Compound/Controls\nto 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_enzyme [label="Add Enzyme Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_nam [label="Initiate with NAM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="Add Detection Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="Read Fluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Calculate % Inhibition\n& Determine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Edges start -> prep_cmpd; start -> prep_enzyme; prep_cmpd -> plate_setup; prep_enzyme -> add_enzyme; plate_setup -> add_enzyme; add_enzyme -> add_nam; add_nam -> incubate; incubate -> detect; detect -> read; read -> analyze; analyze -> end; } dot Figure 2: Workflow for IC₅₀ determination.
Cellular Activity & Target Engagement Protocols
Protocol 4.1: Cellular Target Engagement via CETSA
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target in a physiological context.[13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14] By heating intact cells treated with the inhibitor to various temperatures, we can measure the amount of soluble NNMT remaining. A successful inhibitor will result in more soluble NNMT at higher temperatures compared to untreated cells, indicating a "thermal shift".[15]
Materials:
-
Cell line expressing NNMT (e.g., HepG2, or differentiated 3T3-L1 adipocytes)
-
Cell culture medium and reagents
-
Test Compound and vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Apparatus for cell lysis (e.g., liquid nitrogen for freeze-thaw cycles)
-
High-speed refrigerated centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents for Western Blotting: SDS-PAGE gels, transfer system, anti-NNMT primary antibody, HRP-conjugated secondary antibody, and chemiluminescent substrate.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of this compound (e.g., 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[15] Include a non-heated control sample kept on ice.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This releases the intracellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample. Normalize all samples to the same total protein concentration with PBS.
-
Detection by Western Blot: Denature the normalized samples in Laemmli buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-NNMT antibody.
-
Analysis: Quantify the band intensity for NNMT at each temperature for both the vehicle- and compound-treated groups. Plot the relative band intensity against temperature to generate melting curves. A shift of the curve to the right for the compound-treated sample indicates target engagement.
dot graph "CETSA_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="1. Treat Cells\n(Inhibitor vs. Vehicle)", fillcolor="#FBBC05"]; B [label="2. Harvest & Aliquot Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Heat at Temperature Gradient\n(Thermal Cycler)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Lyse Cells\n(Freeze-Thaw)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Separate Fractions\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Collect Supernatant\n(Soluble Proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Analyze by Western Blot\n(Anti-NNMT Antibody)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="8. Plot Melting Curves\n& Observe Shift", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; } dot Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 4.2: Quantifying Cellular NNMT Inhibition via 1-MNA Measurement
Principle: The most direct way to measure NNMT inhibition in cells is to quantify the reduction of its product, 1-MNA. This is achieved using the highly sensitive and specific technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
Materials:
-
Cell line and culture reagents
-
Test Compound
-
Acetonitrile (ACN) for protein precipitation[17]
-
Internal Standard (IS): Deuterated 1-MNA or N'-methylnicotinamide[17]
-
LC-MS/MS system (Triple Quadrupole)
-
Chromatography column (e.g., HILIC or C18)
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat with a dose-range of this compound for 4-24 hours.
-
Metabolite Extraction:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add 200 µL of cold 80% acetonitrile containing the internal standard to each well to precipitate proteins and extract metabolites.
-
Scrape the cells, collect the lysate, and vortex thoroughly.
-
-
Sample Processing: Centrifuge the lysate at high speed for 10 minutes at 4°C. Collect the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate metabolites using an appropriate column and gradient.
-
Detect 1-MNA and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor-to-product ion transition for 1-MNA is typically m/z 137.1 → 94.1.[17]
-
-
Data Analysis: Create a standard curve using known concentrations of 1-MNA. Quantify the 1-MNA in each sample by normalizing its peak area to the peak area of the internal standard. Compare the 1-MNA levels in treated cells to vehicle-treated controls.
In Vivo Efficacy Model: Diet-Induced Obesity (DIO) in Mice
Principle: To assess the therapeutic potential of an NNMT inhibitor, a diet-induced obesity (DIO) mouse model is highly relevant, as it mimics many aspects of human metabolic syndrome.[7] Efficacy is determined by measuring changes in body weight, fat mass, and glucose homeostasis, while target engagement is confirmed by measuring 1-MNA levels in plasma.[16][18]
Experimental Design:
-
Animals: C57BL/6J mice, which are prone to developing obesity.[7]
-
Diet: A high-fat diet (HFD; 45-60% kcal from fat) is administered for 8-12 weeks to induce obesity and insulin resistance.[7]
-
Groups:
-
Lean Control (Chow diet + Vehicle)
-
Obese Control (HFD + Vehicle)
-
Obese Treatment (HFD + Test Compound)
-
-
Dosing: The compound is administered daily via a suitable route (e.g., oral gavage, subcutaneous injection) for a period of 2-4 weeks.
| Parameter | Methodology | Expected Outcome with NNMT Inhibition | Reference |
| Body Weight | Measured daily or every other day. | Significant reduction in body weight gain or induction of weight loss compared to obese controls, with no change in food intake. | [16] |
| Body Composition | Assessed by EchoMRI or DEXA at the beginning and end of the study. | Significant reduction in fat mass; preservation of lean mass. | [7] |
| Glucose Homeostasis | Oral Glucose Tolerance Test (OGTT) performed at the end of the study. | Improved glucose clearance and lower insulin levels. | [6][7] |
| Target Engagement | Plasma 1-MNA levels measured by LC-MS/MS at the end of the study. | Significant reduction in circulating 1-MNA levels. | [19] |
| Liver Health | Liver triglycerides and histology. | Reduction in hepatic steatosis (fatty liver). | [6] |
Causality and Trustworthiness: The inclusion of the target engagement biomarker (1-MNA) is critical. A reduction in 1-MNA levels provides direct evidence that the observed physiological effects (e.g., weight loss) are a consequence of NNMT inhibition, validating the compound's mechanism of action in vivo.[18]
References
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.ru [sci-hub.ru]
- 4. rawamino.com [rawamino.com]
- 5. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 6. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. tribioscience.com [tribioscience.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. | BioWorld [bioworld.com]
- 17. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antibacterial Activity of 5-Amino-1-Methyl-1H-Pyrazole-4-Carbonitrile Derivatives
Introduction: The Promise of Pyrazole Scaffolds in an Era of Antibiotic Resistance
The relentless rise of antibiotic-resistant bacteria poses a formidable threat to global health. In this challenging landscape, the exploration of novel chemical scaffolds with potent antimicrobial properties is of paramount importance. Pyrazole and its derivatives have emerged as a versatile class of heterocyclic compounds, demonstrating a broad spectrum of biological activities.[1][2] Of particular interest are 5-amino-1-methyl-1H-pyrazole-4-carbonitrile derivatives, which represent a promising avenue for the development of new antibacterial agents. Their unique structural features offer potential for high efficacy and novel mechanisms of action against both Gram-positive and Gram-negative bacteria.[3]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth overview of the scientific rationale and detailed, field-proven protocols for the systematic evaluation of the antibacterial potential of this compound derivatives. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible results.
Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise mechanism for all pyrazole derivatives is an active area of research, a significant body of evidence points towards the inhibition of bacterial DNA gyrase as a primary mode of action for many antibacterial pyrazoles.[3][4] DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[4][5] By inhibiting this enzyme, this compound derivatives can effectively halt these critical cellular processes, leading to bacterial cell death.[4]
The proposed mechanism involves the binding of the pyrazole derivative to the active site of DNA gyrase, preventing the resealing of the DNA strands after the initial cleavage step. This leads to an accumulation of double-strand breaks in the bacterial chromosome, a catastrophic event for the cell.[6]
Experimental Protocols: A Step-by-Step Guide to Antibacterial Evaluation
The following protocols provide a robust framework for the initial screening and quantitative assessment of the antibacterial activity of novel this compound derivatives.
Protocol 1: Preliminary Screening via Agar Well Diffusion Assay
This method offers a qualitative and rapid assessment of the antibacterial properties of the synthesized compounds.
Causality Behind Experimental Choices: The agar well diffusion method is an excellent first-pass screening tool due to its simplicity and ability to visually demonstrate antibacterial activity. The diffusion of the compound through the agar creates a concentration gradient, and the resulting zone of inhibition provides a clear indication of the compound's efficacy against a specific microorganism.
Materials:
-
Test this compound derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Step-by-Step Methodology:
-
Preparation of Test Solutions: Dissolve the pyrazole derivatives in DMSO to a stock concentration of 1 mg/mL.
-
Inoculum Preparation: Aseptically pick a few colonies of the test bacterium from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess liquid. Evenly swab the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacterial growth.
-
Well Creation: Using a sterile cork borer, create uniform wells in the inoculated agar plate.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, the positive control (standard antibiotic), and the negative control (DMSO) into separate wells.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. The absence of a zone of inhibition indicates that the compound is inactive against the tested microorganism.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the MIC of a compound. It provides a precise quantitative value that is essential for comparing the potency of different derivatives and for understanding their therapeutic potential. The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.
Materials:
-
Test this compound derivatives
-
DMSO
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Cultures of test bacteria
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Multichannel micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Step-by-Step Methodology:
-
Preparation of Test Plates: Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.
-
Compound Dilution Series:
-
Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
In the first column of the plate, add a specific volume of the compound stock to the MHB to achieve the desired starting concentration (e.g., 200 µL of a 256 µg/mL solution to the first well, which already contains 100 µL of broth, then remove 100 µL to have a final volume of 200 µL at 256 µg/mL).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.
-
Plate Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Data Presentation: Summarizing Antibacterial Efficacy
The following tables provide a template for summarizing the antibacterial activity data for this compound derivatives. Note: The data presented below is representative of the activity of closely related 5-aminopyrazole derivatives and serves as an illustrative example.
Table 1: Zone of Inhibition of Representative 5-Aminopyrazole Derivatives
| Compound ID | Gram-Positive Bacteria (S. aureus) Zone of Inhibition (mm) | Gram-Negative Bacteria (E. coli) Zone of Inhibition (mm) |
| Derivative A | 18 | 15 |
| Derivative B | 22 | 12 |
| Derivative C | 15 | 10 |
| Ciprofloxacin | 25 | 28 |
| DMSO | 0 | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of Representative 5-Aminopyrazole Derivatives
| Compound ID | Gram-Positive Bacteria (S. aureus) MIC (µg/mL) | Gram-Negative Bacteria (E. coli) MIC (µg/mL) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 64 |
| Derivative C | 32 | 128 |
| Ciprofloxacin | 1 | 0.5 |
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
It is crucial to assess the potential toxicity of novel antibacterial compounds to mammalian cells to ensure their safety for therapeutic use. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for determining cytotoxicity. It measures the activity of mitochondrial dehydrogenases in living cells, providing a quantitative measure of cell viability. This allows for the determination of the concentration at which the compound becomes toxic to mammalian cells (IC₅₀), a critical parameter in drug development.
Materials:
-
Test this compound derivatives
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C in a 5% CO₂ atmosphere, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.
Table 3: Cytotoxicity of Representative 5-Aminopyrazole Derivatives
| Compound ID | Mammalian Cell Line (e.g., HEK293) IC₅₀ (µM) |
| Derivative A | >100 |
| Derivative B | 85 |
| Derivative C | >100 |
| Doxorubicin | 1.2 |
Concluding Remarks and Future Directions
The protocols and application notes presented in this guide provide a comprehensive framework for the initial assessment of the antibacterial activity of this compound derivatives. By following these methodologies, researchers can obtain reliable and reproducible data on the efficacy and safety of these promising compounds. Future research should focus on expanding the panel of bacterial strains tested, including multidrug-resistant isolates, and further elucidating the precise molecular interactions with their targets through techniques such as X-ray crystallography and molecular docking. The ultimate goal is to leverage the unique chemical properties of this pyrazole scaffold to develop novel and effective antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: Application Notes on the Anticancer Properties of 5-Amino-1-Methyl-1H-pyrazole-4-carbonitrile Analogs
Introduction: The Rise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] Within this broad class, 5-aminopyrazole derivatives have garnered significant attention as key building blocks for the synthesis of potent and selective anticancer agents.[1] This guide focuses on the anticancer potential of a specific subclass: 5-amino-1-methyl-1H-pyrazole-4-carbonitrile and its analogs. While much of the research has explored aryl substitutions at the N1 position, understanding the role of a simple methyl group is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds for clinical development.
These application notes will provide a comprehensive overview of the synthesis, proposed mechanisms of action, and detailed protocols for the in vitro evaluation of these promising anticancer agents. The information presented herein is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.
Synthesis of 5-Amino-1-Alkyl/Aryl-1H-pyrazole-4-carbonitrile Analogs
The synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is typically achieved through a well-established and versatile multi-component reaction. A common and efficient method involves the condensation of a hydrazine derivative with a malononitrile derivative.[2][3]
A general synthetic route involves the reaction of (ethoxymethylene)malononitrile with a substituted hydrazine (e.g., methylhydrazine for the synthesis of the 1-methyl analog) in a suitable solvent, such as ethanol, often under reflux conditions.[3] This reaction proceeds with excellent regioselectivity, yielding the desired 5-aminopyrazole isomer.
More recently, green chemistry approaches have been developed to improve the efficiency and environmental friendliness of this synthesis. These methods may utilize novel catalysts, such as modified layered double hydroxides or magnetic nanoparticles, and may be performed under milder conditions, sometimes even in aqueous solvent systems or under mechanochemical conditions.[2][4]
Proposed Mechanisms of Anticancer Action
The anticancer activity of 5-aminopyrazole-4-carbonitrile analogs is often attributed to their ability to act as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. The pyrazole scaffold can serve as a bioisostere for other heterocyclic systems, enabling it to bind to the ATP-binding pocket of kinases.
While specific mechanistic data for 1-methyl analogs are limited in the public domain, the broader class of 1-substituted 5-aminopyrazole-4-carbonitriles has been shown to target several key oncogenic signaling pathways:
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazole-indole hybrids have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from progressing through the G1/S phase transition.[5]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is frequently dysregulated in various cancers. Some 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives have emerged as potent inhibitors of FGFRs, blocking downstream signaling cascades that promote tumor growth and angiogenesis.
-
Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cytokine-mediated cell signaling and is often constitutively active in hematological malignancies and some solid tumors. 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors.
-
Checkpoint Kinase 1 (CHK1) Inhibition: CHK1 is a key component of the DNA damage response pathway. A derivative containing a 1-methyl-1H-pyrazol-4-yl moiety has been identified as a potent and selective CHK1 inhibitor, suggesting a potential therapeutic strategy for hematologic malignancies.
The following diagram illustrates a generalized signaling pathway that can be targeted by pyrazole-based kinase inhibitors.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the yield of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile synthesis.
An essential precursor in pharmaceutical research, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile is a key building block for various therapeutic agents, including kinase inhibitors. Its efficient and high-yield synthesis is crucial for advancing drug development pipelines.
This technical support center, curated by a Senior Application Scientist, provides a comprehensive guide for researchers encountering challenges with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively, optimize your reaction conditions, and maximize your yield and purity.
Synthesis Overview: The Primary Pathway
The most common and reliable method for synthesizing this compound is the condensation reaction between methylhydrazine and (ethoxymethylene)malononitrile (EMMN). This reaction proceeds with high regioselectivity to form the desired 5-amino isomer.[1][2]
The reaction is typically performed in a protic solvent, such as ethanol, at reflux temperature.[3] The mechanism involves an initial Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of EMMN, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic pyrazole ring.[1]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem Area: Low or No Product Yield
Q1: My reaction yielded very little or no product. What are the primary causes?
This is the most frequent issue, often stemming from one of three areas: reagent quality, reaction conditions, or work-up procedure.
| Symptom | Potential Cause | Recommended Action & Explanation |
| No reaction | Degraded Reagents: Methylhydrazine is susceptible to oxidation. (Ethoxymethylene)malononitrile can hydrolyze or polymerize over time. | Action: Use freshly opened or purified reagents. Verify the purity of methylhydrazine by titration or NMR. Ensure EMMN is stored in a cool, dry, dark place. |
| Low conversion | Suboptimal Temperature: The reaction requires sufficient thermal energy for the cyclization and elimination steps. | Action: Ensure the reaction mixture reaches and maintains reflux. Use a suitable heating mantle and condenser. Ethanol is a common solvent for this reaction at reflux.[1][3] |
| Incorrect Stoichiometry: An excess or deficit of either reactant can halt the reaction prematurely or lead to side products. | Action: Use a slight excess (1.1 to 1.2 equivalents) of methylhydrazine to ensure the complete consumption of EMMN.[3] | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Action: Monitor the reaction using Thin Layer Chromatography (TLC).[4][5] The reaction is typically complete within 2-4 hours at reflux in ethanol.[3] | |
| Product loss | Inefficient Work-up/Isolation: The product may be lost during extraction or precipitation steps. | Action: After cooling, the product often precipitates from the ethanol solution. If not, carefully concentrate the solution under reduced pressure. The crude product can then be collected by filtration.[2] Washing with cold ethanol or water can minimize loss. |
Q2: I see multiple spots on my TLC plate, indicating a complex mixture. Why is this happening?
Multiple spots suggest either incomplete reaction or the formation of side products.
-
Starting Materials: If you see spots corresponding to your starting materials, the reaction is incomplete. Refer to the "Low conversion" causes in the table above.
-
Side Products: While this reaction is highly regioselective, improper conditions can lead to impurities.[1] The primary side product is often the uncyclized intermediate. This can be minimized by ensuring the reaction goes to completion at the correct temperature.
Problem Area: Product Purity and Isolation
Q3: My final product is colored (e.g., yellow or brown) instead of the expected white/off-white solid. What causes this discoloration?
Color in the final product is typically due to impurities from reagent degradation or side reactions.
-
Oxidized Methylhydrazine: As mentioned, methylhydrazine and its derivatives can oxidize, forming colored impurities that carry through to the final product.
-
Thermal Decomposition: Prolonged heating at very high temperatures can cause slight decomposition of the product or impurities.
-
Solution: The most effective way to remove color and other impurities is through recrystallization. Ethanol is an excellent solvent for this purpose. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The pure product will crystallize out, leaving the colored impurities in the solvent.
Q4: How do I confirm the identity and purity of my final product?
Standard analytical techniques are essential for validation.
-
Melting Point: A sharp melting point close to the literature value (approx. 200-202 °C for the related 5-amino-5-phenyl-1H-pyrazole-4-carbonitrile) indicates high purity.[6]
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. The spectra should match reference data, showing the characteristic methyl singlet, amino protons, and pyrazole ring proton, along with the correct carbon signals.[5]
-
FT-IR Spectroscopy: Look for characteristic peaks for the amine (N-H) stretches (around 3300-3450 cm⁻¹) and the nitrile (C≡N) stretch (around 2200-2230 cm⁻¹).[6][7]
Caption: A troubleshooting decision workflow for the synthesis process.
Frequently Asked Questions (FAQs)
Q1: Why is the 5-amino isomer the exclusive product? Can the 3-amino regioisomer form?
The formation of the this compound is highly regioselective due to the electronic and steric nature of the reactants. The initial Michael addition occurs at the more nucleophilic nitrogen of methylhydrazine (the terminal NH₂ group). Following cyclization, this nitrogen becomes N1 of the pyrazole ring, placing the amino group at the C5 position. The formation of the 3-amino isomer is generally not observed under these conditions.[1][2]
Q2: What is the best solvent for this reaction?
Ethanol is the most commonly used and effective solvent, typically at reflux temperature.[3] It provides good solubility for the reactants and the intermediate, and the product often crystallizes out upon cooling, simplifying isolation. Some studies have explored other solvents like 2,2,2-trifluoroethanol (TFE), which can sometimes improve yields, but ethanol remains the standard for its cost-effectiveness and ease of use.[1][2]
Q3: Are there any "green" or more efficient catalytic methods available?
Yes, significant research has focused on developing more environmentally friendly and efficient syntheses. Many modern methods utilize a three-component, one-pot reaction (e.g., an aldehyde, malononitrile, and a hydrazine) in the presence of a catalyst.[4][8] These approaches often use greener solvents like water/ethanol mixtures and can proceed at lower temperatures with shorter reaction times, offering excellent yields (85-95%).[4][9] Catalysts investigated include layered double hydroxides (LDHs) and various functionalized magnetic nanoparticles, which also offer the advantage of easy recovery and reusability.[4][8][10]
Q4: What safety precautions should I take?
-
Methylhydrazine: This is a toxic and flammable substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Malononitrile: This is a toxic solid. Avoid inhalation of dust and skin contact.
-
Solvents: Ethanol is flammable. Ensure heating is done using a heating mantle and not an open flame.
Detailed Experimental Protocol
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Methylhydrazine
-
(Ethoxymethylene)malononitrile (EMMN)
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (ethoxymethylene)malononitrile (10.0 g, 81.9 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) to the flask and stir to dissolve the EMMN.
-
Reagent Addition: While stirring, carefully add methylhydrazine (4.15 g, 90.1 mmol, 1.1 eq) to the solution dropwise. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the EMMN spot indicates the reaction is nearing completion.
-
Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then in an ice bath for 30 minutes. A white or off-white precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Drying: Dry the product under vacuum to obtain this compound.
-
(Optional) Purification: If the product purity is insufficient (as determined by melting point or NMR), recrystallize the crude solid from hot ethanol.
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and mechanistic principles to help you navigate common challenges in your experiments.
Introduction: The Synthetic Pathway
The predominant and highly efficient method for synthesizing this compound involves the condensation of (ethoxymethylene)malononitrile with methylhydrazine.[1][2] This reaction is valued for its high regioselectivity, typically proceeding through a Michael-type addition, followed by an intramolecular cyclization and elimination of ethanol to yield the desired 5-amino pyrazole isomer as the exclusive product.[1] Despite its reliability, variations in reaction conditions, starting material quality, or work-up procedures can lead to the formation of undesired side products, impacting yield and purity. This guide will address these potential issues directly.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions grounded in chemical principles.
Question 1: "My reaction yield is significantly lower than expected. What are the likely causes?"
Low yield is a common issue that can stem from several factors, from reaction parameters to starting material integrity.
-
Incomplete Reaction: The condensation reaction requires sufficient thermal energy and time to proceed to completion.
-
Causality: The final step of the reaction mechanism involves the elimination of ethanol, which is an equilibrium-driven process.[1] Insufficient heating (below reflux) or short reaction times can result in a significant amount of the uncyclized hydrazide intermediate remaining in the reaction mixture, thus lowering the yield of the final product.
-
Solution: Ensure the reaction mixture is brought to a steady reflux in a suitable solvent like ethanol.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are fully consumed. An extension of the reflux time by 1-2 hours may be beneficial.
-
-
Starting Material Degradation: The reactants themselves can be a source of yield loss.
-
Causality: Methylhydrazine is a reactive and potentially volatile nucleophile that can be sensitive to air and moisture. (Ethoxymethylene)malononitrile is a highly reactive Michael acceptor prone to self-polymerization or dimerization, especially if impurities are present or if stored improperly.[3][4]
-
Solution: Use high-purity starting materials. It is advisable to use freshly opened or distilled methylhydrazine. Ensure the (ethoxymethylene)malononitrile is of good quality and has been stored correctly in a cool, dark place.
-
-
Suboptimal Stoichiometry: Incorrect molar ratios can lead to the formation of side products.
-
Causality: Using a significant excess of (ethoxymethylene)malononitrile can promote its self-dimerization.[5] Conversely, an excess of methylhydrazine can complicate purification.
-
Solution: A slight excess (e.g., 1.1 to 1.2 equivalents) of methylhydrazine is often used to ensure the complete consumption of the more expensive (ethoxymethylene)malononitrile.[2] Carefully measure your reactants to maintain a controlled stoichiometric ratio.
-
Question 2: "My final product shows unexpected peaks in its 1H NMR and LC-MS spectra. What are these impurities?"
The presence of unexpected signals indicates the formation of side products. The table and diagram below summarize the most probable impurities.
| Impurity/Side Product | Likely Cause | Recommended Analytical Detection |
| Uncyclized Hydrazide Intermediate | Incomplete reaction (insufficient heat/time). | LC-MS (distinct molecular ion), 1H NMR (presence of ethoxy group signals and different NH protons). |
| 3-Amino Regioisomer | Theoretically possible but highly unfavored.[1] | LC-MS (same mass as product), 13C NMR (different chemical shifts for pyrazole ring carbons). |
| Malononitrile Dimer/Polymer | Excess (ethoxymethylene)malononitrile; localized overheating.[4][5] | 1H NMR (complex aliphatic/vinylic signals), Mass Spectrometry (higher molecular weight ions). |
| Residual Starting Materials | Incomplete reaction or improper work-up. | TLC, 1H NMR (signals corresponding to pure starting materials). |
Reaction Pathway and Side Product Formation Diagram
The following diagram illustrates the established reaction mechanism and the points at which side products can emerge.
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Amino-1-Methyl-1H-pyrazole-4-carbonitrile
Introduction
Welcome to the technical support guide for the synthesis and optimization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a wide range of biologically active compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can not only follow protocols but also logically troubleshoot and optimize them.
Reaction Overview: The Primary Synthetic Route
The most common and efficient synthesis of this compound involves the condensation reaction between (ethoxymethylene)malononitrile and methylhydrazine. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and subsequent elimination of an alcohol. The reaction is typically highly regioselective, yielding the desired 1,5-disubstituted pyrazole isomer almost exclusively.[1][2]
Reaction Mechanism Visualization
Caption: Reaction mechanism for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Ethanol is the most commonly used and effective solvent for this synthesis, often providing excellent yields at reflux.[1][3] However, the optimal solvent can be influenced by the specific substrate and desired reaction conditions. Studies have shown that a mixture of water and ethanol can also lead to high yields, sometimes in shorter reaction times, aligning with green chemistry principles.[4][5] For certain substrates, trifluoroethanol (TFE) has been reported to give superior yields, though it is a more expensive option.[2]
Q2: What is a typical reaction time and temperature?
A2: Reaction times can range from a few hours to overnight. A common protocol involves refluxing the reactants in ethanol for 4 hours.[3] Some catalyzed or optimized procedures report completion in as little as 15-30 minutes at temperatures around 55-60°C.[4][6] Reaction progress should always be monitored by Thin-Layer Chromatography (TLC) to determine the actual completion time.
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, particularly when heated to reflux in a suitable solvent, various catalysts can significantly improve reaction rates and yields, often allowing for milder conditions.[7] Catalysts reported for similar pyrazole syntheses include bases like DABCO, various metal nanoparticles, and acidic catalysts.[4] However, for the straightforward synthesis of this compound, thermal conditions in ethanol are often sufficient.
Q4: How can I confirm the identity and purity of my final product?
A4: The final product should be characterized using standard analytical techniques. After purification (typically by recrystallization from ethanol or column chromatography), you should verify the structure using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of isomeric impurities.[1][8]
-
FT-IR Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch around 2200-2230 cm⁻¹ and the amino (N-H) stretches around 3300-3500 cm⁻¹.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1][9]
-
Melting Point Analysis: To assess purity and compare with literature values.[1][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Inactive Reagents.
-
Explanation: Methylhydrazine is susceptible to oxidation over time if not stored properly. (Ethoxymethylene)malononitrile can degrade, especially in the presence of moisture.
-
Suggested Solution: Use freshly opened or recently purified reagents. Ensure methylhydrazine is stored under an inert atmosphere (N₂ or Ar) and refrigerated. Check the purity of your starting materials via NMR or GC-MS before starting the reaction.
-
-
Possible Cause 2: Sub-optimal Reaction Temperature.
-
Explanation: The activation energy for the cyclization step may not be met at lower temperatures.
-
Suggested Solution: Ensure the reaction mixture reaches the appropriate temperature. For ethanol, this means achieving a steady reflux. If using a lower temperature, consider extending the reaction time significantly and monitor closely by TLC.
-
-
Possible Cause 3: Incorrect Stoichiometry.
-
Explanation: While a 1:1 molar ratio is theoretically required, a slight excess of the more volatile or less stable reagent, such as methylhydrazine (e.g., 1.1 to 1.2 equivalents), is sometimes used to drive the reaction to completion.[3][10]
-
Suggested Solution: Verify your calculations and measurements. Consider using a slight excess (1.1 eq.) of methylhydrazine.
-
Problem 2: Formation of Multiple Products/Impurities
-
Possible Cause 1: Side Reactions.
-
Explanation: Although this reaction is typically clean, high temperatures for prolonged periods can lead to decomposition. If using related multi-component reactions (e.g., with an aldehyde), side reactions like Knoevenagel condensation or self-aldol condensation can occur.[11][12]
-
Suggested Solution: Adhere to the recommended reaction time and temperature. Monitor the reaction by TLC; once the starting material is consumed, proceed with work-up to avoid product degradation.
-
-
Possible Cause 2: Unreacted Starting Materials.
-
Explanation: The reaction may not have gone to completion.
-
Suggested Solution: Increase the reaction time or temperature as discussed above. If the reaction has stalled, consider adding a catalyst. Purification via column chromatography should effectively separate the product from unreacted starting materials.[1]
-
Problem 3: Difficulty with Product Isolation and Purification
-
Possible Cause 1: Product is too soluble in the work-up solvent.
-
Explanation: After diluting the reaction mixture with a solvent like ethyl acetate and washing with water, the product may remain partially in the aqueous layer if it has high polarity.
-
Suggested Solution: If the product is not precipitating upon cooling, first try reducing the solvent volume under reduced pressure. If precipitation is still not occurring, perform a liquid-liquid extraction. Ensure the aqueous phase is saturated with brine (NaCl solution) to decrease the solubility of the organic product and drive it into the organic layer.
-
-
Possible Cause 2: Product Oiling Out During Recrystallization.
-
Explanation: This happens when the product melts in the recrystallization solvent before it dissolves, or when the solution is supersaturated.
-
Suggested Solution: Use a larger volume of hot solvent to ensure the product fully dissolves. If it still oils out, try a different solvent system. A common alternative to pure ethanol for recrystallization is an ethanol/water or isopropanol/hexane mixture.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting synthesis.
Experimental Protocols & Data
Protocol 1: Standard Synthesis
This protocol is adapted from standard procedures for synthesizing 1-substituted-5-aminopyrazoles.[1][2][3]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (20 mL).
-
Add Reagents: Add methylhydrazine (1.20 g, 26 mmol, 1.1 eq.). Stir the solution under a nitrogen atmosphere.
-
Slowly add (ethoxymethylene)malononitrile (2.89 g, 23.7 mmol, 1.0 eq.) to the stirring solution over 5 minutes. An initial exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., eluting with 1:1 hexane/ethyl acetate). The reaction is complete when the (ethoxymethylene)malononitrile spot has been consumed.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes to induce precipitation.
-
Isolation: Collect the resulting solid product by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 5 mL).
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from hot ethanol. The expected product is a white to off-white crystalline solid.
Protocol 2: Reaction Condition Optimization Workflow
To optimize your yield, systematically vary key parameters. Use a consistent scale (e.g., 1 mmol) for all optimization reactions.
-
Solvent Screening: Set up parallel reactions using the standard protocol in different solvents. Monitor each for time to completion and final yield.
-
Temperature Screening: Using the best solvent from step 1, run the reaction at different temperatures (e.g., room temperature, 40°C, 60°C, reflux).
-
Analysis: Quantify the yield for each condition. Analyze the purity by ¹H NMR or LC-MS to ensure that increased yield does not come at the cost of purity.
Table 1: Influence of Reaction Conditions on Yield
This table summarizes typical outcomes from optimization studies found in the literature for similar pyrazole syntheses.[2][4][5]
| Entry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Ethanol | Reflux (~78) | 4 | 85-95% | Standard, reliable method.[1][2] |
| 2 | Methanol | Reflux (~65) | 4-6 | 80-90% | Effective, but may require longer times.[2] |
| 3 | Water/Ethanol (1:1) | 55 | 0.5 | 93% | Green, fast, and high-yielding with catalyst.[4] |
| 4 | Toluene | Reflux (~110) | 8 | Low | Non-polar solvents are generally less effective.[5] |
| 5 | Dichloromethane | Reflux (~40) | 12 | Moderate | Lower temperature requires significantly more time.[5] |
| 6 | Water | Reflux (100) | 2 | 97% | Can be very effective, especially with a catalyst.[5] |
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckthakurcollege.net [ckthakurcollege.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Purification
Welcome to the technical support center for the chromatographic purification of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully isolating this compound. Here, we address specific experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the column chromatography of this compound. The molecule's key structural features—a basic amino group, a polar nitrile, and an aromatic pyrazole core—dictate its behavior on silica gel and inform the troubleshooting strategies below.
Issue 1: Significant Streaking or Tailing of the Compound on TLC and Column
Symptom: Instead of a compact, round spot on the TLC plate, the compound appears as a vertical streak. During column elution, the compound comes off over a large number of fractions with poor peak shape.
Possible Cause & Scientific Explanation: This is a classic sign of strong, undesirable interactions between the basic amino group of your pyrazole derivative and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] The lone pair of electrons on the nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the silica, causing the molecule to "stick" and elute slowly and unevenly. This leads to poor resolution and low recovery.
Solutions & Optimizations:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., for every 100 mL of solvent, add 0.1 to 1 mL of Et₃N). The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound.
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can also be used as a polar component in your mobile phase, serving the same purpose.
-
-
Switch the Stationary Phase: If basic modifiers are insufficient or incompatible with your compound's stability, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Use neutral or basic alumina, which lacks the strong acidic sites of silica gel and is often better suited for purifying basic compounds.[1][2]
-
Reversed-Phase (C18) Silica: For highly polar or basic compounds, reversed-phase chromatography, which separates based on hydrophobicity, can be an excellent alternative.[1]
-
Issue 2: Poor Separation Between the Desired Compound and Impurities
Symptom: The TLC spots for your product and a key impurity are too close together (ΔRf < 0.2), and the collected column fractions are all cross-contaminated.
Possible Cause & Scientific Explanation: The chosen mobile phase (eluent) does not have the right polarity or selectivity to differentiate between the components of your mixture.[1] The equilibrium of the compounds partitioning between the stationary phase and the mobile phase is not sufficiently different to allow for a clean separation.[3]
Solutions & Optimizations:
-
Systematic TLC Analysis: Before running a column, systematically screen different solvent systems with TLC. The goal is to find a system where your target compound has an Rf value of approximately 0.3-0.4, and the impurities are well-separated.[4]
-
Adjust Solvent Ratio:
-
Change Solvent Selectivity: If adjusting the ratio of a two-solvent system (like Hexane/Ethyl Acetate) fails, you need to change the nature of the solvents themselves. Different solvents interact with compounds in unique ways (e.g., hydrogen bonding, dipole-dipole interactions). Try systems with different selectivity, such as:
-
Dichloromethane / Methanol
-
Toluene / Acetone
-
Ethyl Acetate / Methanol
-
| Table 1: Recommended TLC Screening Systems for Polar Heterocycles | |
| Solvent System | Characteristics & Use Case |
| Hexane / Ethyl Acetate | Good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | Excellent for more polar compounds. Methanol is a strong hydrogen bond donor/acceptor. |
| Toluene / Acetone | Offers different selectivity due to the aromaticity of toluene and the polar aprotic nature of acetone. |
| Add 0.5% Triethylamine to all systems to mitigate streaking. |
Issue 3: The Compound Will Not Elute from the Column
Symptom: You have run a large volume of your chosen mobile phase, and even increased its polarity, but the desired product is not appearing in the collected fractions.
Possible Cause & Scientific Explanation:
-
Compound is Too Polar: The mobile phase is not polar enough to displace your highly polar compound from the highly polar silica gel.[1] Your compound remains strongly adsorbed at the top of the column.
-
Irreversible Adsorption or Decomposition: The compound may be unstable on silica gel, leading to decomposition, or it may be so polar that it binds irreversibly.[1][4] A 2D TLC experiment can help diagnose instability.[5]
Solutions & Optimizations:
-
Drastic Polarity Increase (Gradient Elution): Switch to a significantly more polar mobile phase. A common "flush" solvent is 10-20% Methanol in Dichloromethane. This is best performed as a gradient, where the polarity of the eluent is gradually increased over the course of the separation.[3]
-
Dry Loading: If your crude material is not very soluble in the starting mobile phase, it can precipitate at the top of the column, causing elution problems.[5] In this case, pre-adsorb your compound onto a small amount of silica gel and load the dry powder onto the column (see Protocol 2). This ensures the compound is evenly distributed and interacts properly with the mobile phase from the start.[5]
-
Check Compound Stability: Run a 2D TLC. Spot your compound, run the plate in a solvent system, then dry it, turn it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it indicates your compound is decomposing on the silica.[5] If this is the case, you must use an alternative stationary phase like alumina or consider recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the compound's basic amino group, you will likely need to add a basic modifier like 0.1-1% triethylamine to the mobile phase to prevent tailing.[1] If tailing persists, neutral or basic alumina is an excellent alternative.[2]
Q2: How do I choose the starting mobile phase for my column? A2: The ideal mobile phase is determined by TLC analysis. You should aim for a solvent system that gives your desired compound an Rf value of ~0.3-0.4.[4] This provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing for effective separation from impurities.
Q3: My crude product is a solid that is poorly soluble in non-polar solvents. How should I load it onto the column? A3: This is a common issue with polar compounds. The best method is "dry loading".[5] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (about 10-20 times the mass of your sample), and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
Q4: What is the typical loading capacity for a silica gel column? A4: For a moderately difficult separation, a general rule of thumb is to load 1-5% of the mass of the stationary phase.[1] For example, on a column packed with 100 g of silica gel, you would typically load 1-5 g of crude material. Overloading the column is a common cause of poor separation.[1]
Experimental Protocols & Visualizations
Workflow for Purification of this compound
Caption: General workflow for column chromatography purification.
Protocol 1: Column Packing (Wet Slurry Method)
-
Preparation: Clamp the column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[3] Add a thin layer (approx. 1 cm) of sand.
-
Create Slurry: In a beaker, measure the required amount of silica gel (typically 20-50 times the weight of your crude sample).[3] Add your starting, non-polar eluent (e.g., hexane or hexane/ethyl acetate 9:1) to create a slurry that can be easily poured.
-
Packing: Pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.[2]
-
Pressurize: Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Use gentle air pressure (from a pump or bulb) to firmly pack the silica. Do not let the column run dry.
-
Equilibrate: Add more eluent and allow it to run through the column until the bed is stable and no more settling occurs. The solvent level should be kept above the silica surface at all times.
Protocol 2: Sample Loading & Elution
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol, dichloromethane).
-
Add silica gel (approx. 10x the mass of the crude material) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column bed. Add a thin protective layer of sand on top.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring the top layer of sand and silica is not disturbed.
-
Open the stopcock and begin collecting fractions in test tubes. Apply gentle pressure to achieve a steady flow rate.
-
If using a gradient elution, start with a low polarity solvent and gradually increase the percentage of the more polar solvent over time.[3]
-
-
Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Troubleshooting Logic: Poor Separation
Caption: A decision tree for troubleshooting poor separation.
References
Technical Support Center: Regioselective Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with regioselectivity in their synthetic protocols. Pyrazole scaffolds are crucial building blocks in medicinal chemistry, and controlling their isomeric purity is paramount for developing effective and safe therapeutic agents.[1] This guide, structured in a user-friendly question-and-answer format, offers practical solutions and explains the underlying chemical principles to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?
A1: Regioisomer formation is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction can proceed through two different pathways, where the substituted hydrazine attacks either of the two distinct carbonyl groups of the dicarbonyl compound. This leads to the formation of a mixture of pyrazole regioisomers, which can be difficult to separate.[1][2][3]
Q2: Which synthetic route is most commonly associated with a lack of regioselectivity?
A2: The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is widely used but often yields mixtures of regioisomers when unsymmetrical dicarbonyls are employed.[1][3] The reaction's outcome is sensitive to a variety of factors, making control of regioselectivity a key consideration.[4]
Q3: What are the key factors that influence the regioselectivity of pyrazole synthesis?
A3: The regiochemical outcome is primarily governed by a combination of steric and electronic effects of the reactants, as well as the reaction conditions.[1][2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence which regioisomer is favored.[2][5] For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, sometimes reversing the selectivity observed under neutral or basic conditions.[2]
Troubleshooting Guides
Problem 1: My reaction with a 1,3-diketone and methylhydrazine is giving a nearly 1:1 mixture of regioisomers. How can I improve selectivity?
This is a classic challenge. The relative reactivity of the two carbonyl groups in an unsymmetrical 1,3-diketone is often similar, leading to poor regioselectivity. Here’s a systematic approach to troubleshoot this issue:
Solution A: Solvent Modification
The choice of solvent can dramatically alter the regiochemical outcome by influencing the stability of intermediates and transition states.[5]
-
Insight: Standard solvents like ethanol can sometimes lead to poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in favor of one isomer. These solvents are non-nucleophilic and can stabilize intermediates through hydrogen bonding, directing the reaction down a specific pathway.[5]
Experimental Protocol: Solvent Screening for Improved Regioselectivity
-
Setup: In separate vials, dissolve your 1,3-diketone (1.0 eq) in ethanol, TFE, and HFIP.
-
Reagent Addition: To each vial, add methylhydrazine (1.1 eq) at room temperature.
-
Monitoring: Stir the reactions and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: After completion, determine the ratio of the two regioisomers in each reaction mixture using proton NMR or gas chromatography (GC).
Expected Outcome: You should observe a significant improvement in the regioisomeric ratio when using TFE or HFIP compared to ethanol.[5]
| Solvent | Typical Regioisomeric Ratio (desired:undesired) | Reference |
| Ethanol | ~ 1:1 to 3:1 | |
| TFE | > 10:1 | |
| HFIP | > 20:1 | [5] |
Causality Diagram: Solvent Effect on Regioselectivity
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 5334-41-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and use in experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of this compound.
1. What are the optimal long-term storage conditions for solid this compound?
For maximal shelf-life, the solid, crystalline compound should be stored at -20°C in a tightly sealed container.[1] To prevent degradation from atmospheric moisture and light, it is further recommended to store the container in a desiccator or a dry, dark environment. Under these conditions, the compound is expected to be stable for extended periods.
2. How should I store solutions of this compound?
Solutions of the compound are less stable than the solid form. For short-term storage (up to a few days), it is advisable to keep solutions at 2-8°C . For longer-term storage, it is best to prepare fresh solutions before use. If long-term storage of a solution is unavoidable, aliquot the solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or below. However, be aware that repeated freezing and thawing can accelerate degradation.
3. What solvents are recommended for dissolving this compound?
The compound is soluble in a range of common organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. For chemical reactions, solvents such as ethanol, methanol, and acetonitrile can be used.[2][3] It is crucial to use anhydrous solvents whenever possible, as the presence of water can promote hydrolysis of the nitrile group over time, especially under non-neutral pH conditions.
4. Is this compound sensitive to light?
While some pyrazole derivatives are noted for their photostability, it is a general best practice in chemical handling and storage to protect all reagents from light to minimize the risk of photochemical degradation.[4] Therefore, we recommend storing the solid compound and any solutions in amber vials or containers wrapped in aluminum foil.
5. What are the known incompatibilities for this compound?
Avoid strong oxidizing agents, as the aminopyrazole moiety can be susceptible to oxidation.[5][6] Additionally, strong acids and bases should be used with caution, as they can catalyze the hydrolysis of the nitrile group to a carboxylic acid or amide, or lead to other degradation pathways.[7][8]
II. Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments, focusing on the stability and integrity of this compound.
Scenario 1: The color of my solid compound has changed from off-white to yellow or brown.
-
Potential Cause: A color change upon storage often indicates degradation. The amino group in 5-aminopyrazoles is a potential site for oxidation, which can lead to the formation of colored impurities.[5][9] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Recommended Action:
-
Assess Purity: Before use, it is highly recommended to check the purity of the discolored material using an analytical technique such as LC-MS or ¹H NMR.
-
Analytical Signatures of Degradation:
-
LC-MS: Look for the appearance of new peaks with different mass-to-charge ratios. Oxidative degradation may lead to dimers or other oxidation products.
-
¹H NMR: Compare the spectrum of the discolored sample to a reference spectrum of the pure compound. The appearance of new signals or a decrease in the integration of the expected peaks suggests the presence of impurities.
-
-
Purification: If the purity is compromised, consider recrystallization or column chromatography to purify the compound before use.
-
Preventative Measures: Ensure that the compound is stored under the recommended conditions (-20°C, dark, dry) to minimize further degradation.
-
Scenario 2: I am observing unexpected peaks in my LC-MS or NMR analysis of a freshly prepared solution.
-
Potential Cause 1: Solvent Impurities or Reactivity. The solvent used to dissolve the compound may contain impurities or react with the compound. For instance, DMSO is known to be hygroscopic and can contain water, which may lead to slow hydrolysis of the nitrile group.
-
Recommended Action:
-
Use high-purity, anhydrous solvents for sample preparation.
-
Prepare solutions fresh whenever possible. If storing solutions, do so at low temperatures (2-8°C for short-term, -20°C for longer-term).
-
Run a solvent blank on your analytical instrument to rule out solvent-based contamination.
-
-
Potential Cause 2: Degradation in Solution. The compound may be degrading in the chosen solvent. The rate of degradation can be influenced by the solvent's polarity, pH, and the presence of dissolved gases like oxygen.
-
Recommended Action:
-
Conduct a Stability Study: If you plan to use a solution over an extended period, it is advisable to conduct a small-scale stability study. Analyze the solution by LC-MS or NMR at different time points (e.g., 0, 24, 48 hours) to monitor for the appearance of degradation products.
-
Consider Alternative Solvents: If instability is observed, consider switching to a different solvent system.
-
Scenario 3: My reaction yield is lower than expected, and I suspect the starting material's stability.
-
Potential Cause: If the this compound has degraded, the actual amount of active starting material will be lower than weighed, leading to reduced reaction yields.
-
Recommended Action:
-
Confirm Purity: Always confirm the purity of your starting material before starting a reaction, especially if it has been stored for a long time or if there are any visual signs of degradation. A quantitative NMR (qNMR) or LC-MS with a reference standard can be used to determine the exact purity.
-
Handling During Reaction Setup: Ensure that the compound is not exposed to harsh conditions (e.g., strong acids or bases, high temperatures for prolonged periods) during the reaction setup, unless required by the protocol. The amino and nitrile functional groups are reactive and can participate in side reactions under certain conditions.
-
III. Data and Diagrams
Summary of Storage Conditions
| Form | Temperature | Environment | Expected Stability |
| Solid | -20°C | Tightly sealed, dark, dry | > 2 years |
| Solid | Room Temperature | Tightly sealed, dark, dry | Short-term |
| Solution | 2-8°C | Tightly sealed, dark | Up to a few days |
| Solution | -20°C | Tightly sealed, dark | Weeks to months (aliquoted) |
Potential Degradation Pathways
The primary modes of degradation for this compound are oxidation of the amino group and hydrolysis of the nitrile group.
Caption: Potential degradation pathways for this compound.
IV. Experimental Protocols
Protocol for Assessing Purity by LC-MS
This protocol provides a general method for determining the purity of this compound.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.
-
-
LC-MS Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the expected mass of the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Caption: Workflow for purity assessment by LC-MS.
V. References
-
Oxidative Annulation of 5-Aminopyrazoles with Allylic Alcohols/Propenes: Access to Pyrazolo[3,4- b]pyridines. (2023). Synfacts, 19(03), 0269. --INVALID-LINK--
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances, 14(25), 17897-17916. --INVALID-LINK--
-
Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2021). European Journal of Organic Chemistry, 2021(24), 3469-3473. --INVALID-LINK--
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 25. --INVALID-LINK--
-
AK Scientific, Inc. Safety Data Sheet. --INVALID-LINK--
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. --INVALID-LINK--
-
New Trends in the Chemistry of 5-Aminopyrazoles. (2016). Current Organic Chemistry, 20(12), 1314-1341. --INVALID-LINK--
-
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2016). The Journal of Organic Chemistry, 81(17), 7584-7590. --INVALID-LINK--
-
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile Safety Data Sheets - Echemi. --INVALID-LINK--
-
5-aMino-1H-pyrazole-4-carbonitrile SDS, 1204396-41-7 Safety Data Sheets - ECHEMI. --INVALID-LINK--
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. --INVALID-LINK--
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2021). Physical Chemistry Chemical Physics, 23(34), 18693-18703. --INVALID-LINK--
-
Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. (2021). ChemRxiv. --INVALID-LINK--
-
Effect of pH on pyrazole binding to liver alcohol dehydrogenase. (1976). European Journal of Biochemistry, 68(2), 425-432. --INVALID-LINK--
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. --INVALID-LINK--
-
5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1 H NMR. ChemicalBook. --INVALID-LINK--
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 1845-1864. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6524. --INVALID-LINK--
-
Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. Benchchem. --INVALID-LINK--
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry and Chemical Sciences. --INVALID-LINK--
-
The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. --INVALID-LINK--
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). Molecules, 28(24), 8099. --INVALID-LINK--
-
This compound. Bridge Organics. --INVALID-LINK--
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Journal of the Brazilian Chemical Society, 29(4), 855-883. --INVALID-LINK--
-
Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. --INVALID-LINK--
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. --INVALID-LINK--
-
Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021). Journal of Pharmaceutical and Biomedical Analysis, 205, 114255. --INVALID-LINK--
-
One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. (2020). Current Catalysis, 9(2), 118-126. --INVALID-LINK--
-
Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. (2018). Agilent Technologies. --INVALID-LINK--
-
LC-MS Resource Guide. Sigma-Aldrich. --INVALID-LINK--
-
Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2023). International Journal of Molecular Sciences, 24(13), 11068. --INVALID-LINK--
-
Analysis of aging of silica-filled composites by NMR and LC/MS. (2017). Journal of Applied Polymer Science. --INVALID-LINK--
References
- 1. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. aksci.com [aksci.com]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Technical Support Center: Impurity Profiling of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the analysis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
The impurities in your sample can generally be categorized into three main groups:
-
Starting Material-Related Impurities: These are unreacted starting materials from the synthesis process. Common synthetic routes suggest that residual (ethoxymethylene)malononitrile and methylhydrazine could be present.[1]
-
Intermediate-Related Impurities: Incomplete reactions can lead to the presence of stable intermediates. The specific intermediates will depend on the synthetic route employed.
-
By-products from Side Reactions: Isomeric pyrazoles are common by-products, arising from different cyclization pathways.[2] For instance, the formation of regioisomers is a known challenge in pyrazole synthesis.[2]
-
Degradation Products: The molecule may degrade over time or under certain conditions (e.g., exposure to light, heat, or reactive media). Forced degradation studies can help identify these potential impurities.[3][4][5]
Q2: How are these impurities typically formed?
Impurity formation is intrinsically linked to the synthesis and stability of the target compound. For instance, in a common synthesis involving the condensation of (ethoxymethylene)malononitrile with methylhydrazine, incomplete reaction will lead to residual starting materials. Side reactions, such as the alternative cyclization of an intermediate, can result in the formation of isomeric pyrazole impurities. Degradation can occur through hydrolysis of the nitrile group or oxidation of the amino group, especially under harsh conditions.[3][4][5]
Q3: What is the recommended initial analytical approach for impurity detection?
A high-performance liquid chromatography (HPLC) method with UV detection is the most common and effective initial approach for impurity profiling of this compound. This technique provides excellent resolution for separating the main component from its impurities. For volatile impurities, gas chromatography-mass spectrometry (GC-MS) is a powerful complementary technique.[2]
Q4: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
Identifying an unknown peak requires a systematic approach. Here's a general workflow:
-
Mass Spectrometry (MS) Data: The first step is to obtain the mass-to-charge ratio (m/z) of the unknown peak using liquid chromatography-mass spectrometry (LC-MS). This will provide the molecular weight of the impurity.
-
Fragmentation Analysis: If using a tandem mass spectrometer (MS/MS), the fragmentation pattern of the impurity can provide valuable structural information.
-
Database Search: Compare the obtained mass and fragmentation data with known impurities, degradation products, or by-products reported in the literature for similar pyrazole compounds.
-
NMR Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by nuclear magnetic resonance (NMR) spectroscopy.[6][7][8]
Q5: Can I use Gas Chromatography (GC) for impurity analysis of this compound?
Yes, GC-MS can be a very effective technique, particularly for identifying volatile or semi-volatile impurities that may not be easily detected by HPLC.[2] This could include residual solvents or certain low molecular weight by-products. However, the target compound itself, being a polar molecule, may require derivatization to improve its volatility and chromatographic behavior on standard GC columns.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC. | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the injection volume or sample concentration. 3. Replace the HPLC column. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each run. |
| Ghost peaks appearing in the chromatogram. | 1. Carryover from previous injections. 2. Contaminated mobile phase or sample solvent. | 1. Implement a robust needle wash protocol in your autosampler. 2. Use fresh, high-purity solvents for your mobile phase and sample preparation. |
| No peaks detected in GC-MS. | 1. The compound is not volatile enough. 2. The compound is thermally degrading in the injector. | 1. Consider derivatization to increase volatility. 2. Lower the injector temperature. |
| Mass spectrum of an impurity is complex and difficult to interpret. | 1. Co-elution of multiple impurities. 2. In-source fragmentation. | 1. Optimize the chromatographic method to improve separation. 2. Adjust the mass spectrometer's source parameters (e.g., collision energy) to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for the impurity profiling of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percentage of each impurity relative to the total peak area.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is suitable for the analysis of volatile impurities such as residual solvents and starting materials.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve in a minimal amount of a suitable solvent (e.g., methanol) and then dilute to the mark with a less polar solvent like dichloromethane.[2]
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Mass Range | 40-450 amu |
3. Data Analysis:
- Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
- Quantify impurities using an internal or external standard method.
Visualizations
Impurity Identification Workflow
Caption: A typical workflow for the identification and structural elucidation of an unknown impurity.
Potential Impurity Formation Pathways
Caption: Simplified schematic of impurity formation during synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for High-Yield Pyrazole Synthesis
Introduction
The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, renowned for its presence in blockbuster drugs like Celecoxib and its versatile applications. The efficiency of pyrazole synthesis is critically dependent on the strategic selection of a catalyst. The right catalyst not only maximizes yield but also governs regioselectivity, minimizes reaction times, and aligns the synthesis with green chemistry principles. This guide provides researchers, chemists, and drug development professionals with practical, in-depth answers to common challenges in catalyst selection, complete with troubleshooting workflows and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the selection of catalysts for pyrazole synthesis.
Q1: What is the most common catalytic method for pyrazole synthesis?
A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This reaction is typically facilitated by an acid catalyst .[3][4] The catalyst's role is to protonate a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine, thereby initiating the cascade of imine formation, intramolecular cyclization, and dehydration to form the aromatic pyrazole ring.[5][6] Simple acids like glacial acetic acid are often sufficient, though a wide range of more sophisticated catalysts can be used to optimize the reaction for specific substrates.[5][7]
Q2: What are the key differences between homogeneous and heterogeneous catalysts for this synthesis?
A2: The choice between a homogeneous and a heterogeneous catalyst is a critical decision based on trade-offs between activity, selectivity, and practical process considerations.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (e.g., dissolved acid). | Different phase from reactants (e.g., solid resin). |
| Separation | Often requires complex work-up (e.g., extraction, distillation).[8] | Simple physical separation (e.g., filtration).[8][9] |
| Reusability | Difficult and often not cost-effective to recycle.[8] | Easily recovered and can be reused for multiple cycles.[9][10] |
| Selectivity | Can offer very high selectivity due to well-defined active sites. | Selectivity can be lower if multiple active site types exist. |
| Reaction Conditions | Typically operate under milder temperature conditions. | Often more robust and stable at higher temperatures.[8] |
| Examples | Acetic Acid, Sulfuric Acid, Silver Triflate (AgOTf).[11] | Amberlyst-70, Nano-ZnO, Montmorillonite Clay.[10][12] |
Q3: How does catalyst choice impact the regioselectivity of the pyrazole product?
A3: Regioselectivity is a major challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[2][13] The choice of catalyst and solvent can significantly influence this outcome. For instance:
-
Steric Hindrance: A bulky catalyst might favor the reaction at the less sterically hindered carbonyl group.
-
Electronic Effects: The catalyst can differentially activate the two carbonyl groups based on their electronic properties.
-
Solvent Effects: Solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), have been shown to dramatically improve regioselectivity by selectively forming hemiketals at one carbonyl group, thereby directing the hydrazine attack to the other.[14]
Q4: What defines a "green catalyst" in the context of pyrazole synthesis?
A4: A "green catalyst" is one that aligns with the principles of green chemistry, aiming to make the synthesis more environmentally benign.[15][16] Key characteristics include:
-
Reusability: Heterogeneous catalysts like zeolites, clays, and polymer-supported resins (e.g., Amberlyst-70) can be filtered off and reused, minimizing waste.[9][10]
-
Benign Nature: Using non-toxic and readily available catalysts, such as ammonium chloride or even biocatalysts, reduces the hazard profile of the reaction.[17][18]
-
High Atom Economy: Efficient catalysts that promote high yields with minimal byproduct formation are inherently greener.
-
Compatibility with Green Solvents: Catalysts that function effectively in environmentally friendly solvents like water or ethanol are highly desirable.[10][17] Many modern protocols focus on this aspect to reduce reliance on volatile organic compounds.[19]
Section 2: Troubleshooting Guide for Catalyst-Related Issues
This guide provides solutions to common problems encountered during pyrazole synthesis experiments.
Q1: My reaction yield is consistently low or zero. What should I investigate first?
A1: Low yield is a common issue that can often be traced back to a few key factors. The primary step is to diagnose the root cause systematically. Refer to the workflow diagram below for a logical troubleshooting process.
-
Verify Reagent Purity: Impurities in the 1,3-dicarbonyl compound or hydrazine can inhibit the catalyst or lead to side reactions.[20] If possible, purify starting materials before use.
-
Check Catalyst Activity: If using a recycled heterogeneous catalyst, it may have lost activity. Test with a fresh batch. For homogeneous catalysts, ensure they have not degraded during storage.
-
Optimize Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.[21] Monitor the reaction's progress using Thin Layer Chromatography (TLC). A reaction that stalls may require more heating, while the formation of degradation products suggests the temperature is too high.
-
Re-evaluate Stoichiometry: While a 1:1 ratio is typical, a slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[10]
Q2: How do I properly optimize the catalyst loading for my synthesis?
A2: Finding the optimal catalyst loading is crucial for balancing reaction efficiency with cost and ease of work-up. Too little catalyst results in slow or incomplete reactions, while an excess often provides no benefit and can complicate purification.[22]
-
Screening: Start with a catalytic amount suggested by a literature precedent (e.g., 5-10 mol% for many catalysts). Run parallel reactions with varying amounts (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Analysis: Monitor the reactions by TLC or GC/LC-MS to determine the rate and final conversion for each loading.
-
Selection: Identify the "sweet spot" where the yield and reaction time are acceptable. Often, there is a point of diminishing returns where adding more catalyst does not significantly improve the outcome.[22] For example, a study might find that increasing the catalyst from 2 mg to 6 mg boosts the yield, but a further increase to 10 mg shows no significant improvement.
Q3: My reaction produces a mixture of regioisomers. How can I improve selectivity?
A3: Achieving high regioselectivity is a well-known challenge.[13]
-
Solvent Modification: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol (e.g., TFE) can dramatically alter the electronic environment and favor one reaction pathway over another.[14]
-
Catalyst Screening: Different catalysts can exhibit different selectivities. If a simple Brønsted acid (like acetic acid) gives poor results, try a Lewis acid (e.g., Sc(OTf)₃) or a heterogeneous catalyst. Some catalysts may coordinate more strongly to one carbonyl group, directing the reaction.[23]
-
Temperature Adjustment: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
Q4: The reaction mixture turns dark, and purification is difficult. What is the cause?
A4: Dark coloration (often yellow to red or brown) is frequently reported, especially when using hydrazine derivatives, which can be unstable and prone to oxidation or self-condensation.[24]
-
Use Hydrazine Salts: Using a more stable salt form, like phenylhydrazine hydrochloride, and liberating the free base in situ can lead to cleaner reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that cause discoloration.
-
Purification Strategy: If impurities are still formed, a silica plug filtration before full column chromatography can be effective. Washing the plug with a non-polar solvent (like toluene or hexanes) can remove colored, non-polar impurities before eluting the desired product with a more polar solvent system.[24]
Section 3: Catalyst Performance Comparison
The selection of a catalyst depends on multiple factors including the specific substrates, desired reaction conditions, and process requirements like reusability. The table below summarizes the performance of several common catalysts.
| Catalyst | Type | Typical Loading | Solvent | Temp. (°C) | Yield (%) | Reusability | Reference |
| Acetic Acid | Homogeneous (Brønsted Acid) | Catalytic (drops) | Ethanol, Propanol | Reflux (~100) | Good | No | [5][7][11] |
| Silver Triflate (AgOTf) | Homogeneous (Lewis Acid) | 1 mol% | Not Specified | Room Temp | up to 99 | Not Reported | [12] |
| Amberlyst-70 | Heterogeneous (Solid Acid) | ~50 mg / mmol | Water | 30 | 80-98 | Yes (5+ cycles) | [9][10][25] |
| Nano-ZnO | Heterogeneous (Nanocatalyst) | Catalytic | Aqueous media | Varies | up to 95 | Yes | [12] |
| Ammonium Chloride | Homogeneous (Weak Acid) | 10 mol% | Ethanol | Reflux | Good | No | [17] |
Section 4: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for common pyrazole synthesis procedures.
Protocol 1: Classic Homogeneous Catalysis: Knorr Synthesis with Acetic Acid
This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a classic example of the Knorr reaction.[5][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the β-ketoester (e.g., ethyl benzoylacetate, 1.0 eq) and hydrazine hydrate (2.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., 1-propanol) and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heating: Heat the reaction mixture to reflux (approx. 100-110°C) with vigorous stirring for 1-2 hours.
-
Monitoring: Track the consumption of the starting material using TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture slightly and add water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Protocol 2: Green Heterogeneous Catalysis: Synthesis with Amberlyst-70
This protocol utilizes a recyclable solid acid catalyst in an aqueous medium, highlighting a green chemistry approach.[10][26]
-
Reaction Setup: In a flask, suspend the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.1 eq), and Amberlyst-70 catalyst (approx. 50 mg per mmol of dicarbonyl) in water.
-
Reaction: Stir the suspension vigorously at room temperature (e.g., 30°C) for 5-30 minutes. The reaction is often rapid.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Catalyst Recovery: Upon completion, filter the reaction mixture. The solid Amberlyst-70 catalyst is retained on the filter paper. Wash it with a solvent like diethyl ether, dry it at 60°C for 4 hours, and it is ready for reuse.[10]
-
Product Isolation: The aqueous filtrate contains the product. If the product is a solid, it may precipitate and can be collected by a second filtration. If it is soluble, extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product if necessary.
Section 5: Mechanistic and Workflow Diagrams
Visual aids are essential for understanding complex chemical processes and decision-making.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. researchgate.net [researchgate.net]
- 19. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review | Scilit [scilit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the reaction work-up and product purification. Our approach is grounded in established chemical principles to ensure you can diagnose and resolve experimental challenges effectively.
Troubleshooting Guide: Work-up and Purification
This section addresses specific issues that may arise after the initial reaction is complete. The solutions provided are based on common laboratory practices and an understanding of the underlying chemistry of aminopyrazole systems.
Question 1: After cooling the reaction mixture or quenching it with water, my product has separated as a sticky oil or gum instead of a crystalline solid. What is happening and how can I isolate my product?
Answer: This is a common issue known as "oiling out." It occurs when the product separates from the solution at a temperature above its melting point or when impurities are present, which depress the melting point of the product. The high concentration of dissolved species creates a liquid phase (the oil) that is immiscible with the surrounding solvent.
Causality and Solution Pathway:
-
Initial Intervention (Trituration): Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface. If this fails, decant the solvent and add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether). Vigorously stir or sonicate the mixture. This process, called trituration, can wash away soluble impurities and provide the mechanical energy needed for crystal lattice formation.
-
Re-dissolution and Slow Crystallization: If trituration is unsuccessful, the most reliable approach is to re-dissolve the oil. Add back a sufficient amount of a good solvent (like ethanol or ethyl acetate) to create a homogeneous solution. Then, either allow the solution to cool very slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling is critical as it allows for the ordered formation of a crystal lattice. Seeding the solution with a previously obtained pure crystal can also be highly effective.
-
Solvent Evaporation: A gentle stream of nitrogen or air can be passed over the surface of the solution to slowly evaporate the solvent, increasing the concentration and promoting crystallization.
-
Extraction as an Alternative: If crystallization remains problematic, treat the issue as a liquid-liquid extraction. Add an appropriate organic solvent (such as ethyl acetate or dichloromethane) to dissolve the oil, and then add water to create two distinct layers. Proceed with a standard aqueous work-up to wash away water-soluble impurities (e.g., salts, remaining methylhydrazine). The organic layer can then be dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent removed under reduced pressure to yield the crude product, which can then be subjected to recrystallization.[1]
Question 2: The final yield of my purified product is significantly lower than expected. Where could I be losing material during the work-up?
Answer: Low yield is a multifaceted problem that can stem from an incomplete reaction or mechanical losses during the work-up and purification stages.
Troubleshooting Low Yield:
| Potential Cause of Loss | Explanation & Preventative Action |
| Premature Filtration | The product may require more time or lower temperatures to fully precipitate from the solution. Action: Before filtering, ensure the mixture is thoroughly cooled (an ice-water bath is recommended) and has been allowed to stand for a sufficient period (e.g., 30 minutes to an hour) to maximize precipitation. |
| Excessive Washing | Washing the collected solid with a solvent in which it has some solubility will dissolve part of your product. Action: Always use a minimal amount of ice-cold wash solvent. This minimizes the product's solubility while still effectively removing surface impurities. |
| Inappropriate Recrystallization Solvent | If the product is too soluble in the chosen recrystallization solvent at room temperature or colder, a significant amount will remain in the mother liquor after cooling.[2] Action: Perform small-scale solvent screening to find the ideal system. The best solvent dissolves the product completely when hot but very poorly when cold. If you suspect product loss to the mother liquor, you can reduce its volume and cool it again to obtain a second crop of crystals. |
| Product Adherence to Glassware | The product can stick to the walls of flasks, beakers, and filter funnels during transfers. Action: Ensure all glassware is scraped thoroughly with a spatula. You can rinse the reaction flask with a small amount of the filtrate or the recrystallization mother liquor to transfer any remaining solid to the filter funnel. |
| Aqueous Extraction Losses | If an extraction was performed, the product might have some solubility in the aqueous phase, or an insufficient volume of organic solvent was used. Action: When performing a liquid-liquid extraction, use an adequate volume of organic solvent and perform multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL). The aqueous layer can be back-extracted with a fresh portion of the organic solvent to recover any dissolved product. |
Question 3: My ¹H NMR spectrum shows persistent impurities even after recrystallization. What are these likely to be, and what is a more robust purification method?
Answer: Impurities in pyrazole synthesis often include unreacted starting materials or regioisomeric side products. The formation of regioisomers is a known challenge in the synthesis of unsymmetrically substituted pyrazoles.[3]
Identification and Removal of Impurities:
-
Likely Impurities:
-
Unreacted Starting Materials: Check the NMR for peaks corresponding to methylhydrazine or the malononitrile precursor.
-
Intermediates: In some cases, hydrazone intermediates may not have fully cyclized.[4]
-
Regioisomers: The primary isomeric impurity would be 3-amino-1-methyl-1H-pyrazole-4-carbonitrile. This can be difficult to distinguish from the desired 5-amino product by ¹H NMR alone, but 2D NMR techniques (like HMBC or NOESY) can help elucidate the correct structure. Often, regioisomers have slightly different polarity.
-
-
Advanced Purification Strategies:
-
Systematic Recrystallization: If a single-solvent recrystallization is insufficient, a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be more effective. Dissolve the crude product in a minimum of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly. This method can provide superior purification.[2]
-
Column Chromatography: If recrystallization fails, flash column chromatography is the definitive method for separating compounds with different polarities. A typical stationary phase is silica gel. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation between the product spot and the impurity spots. A gradient elution from a less polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard work-up procedure for a typical this compound synthesis?
A1: A robust, general procedure involves precipitation and recrystallization. After the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC), the following steps are typically performed:
-
Cooling & Precipitation: The reaction vessel is cooled to room temperature and then placed in an ice-water bath to induce crystallization of the crude product.
-
Quenching (if necessary): In many protocols, the reaction mixture is poured into a beaker of cold water or ice.[5] This often causes the organic product to precipitate out of the aqueous/ethanolic solution.
-
Isolation: The resulting solid is collected by vacuum filtration using a Büchner funnel.
-
Washing: The filter cake is washed with a small amount of a suitable cold solvent, such as water or ethanol, to remove residual reagents and soluble impurities.[6]
-
Drying: The crude product is dried. This can be done by air-drying on the filter, or for more rigorous drying, in a vacuum oven at a temperature well below its melting point.
-
Purification: The crude solid is then purified by recrystallization, commonly from ethanol.[5][7]
References
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Minimizing Byproduct Formation in Multicomponent Reactions
Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their MCR experiments. By understanding the underlying principles of these powerful reactions, you can significantly minimize the formation of unwanted byproducts and improve the yield and purity of your target molecules. MCRs are prized for their efficiency in building molecular complexity in a single step, but this convergent nature can also lead to competing reaction pathways.[1][2] This guide provides a structured approach to identifying the root causes of byproduct formation and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: My MCR is producing a complex mixture of products. What is the most common reason for this?
A: Poor selectivity is the most frequent cause of a complex product mixture in MCRs.[3] Because multiple reactants are combined in one pot, several competing reaction pathways can occur simultaneously.[3] The final product distribution is often a delicate balance between kinetically and thermodynamically favored pathways.[4][5][6]
Q2: How critical is the order of reagent addition in an MCR?
A: The order of reagent addition can be crucial. In some cases, pre-forming a key intermediate before adding the final component can prevent the formation of side products.[3] For example, in the Ugi reaction, pre-formation of the imine from the aldehyde and amine before adding the isocyanide and carboxylic acid can sometimes lead to a cleaner reaction profile.[7][8]
Q3: Can the choice of solvent dramatically impact byproduct formation?
A: Absolutely. The solvent plays a critical role in stabilizing or destabilizing reaction intermediates, which can alter the selectivity of the reaction.[9][10][11] Polar protic solvents, for instance, are often preferred for the Ugi reaction as they can stabilize the polar intermediates involved in the productive pathway.[12] Conversely, using a non-polar solvent might favor the Passerini reaction, a common side reaction in Ugi setups.[13]
Q4: My desired product is forming, but the yield is consistently low. What should I investigate first?
A: Beyond byproduct formation, low yields can stem from several factors including incomplete reactions, product decomposition, or losses during workup and purification.[14][15][16] It's essential to monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine if the reaction is stalling or if the product is degrading under the reaction conditions.
Troubleshooting Guides
Guide 1: Issue - Low Yield of the Desired Product Accompanied by Multiple Byproducts
This is a classic selectivity problem. The key is to identify the reaction conditions that favor the desired pathway over competing side reactions.
Potential Causes & Diagnostic Workflow:
-
Kinetic vs. Thermodynamic Control: Many MCRs have multiple possible outcomes, with one product being formed faster (the kinetic product) and another being more stable (the thermodynamic product).[4][5][17][18] Your reaction conditions will dictate which product dominates.[4][5]
-
Troubleshooting Protocol:
-
Temperature Variation Study: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the kinetic product and at a higher temperature (e.g., reflux) to favor the thermodynamic product.[4] Analyze the product ratio at each temperature. This will help you understand the energy landscape of your reaction.
-
Time Course Analysis: At a given temperature, take aliquots from the reaction mixture at different time points and analyze the product distribution. If the product ratio changes over time, it's an indication that the reaction is under thermodynamic control and equilibration is occurring.[4]
-
-
-
Sub-optimal Reagent Stoichiometry or Concentration: The relative concentrations of your starting materials can significantly influence which reaction pathways are favored. High dilution conditions are sometimes employed to favor intramolecular reactions over intermolecular side reactions, such as oligomerization.[19]
-
Troubleshooting Protocol:
-
Stoichiometry Matrix: Systematically vary the stoichiometry of each component. For a four-component reaction, you might, for example, keep two components at 1 equivalent and vary the other two from 1 to 1.5 equivalents.
-
Concentration Study: Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1 M) while keeping the stoichiometry constant.
-
-
-
Inappropriate Solvent Choice: The solvent's polarity and ability to form hydrogen bonds can stabilize or destabilize key intermediates, thereby altering the reaction's course.[10][11]
-
Troubleshooting Protocol:
-
Solvent Screening: Perform the reaction in a range of solvents with varying properties (e.g., polar protic like methanol, polar aprotic like acetonitrile, and non-polar like toluene).[12]
-
Solvent Mixtures: Sometimes a mixture of solvents provides the optimal balance of properties. For example, a DCM/MeOH mixture is sometimes used to improve solubility and reaction outcomes.[20]
-
-
-
Incorrect Catalyst Selection: The choice of catalyst, if applicable, is paramount for controlling selectivity.[21][22] A catalyst can preferentially lower the activation energy of the desired reaction pathway.[19]
-
Troubleshooting Protocol:
-
Catalyst Screening: Test different types of catalysts (e.g., Brønsted acids, Lewis acids, organocatalysts) to see which provides the best selectivity for your desired product.
-
Catalyst Loading Optimization: Vary the loading of the most promising catalyst to find the optimal concentration.
-
-
Data Summary Table for Troubleshooting Low Yield:
| Parameter | Variation 1 | Variation 2 | Variation 3 | Desired Product:Byproduct Ratio |
| Temperature | 0 °C | Room Temp | 80 °C | Analyze by LC-MS or NMR |
| Solvent | Methanol | Acetonitrile | Toluene | Analyze by LC-MS or NMR |
| Catalyst | None | p-TSA (10 mol%) | Sc(OTf)₃ (10 mol%) | Analyze by LC-MS or NMR |
Guide 2: Issue - Prominent Formation of a Specific, Known Byproduct (e.g., Passerini Product in an Ugi Reaction)
This scenario is common in isocyanide-based MCRs, where the three-component Passerini reaction can compete with the four-component Ugi reaction.[20]
Causality: The Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide.[23] The Ugi reaction adds an amine to this mixture.[24] If the initial condensation of the amine and aldehyde to form the imine is slow, the remaining components can react via the Passerini pathway.[8]
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for Passerini byproduct in Ugi reactions.
Experimental Protocols:
-
Protocol 2.1: Pre-formation of the Imine
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in the chosen reaction solvent (e.g., methanol).
-
Add a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
To this mixture, add the carboxylic acid (1.0 eq) followed by the slow, dropwise addition of the isocyanide (1.0 eq).
-
Monitor the reaction by TLC or LC-MS to assess the impact on the product ratio.
-
-
Protocol 2.2: Slow Addition of Isocyanide
-
Combine the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in the reaction solvent.
-
Using a syringe pump, add the isocyanide (1.0 eq) to the reaction mixture over a period of several hours.
-
Maintain the desired reaction temperature throughout the addition.
-
Compare the final product ratio to a reaction where the isocyanide was added all at once. Lowering the instantaneous concentration of the isocyanide can sometimes enhance selectivity.[13]
-
Guide 3: Issue - Reaction Stagnates or is Incomplete
An incomplete reaction leads to a lower yield and a more complex purification process due to the presence of unreacted starting materials.
Potential Causes and Solutions:
-
Poor Reactivity of a Component: One of the starting materials may be sterically hindered or electronically deactivated.
-
Solution: Consider using a more reactive derivative of the sluggish component. For example, an electron-withdrawing group on an aldehyde can increase its electrophilicity. Microwave irradiation can also be employed to drive sluggish reactions to completion by providing efficient heating.[3]
-
-
Catalyst Deactivation: If a catalyst is being used, it may be poisoned by impurities in the starting materials or solvent, or it may degrade under the reaction conditions.
-
Solution: Ensure all reagents and solvents are pure and dry.[14] If catalyst deactivation is suspected, consider adding a second portion of the catalyst midway through the reaction.
-
-
Reversible Reaction Equilibrium: The reaction may be reaching an equilibrium that lies unfavorably for product formation.
-
Solution: Try to shift the equilibrium towards the products. This can often be achieved by removing a small molecule byproduct as it is formed (e.g., removing water in imine formation).
-
Logical Relationship Diagram for Incomplete Reactions:
Caption: Causes and solutions for incomplete multicomponent reactions.
Guide 4: Post-Reaction - Simplifying Complex Mixture Purification
Even with optimization, some byproduct formation may be unavoidable. Efficient purification is key.
-
Recrystallization: This is an ideal technique for purifying solid, non-volatile compounds, provided a suitable solvent can be found that dissolves the desired product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.[25]
-
Column Chromatography: This is a highly versatile method for separating compounds based on differences in polarity.[25][26]
-
Liquid-Liquid Extraction: This technique separates compounds based on their differing solubilities in two immiscible liquids (e.g., an organic solvent and an aqueous solution).[27] It can be an effective first-pass purification step to remove highly polar or non-polar impurities.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, especially of closely related structures or diastereomers, chiral or achiral SFC can offer superior resolution compared to standard HPLC.[28]
References
- 1. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. Troubleshooting [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Chirality-matched catalyst-controlled macrocyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. catalysts.shell.com [catalysts.shell.com]
- 23. Passerini reaction - Wikipedia [en.wikipedia.org]
- 24. Ugi reaction - Wikipedia [en.wikipedia.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 27. longdom.org [longdom.org]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. This guide provides an in-depth analysis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block. Beyond a simple data report, this document offers a comparative framework against related pyrazole derivatives, furnishing a deeper understanding of structure-spectra correlations.
The Strategic Importance of NMR in Heterocyclic Chemistry
The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved drugs. The precise arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. NMR spectroscopy provides exquisitely detailed information on the chemical environment of each atom, enabling not only structural confirmation but also insights into tautomeric forms and intermolecular interactions.[1] For a molecule like this compound, with its distinct arrangement of electron-donating (amino) and electron-withdrawing (carbonitrile) groups, NMR analysis is critical for confirming its synthesis and purity.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality NMR data is contingent on a well-designed experimental protocol. The following is a robust, self-validating methodology for the analysis of this compound and its analogs.
1. Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is paramount. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice due to its high polarity, which typically ensures good sample solubility. Its residual proton signal at approximately 2.50 ppm and carbon signals at 39.52 ppm are well-characterized and generally do not interfere with signals from the analyte.[2]
-
Concentration: A reasonably concentrated sample is prepared to ensure a good signal-to-noise ratio, particularly for ¹³C NMR which is inherently less sensitive than ¹H NMR.
-
Purity: Ensure the sample is free of paramagnetic impurities which can lead to signal broadening.
2. NMR Instrument Setup:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Tuning and Matching: The NMR probe must be properly tuned to the frequencies of both ¹H and ¹³C nuclei to maximize sensitivity.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
3. Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for all carbon atoms, simplifying the spectrum.
-
2D NMR (for unambiguous assignment):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, definitively linking proton signals to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.
-
The following diagram illustrates the workflow for comprehensive NMR analysis:
Caption: Workflow for NMR-based structural elucidation.
Predicted NMR Analysis of this compound
While a publicly available, assigned spectrum for this compound is not readily found, we can predict the expected chemical shifts with a high degree of confidence based on the analysis of structurally related pyrazoles and established substituent effects.
The structure and numbering of this compound are as follows:
Caption: Structure of this compound.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Signal | Predicted δ (ppm) | Multiplicity | Assignment |
| 1 | ~7.5 | s | H-3 |
| 2 | ~6.5 | s (broad) | -NH₂ |
| 3 | ~3.6 | s | -CH₃ |
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
| Signal | Predicted δ (ppm) | Assignment |
| 1 | ~155 | C-5 |
| 2 | ~140 | C-3 |
| 3 | ~118 | -CN |
| 4 | ~80 | C-4 |
| 5 | ~35 | -CH₃ |
Rationale for Predicted Chemical Shifts:
-
H-3: The single proton on the pyrazole ring is expected to be a singlet and will be deshielded due to the aromatic nature of the ring.
-
-NH₂: The amino protons will likely appear as a broad singlet due to exchange with residual water in the solvent and quadrupolar broadening from the adjacent nitrogen.
-
-CH₃: The methyl protons attached to the nitrogen will be a singlet in a region typical for N-methyl groups.
-
C-5: This carbon is attached to the amino group and a nitrogen atom, leading to a significant downfield shift.
-
C-3: This carbon is part of the aromatic ring and will appear in the aromatic region.
-
-CN: The carbon of the nitrile group has a characteristic chemical shift around 118 ppm.
-
C-4: This carbon is shielded by the amino group and deshielded by the nitrile group, its chemical shift is expected to be significantly upfield compared to other aromatic carbons.
-
-CH₃: The methyl carbon will be in the aliphatic region.
Comparative NMR Analysis with a Structurally Related Pyrazole
To understand the influence of substituents on the NMR spectra of pyrazoles, we will compare the predicted data for our target molecule with the experimentally determined data for 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile .
The structure of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile is as follows:
Caption: Structure of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile.
Experimental ¹H NMR of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile (DMSO-d₆): [3]
| Signal | δ (ppm) | Multiplicity | Assignment |
| 1 | 12.16 | br s | N-H |
| 2 | 7.80 | d | 2H, arom-H |
| 3 | 7.41-7.46 | m | 3H, arom-H |
| 4 | 6.50 | s | -NH₂ |
Comparison and Interpretation:
-
Ring Protons: The most significant difference is the absence of a C-H proton on the pyrazole ring in the comparative example, which is replaced by an amino group. In our target molecule, the H-3 proton provides a key diagnostic signal.
-
N-Substituent: The N-H proton in the comparative molecule is highly deshielded (12.16 ppm), which is characteristic of acidic protons in DMSO. In our target molecule, this is replaced by an N-methyl group, with an expected chemical shift around 3.6 ppm. This is a clear and easily distinguishable difference.
-
Amino Group: The chemical shift of the amino protons is similar in both the predicted and experimental spectra, appearing as a broad singlet around 6.5 ppm. This suggests that the electronic environment of the amino group is comparable in both molecules.
-
Phenyl vs. Methyl: The presence of the phenyl group in the comparative molecule introduces a complex multiplet in the aromatic region of the ¹H NMR spectrum, which is absent in our target molecule.
This comparative analysis demonstrates how subtle changes in the substitution pattern on the pyrazole ring lead to significant and predictable changes in the NMR spectra.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
A Comparative Guide to the Mass Spectrometry of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
For researchers, medicinal chemists, and drug development professionals, the unambiguous characterization of novel chemical entities is paramount. 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry techniques for its analysis, offering insights into expected ionization and fragmentation behaviors to aid in its identification and structural elucidation. While direct experimental spectra for this specific compound are not publicly available, this guide leverages data from closely related analogs and foundational mass spectrometry principles to provide a robust analytical framework.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral to many pharmaceutical agents. Its structure incorporates several features that influence its mass spectrometric behavior: a basic amino group, a polar carbonitrile group, and an N-methylated pyrazole ring. Understanding how this molecule behaves under different ionization conditions is crucial for its accurate identification in complex matrices and for monitoring its presence in various stages of drug discovery and development.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄ | --INVALID-LINK--[1] |
| Molecular Weight | 122.13 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 122.059246208 Da | --INVALID-LINK--[1] |
| Appearance | Off-White Crystalline Solid | --INVALID-LINK--[2] |
| Melting Point | 221-223 °C | --INVALID-LINK--[2] |
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight confirmation vs. structural fragmentation). Here, we compare three common ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
Electrospray Ionization (ESI): The Gentle Approach for Polar Molecules
ESI is a soft ionization technique ideal for polar molecules, producing intact protonated molecules, [M+H]⁺.[3] Given the presence of the basic amino group and nitrogen atoms in the pyrazole ring, this compound is an excellent candidate for positive-ion ESI.
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS analysis.
Expected Performance:
-
Ionization Efficiency: High, due to the readily protonated amino group and pyrazole nitrogens.
-
Primary Ion Observed: [M+H]⁺ at m/z 123.0670.
-
Fragmentation: Minimal in-source fragmentation. Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) is required for structural elucidation.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes
APCI is another soft ionization technique that is well-suited for thermally stable compounds of medium to high polarity.[3] It involves vaporizing the sample in a heated nebulizer followed by ionization via a corona discharge.[3] For our target molecule, APCI would also be effective, likely producing a strong protonated molecule signal.
Expected Performance:
-
Ionization Efficiency: Good, comparable to ESI for this molecule.
-
Primary Ion Observed: [M+H]⁺ at m/z 123.0670.
-
Thermal Degradation: Possible, though the high melting point suggests reasonable thermal stability.
Electron Ionization (EI): The Classic Hard Ionization Technique
EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[3] This provides a characteristic "fingerprint" mass spectrum valuable for library matching and structural confirmation. Due to the need for volatilization, EI is typically coupled with Gas Chromatography (GC-MS). The high melting point of the analyte might pose a challenge for GC introduction, but direct insertion probe EI-MS is a viable alternative.
Experimental Protocol: Direct Insertion Probe EI-MS
-
Sample Preparation: A small amount of the solid sample is placed in a capillary tube.
-
Instrument Setup: The direct insertion probe is fitted with the capillary tube.
-
Data Acquisition: The probe is inserted into the ion source of the mass spectrometer. The temperature of the probe is gradually increased to volatilize the sample directly into the electron beam for ionization.
Expected Performance:
-
Molecular Ion: A detectable molecular ion (M⁺˙) at m/z 122.0592 should be observed, though its abundance may be low due to extensive fragmentation.
-
Fragmentation: Rich fragmentation pattern providing significant structural information.
Fragmentation Analysis: Deciphering the Molecular Structure
Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion (ESI and APCI)
In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺ at m/z 123.0670) is isolated and fragmented by collision with an inert gas. The fragmentation pathways are dictated by the proton's location and the relative stability of the resulting fragments. The amino group and the pyrazole ring nitrogens are the most likely protonation sites.
Predicted Fragmentation Pathways:
-
Loss of Ammonia (NH₃): Protonation at the amino group could lead to the neutral loss of ammonia (17.0265 Da), resulting in a fragment at m/z 106.0405.
-
Loss of Hydrogen Cyanide (HCN): Fragmentation of the pyrazole ring could involve the loss of HCN (27.0109 Da), yielding a fragment at m/z 96.0561.
-
Loss of Methyl Radical (•CH₃): Loss of the N-methyl group as a radical (15.0235 Da) is also a plausible fragmentation pathway, leading to a fragment at m/z 108.0435.
Diagram of Predicted ESI-MS/MS Fragmentation
References
A Comparative Guide to the Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Introduction
5-amino-1-methyl-1H-pyrazole-4-carbonitrile is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Its structural motif is a common feature in molecules designed to interact with ATP-binding sites of various enzymes. The efficient and scalable synthesis of this intermediate is therefore a subject of considerable interest within the chemical and pharmaceutical research and development communities. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering a critical analysis of their respective methodologies, performance metrics, and mechanistic underpinnings. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, purity, cost, safety, and environmental impact.
Overview of Primary Synthetic Strategies
Two principal and well-established strategies dominate the landscape for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles. These routes are adaptable for the specific synthesis of the 1-methyl analog and are distinguished by their choice of starting materials and reaction mechanisms.
-
Route 1: Condensation of (Ethoxymethylene)malononitrile with Methylhydrazine. This is a classic and widely employed two-component reaction that offers a direct and high-yielding pathway to the desired pyrazole.
-
Route 2: Three-Component Reaction of an Aldehyde, Malononitrile, and Methylhydrazine. This one-pot approach aligns with the principles of green chemistry by minimizing intermediate isolation steps and improving atom economy. While versatile for a range of pyrazole derivatives, its application to the synthesis of the title compound requires careful consideration of the aldehyde component.
A third, less common, but noteworthy route involves the use of malononitrile dimer.
-
Route 3: Cyclization of Malononitrile Dimer with Methylhydrazine. This method provides an alternative starting point and can be advantageous depending on the availability and cost of the precursors.
This guide will now delve into a detailed comparison of these synthetic pathways.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is a multifactorial decision. The following sections provide a comparative analysis of the key performance indicators for each strategy.
Route 1: The (Ethoxymethylene)malononitrile Pathway
This is arguably the most direct and frequently reported method for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles. The reaction proceeds via the condensation of (ethoxymethylene)malononitrile with methylhydrazine.
Mechanism: The reaction is believed to proceed through an initial Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization with the elimination of ethanol to afford the stable pyrazole ring system.[1][2]
Workflow Visualization:
Caption: Workflow for the synthesis of this compound via the (ethoxymethylene)malononitrile route.
Advantages:
-
High Yields: This method consistently delivers high yields of the desired product, often exceeding 80%.[3]
-
Regioselectivity: The reaction is highly regioselective, leading to the exclusive formation of the 1-substituted isomer.[2]
-
Simplicity: The procedure is straightforward and typically involves a simple reflux in a suitable solvent like ethanol, followed by cooling and filtration to isolate the product.[1]
Disadvantages:
-
Cost and Availability of Starting Material: (Ethoxymethylene)malononitrile can be more expensive than the basic starting materials used in the three-component reaction.
Route 2: The Three-Component One-Pot Synthesis
This approach involves the reaction of an aldehyde, malononitrile, and methylhydrazine in a single reaction vessel. For the synthesis of the title compound, where there is no substituent at the 3-position of the pyrazole ring, formaldehyde or a formaldehyde equivalent would be the aldehyde of choice. This method is often promoted for its adherence to green chemistry principles.[4][5]
Mechanism: The reaction mechanism is thought to initiate with the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of methylhydrazine to the intermediate, and subsequent intramolecular cyclization and aromatization to yield the pyrazole product.[4] The use of a catalyst can facilitate these steps.
Workflow Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazoles: Spotlight on 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Pyrazole derivatives have been successfully developed into a range of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activities of various pyrazole derivatives, with a special focus on the promising but less-explored 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.
Anticancer Activity of Pyrazole Derivatives: Targeting the Engines of Cell Proliferation
The fight against cancer has been significantly advanced by the development of targeted therapies, and pyrazole derivatives have emerged as a rich source of potent anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell growth and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazoles exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Their aberrant activity can lead to uncontrolled cell division, a characteristic of cancer. Several pyrazole derivatives have been identified as potent CDK2 inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown potent CDK2 inhibitory activity, with compound 15 in one study exhibiting a Kᵢ of 0.005 µM.[1] This highlights the potential of the pyrazole scaffold in designing selective CDK inhibitors.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways leading to cell growth and proliferation. Overexpression or mutations of EGFR are common in various cancers. Novel fused pyrazole derivatives have demonstrated potent dual inhibition of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key player in tumor angiogenesis.[2] In one study, a dihydropyrano[2,3-c]pyrazole derivative was identified as a potent EGFR inhibitor with an IC₅₀ of 0.06 μM.[2]
The following diagram illustrates a simplified signaling pathway of EGFR and the role of pyrazole inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.
Comparative Anticancer Activity of Pyrazole Derivatives
The following table summarizes the anticancer activity of selected pyrazole derivatives against various cancer cell lines.
| Compound Class/Derivative | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-pyrazole derivative 4a | EGFR | HepG2 | 0.15 | [3] |
| Fused pyrazole derivative 3 | EGFR | - | 0.06 | [2] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 14 | CDK2 | - | Kᵢ = 0.007 | [1] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | CDK2 | - | Kᵢ = 0.005 | [1] |
| Pyrazole-indole hybrid 7a | CDK2 | HepG2 | 6.1 | [4] |
| Pyrazole-indole hybrid 7b | CDK2 | HepG2 | 7.9 | [4] |
Anti-inflammatory Activity of Pyrazole Derivatives: Quelling the Fire of Inflammation
Inflammation is a natural biological response to injury or infection, but chronic inflammation can contribute to various diseases. Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib being a prominent example of a selective COX-2 inhibitor.
Mechanism of Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
The structural features of pyrazole derivatives, particularly the presence of specific substituents, can confer high selectivity for the COX-2 isozyme.[5]
Comparative Anti-inflammatory Activity of Pyrazole Derivatives
The table below presents the COX-2 inhibitory activity of some pyrazole derivatives.
| Compound Class/Derivative | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | - | - | - | [5] |
| Pyrazolyl-thiazolidinone 16a | - | - | 134.6 | [6] |
| Pyrazolyl-thiazolidinone 16b | - | - | 26.08 | [6] |
| Pyrazolyl-thiazolidinone 18f | - | - | 42.13 | [6] |
Antimicrobial Activity of Pyrazoles: A Broad Spectrum of Defense
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an interesting scaffold for the development of novel anti-infective drugs.
Mechanism of Action
The antimicrobial mechanisms of pyrazoles are not as well-defined as their anticancer and anti-inflammatory actions but are thought to involve the disruption of essential cellular processes in microorganisms.
Comparative Antimicrobial Activity of Pyrazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) of selected pyrazole derivatives against various microorganisms.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Aminoalkyl resveratrol derivative 5 | E. coli | 13.3 - 64 |[7] | | Aminoalkyl resveratrol derivative 5 | Gram-positive bacteria | 3.3 - 36.7 |[7] | | 5-amino-4-cyano-1H-pyrazole derivative | Various bacteria and fungi | Moderate to high activity |[8] |
This compound: A Predictive Analysis
The 5-amino-1H-pyrazole-4-carbonitrile core is a common feature in many biologically active pyrazoles. The presence of the amino group at position 5 and the carbonitrile group at position 4 are known to be important for various biological activities.
The key structural feature of the target molecule is the methyl group at the N1 position. SAR studies on N-substituted pyrazoles have shown that the nature of the substituent at this position can significantly influence biological activity. In some cases, N-methylation has been shown to enhance activity, while in others, it may lead to a decrease.[3] For instance, in a study on pyrazole hydrazones, N-methylated derivatives showed higher antioxidant and antiplatelet activity compared to their sterically hindered counterparts.[3]
Based on these observations, it is plausible to hypothesize that this compound could exhibit a range of biological activities, including:
-
Anticancer Activity: The 5-aminopyrazole core is present in many kinase inhibitors. The N-methyl group could potentially influence the binding affinity and selectivity for specific kinases.
-
Anti-inflammatory Activity: The pyrazole scaffold is a known pharmacophore for COX-2 inhibition. The N-methyl substitution might affect the interaction with the active site of COX enzymes.
-
Antimicrobial Activity: The 5-amino-4-cyano-1H-pyrazole moiety has been associated with antimicrobial effects.
The following diagram illustrates the structural relationship between this compound and other key pyrazole derivatives.
Caption: Structural relationship of this compound to its core and other bioactive pyrazoles.
Experimental Protocols
To facilitate further research and verification of the biological activities discussed, detailed protocols for key in vitro assays are provided below.
MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottomed sterile plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for another 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard method for screening anti-inflammatory drugs.
Materials:
-
Rats or mice
-
Test compound
-
Carrageenan (1% w/v in saline)
-
Plethysmometer or calipers
Procedure:
-
Animal Dosing: Administer the test compound orally or intraperitoneally to the animals. A control group should receive the vehicle only.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vₜ).
-
Data Analysis: The increase in paw volume is calculated as Vₜ - V₀. The percentage of inhibition of edema for each treated group is calculated relative to the control group.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compound
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The pyrazole scaffold is undeniably a versatile and fruitful source for the discovery of new therapeutic agents. The diverse biological activities of pyrazole derivatives, including their potent anticancer, anti-inflammatory, and antimicrobial properties, underscore their importance in medicinal chemistry. While a wealth of data exists for a wide range of pyrazole compounds, this guide highlights a knowledge gap concerning the specific biological profile of this compound.
Based on structure-activity relationship studies of related compounds, it is reasonable to predict that this molecule holds potential as a bioactive agent. However, to unlock its full therapeutic promise, further experimental investigation is imperative. The detailed protocols provided herein offer a clear roadmap for the systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial activities. Such studies will not only elucidate the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships of N-substituted pyrazoles, ultimately paving the way for the design and development of novel and more effective pyrazole-based therapeutics.
References
- 1. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution Patterns in Modulating the Bioactivity of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Analogs: A Comparative Guide
The 5-amino-1-methyl-1H-pyrazole-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets, particularly protein kinases.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative overview of how subtle molecular modifications can profoundly influence their therapeutic potential. By examining experimental data from peer-reviewed studies, we will dissect the causal relationships between chemical structure and biological function, providing valuable insights for researchers and professionals in drug discovery and development.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core possesses key chemical features that make it an excellent starting point for inhibitor design. The pyrazole ring is an aromatic heterocycle that can engage in various non-covalent interactions with protein targets.[1][4] The amino group at the 5-position and the carbonitrile group at the 4-position provide crucial hydrogen bonding donors and acceptors, respectively, anchoring the molecule within the active sites of enzymes. The methyl group at the N1-position can influence solubility and metabolic stability. The adaptability of this scaffold allows for the synthesis of a wide array of derivatives with activities against targets such as checkpoint kinase 1 (CHK1), fibroblast growth factor receptors (FGFRs), Janus kinases (JAKs), and p38α mitogen-activated protein kinase.[5][6][7][8]
Structure-Activity Relationship Analysis: A Tale of Substitutions
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazole ring and appended functionalities. The following sections provide a comparative analysis of these relationships.
Impact of Substituents at the 5-Amino Position
Modifications at the 5-amino group have been shown to be critical for modulating the potency and selectivity of these compounds. For instance, in the development of CHK1 inhibitors, the 5-amino group serves as a key linker to a substituted pyrimidine ring. The nature of the substituent on the pyrimidine, in turn, fine-tunes the inhibitory activity.
One study identified a lead compound, (R)-17, which demonstrated exceptional potency against CHK1 with an IC50 of 0.4 nM.[5] This molecule features a complex substituent at the 5-amino position, highlighting the importance of this position for achieving high affinity.
Influence of Modifications at the 3-Position
The 3-position of the pyrazole ring offers another strategic site for modification. In the pursuit of IRAK4 inhibitors, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed.[9] While this is a related but different core, the principles of substitution at the pyrazole ring are informative. Introducing diamines at the 5-position of the pyrazolopyrimidine ring significantly improved intrinsic potency, though it initially led to poor permeability and bioavailability.[9]
The Role of the 4-Carbonitrile Group
The 4-carbonitrile group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the hinge region of kinase domains. While direct modifications to the nitrile itself are less common, its electronic properties can be influenced by substituents elsewhere on the ring.
Comparative Biological Activity of Analogs
To illustrate the impact of structural modifications, the following table summarizes the biological activities of representative 5-aminopyrazole analogs from various studies.
| Compound ID | Core Structure Modification | Target | IC50 (nM) | Reference |
| (R)-17 | Complex 5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino) substituent | CHK1 | 0.4 | [5] |
| Compound 10h | 4-carboxamide with covalent warhead | FGFR1, FGFR2, FGFR3, FGFR2 V564F | 46, 41, 99, 62 | [7] |
| Compound 3f | 4-amino-(1H)-pyrazole linked to a pyrimidine | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [8] |
| Compound 2j | 5-amino-pyrazole scaffold | p38α | Potent (exact value not in abstract) | [10] |
Experimental Protocols: A Glimpse into Synthesis and Evaluation
The synthesis of this compound analogs and their biological evaluation are crucial steps in the drug discovery process. Below are representative protocols.
General Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles
A common and efficient method for the synthesis of the 5-aminopyrazole-4-carbonitrile core is the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[11][12][13]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as ethanol, add the corresponding hydrazine (e.g., phenylhydrazine, 1 mmol).
-
Catalysis: A catalyst, such as a base (e.g., piperidine) or a Lewis acid, can be added to facilitate the reaction. Some syntheses are performed under catalyst-free or green conditions.[12][14]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few minutes to several hours, depending on the specific substrates and conditions.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to afford the desired 5-aminopyrazole-4-carbonitrile derivative.
Workflow for Synthesis of 5-Aminopyrazole-4-carbonitrile Analogs
Caption: A generalized workflow for the synthesis of 5-aminopyrazole-4-carbonitrile analogs.
In Vitro Kinase Inhibition Assay
The biological activity of the synthesized compounds is often assessed using in vitro kinase inhibition assays.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, assay buffer, and the test compounds (analogs).
-
Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compound, kinase, and substrate are incubated together in the assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a predetermined time.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various detection methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by fitting the dose-response data to a sigmoidal curve.
Experimental Workflow for Kinase Inhibition Assay
Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of synthesized analogs.
Conclusion and Future Directions
The this compound scaffold is a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies reveal that modifications at the 5-amino and 3-positions of the pyrazole ring are particularly effective in modulating biological activity. Future research in this area could explore the use of quantitative structure-activity relationship (QSAR) modeling to more accurately predict the potency of novel analogs and guide their design.[1][15] Furthermore, the synthesis of novel derivatives with diverse substituents, guided by the SAR principles outlined in this guide, holds the promise of discovering new therapeutic agents for a range of diseases.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human verification [recaptcha.cloud]
A Comparative Analysis of Novel Pyrazole-Based Kinase Inhibitors Against Established Therapeutics for Autoimmune Disorders
Introduction: The Critical Role of Janus Kinases in Immune Regulation
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a class of non-receptor tyrosine kinases pivotal to intracellular signaling for a host of cytokines and growth factors.[1][] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immunity, cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3][5] Consequently, the JAKs have emerged as significant therapeutic targets for the development of small molecule inhibitors aimed at modulating the immune response.[6]
This guide provides a comparative efficacy analysis of a novel pyrazole-based compound, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, against a well-established, FDA-approved JAK inhibitor, Tofacitinib. The focus will be on the inhibition of JAK3, a member of the JAK family predominantly expressed in hematopoietic cells and crucial for the signaling of several interleukins.[1][7]
Compounds Under Evaluation
For the purpose of this guide, we will evaluate the efficacy of our in-house investigational compound, hereafter referred to as Compound PYR-1 , which is based on the this compound scaffold. This will be compared against Tofacitinib , a potent JAK inhibitor approved for the treatment of several autoimmune diseases.[8][9]
| Compound | Chemical Structure | Core Scaffold |
| Compound PYR-1 | (Structure to be inserted) | This compound |
| Tofacitinib | (Structure to be inserted) | Pyrrolo[2,3-d]pyrimidine |
Mechanism of Action: Interrupting the JAK-STAT Signaling Cascade
Both Compound PYR-1 and Tofacitinib are designed to function as ATP-competitive inhibitors, targeting the kinase domain of JAKs. By binding to the ATP-binding site, these inhibitors block the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins.[10][11] This disruption of the JAK-STAT pathway prevents the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[12]
The following diagram illustrates the JAK-STAT signaling pathway and the point of inhibition by small molecule inhibitors.
Caption: JAK-STAT pathway and inhibition.
Comparative In Vitro Efficacy
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the IC50 values of Compound PYR-1 and Tofacitinib against JAK3.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound PYR-1 | JAK3 | [Hypothetical Value, e.g., 5.2] | Internal Data |
| Tofacitinib | JAK3 | 1 | [8] |
Note: Data for Compound PYR-1 is hypothetical for illustrative purposes.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
The following protocol outlines a standard in vitro kinase assay to determine the IC50 of an inhibitor against a target kinase, such as JAK3.
Objective: To determine the concentration of an inhibitor that results in 50% inhibition of JAK3 kinase activity.
Materials:
-
Recombinant human JAK3 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test inhibitors (Compound PYR-1, Tofacitinib) dissolved in DMSO
-
Detection reagents (e.g., HTRF, luminescence-based)
-
Microplate reader
Workflow Diagram:
Caption: In vitro kinase assay workflow.
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors (e.g., 10-point, 3-fold serial dilution) in DMSO. The final concentration in the assay should typically range from micromolar to picomolar.
-
Reaction Setup: In a 384-well microplate, add the kinase assay buffer, the recombinant JAK3 enzyme, and the biotinylated peptide substrate to each well. Then, add the diluted inhibitors. Include control wells with DMSO only (no inhibitor) for 100% activity and wells without enzyme for background signal.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the microplate at room temperature for a specified period (e.g., 60 minutes) to allow the enzyme to phosphorylate the substrate.
-
Detection: Stop the reaction by adding a solution containing EDTA. Add the detection reagents according to the manufacturer's instructions. These reagents will generate a signal (e.g., fluorescence, luminescence) that is proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis: Subtract the background signal from all wells. Normalize the data to the control wells (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Discussion
This guide provides a framework for comparing the efficacy of a novel pyrazole-based inhibitor, Compound PYR-1, with the established JAK inhibitor, Tofacitinib. The in vitro kinase assay is a fundamental first step in characterizing the potency of a new inhibitor. Based on the hypothetical data, Compound PYR-1 demonstrates potent inhibition of JAK3, albeit with a slightly higher IC50 than Tofacitinib.
Further studies would be required to fully characterize Compound PYR-1, including:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound PYR-1 against other JAK family members (JAK1, JAK2, TYK2) and a broader panel of kinases to determine its selectivity.
-
Cell-Based Assays: Evaluating the ability of Compound PYR-1 to inhibit JAK-STAT signaling in relevant cell lines (e.g., cytokine-stimulated immune cells).
-
In Vivo Efficacy: Testing the compound in animal models of autoimmune diseases to assess its therapeutic potential in a physiological context.
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Through iterative structure-activity relationship (SAR) studies, it may be possible to optimize the potency and selectivity of this chemical series, potentially leading to the discovery of new therapeutic agents for autoimmune and inflammatory disorders.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Tofacitinib - Wikipedia [en.wikipedia.org]
- 9. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 10. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 11. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: A Guide for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In the landscape of anticancer drug discovery, pyrazole derivatives have garnered significant attention for their potential to inhibit key signaling pathways implicated in tumorigenesis and cell proliferation.[2][3] This guide focuses on the in vitro testing of a specific pyrazole derivative, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. While specific experimental data for this compound is not yet broadly published, this document will provide a comprehensive framework for its evaluation. We will achieve this by outlining detailed experimental protocols and comparing its potential efficacy against established pyrazole-containing drugs and other derivatives with known anticancer activities. The primary hypothesis is that this compound may exert its effects through the inhibition of key cellular kinases, potentially within the Janus kinase (JAK) family, a mechanism shared by other successful pyrazole-based therapeutics.[4]
The JAK-STAT Signaling Pathway: A Prime Target for Pyrazole Inhibitors
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in cell proliferation, differentiation, and immune responses.[5][6] Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases.[7] Several pyrazole-containing drugs, such as Ruxolitinib and Tofacitinib, function as potent JAK inhibitors.[4][8] Given the structural similarities, it is plausible that this compound could also modulate this pathway.
Figure 1: The JAK-STAT Signaling Pathway
Caption: A simplified diagram of the JAK-STAT signaling cascade.
Comparative In Vitro Efficacy: Benchmarking Against Known Inhibitors
To ascertain the therapeutic potential of this compound, a direct comparison of its in vitro activity against established compounds is essential. We propose a panel of comparator compounds including the JAK inhibitors Ruxolitinib and Tofacitinib, and other pyrazole derivatives that have demonstrated significant anticancer activity.
Table 1: Comparative In Vitro Antiproliferative Activity of Pyrazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | To Be Determined | N/A |
| Ruxolitinib | K-562 (Leukemia) | 20 | [9] |
| Tofacitinib | JAK1/JAK3 (enzymatic assay) | 0.001-0.004 | [10] |
| Pyrazole Derivative C5 | MCF-7 (Breast) | 0.08 | [11] |
| Pyrazole-Thiazolidinone 4a | A549 (Lung) | 31.01% inhibition (potency varies) | [3] |
| Pyrazole-Naphthalene Analog 10 | MCF-7 (Breast) | 2.78 | [12] |
| Indole-Pyrazole Hybrid 33 | HCT116 (Colon) | < 23.7 | [12] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation
The following protocols provide a robust framework for the initial in vitro characterization of this compound.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a novel compound is to determine its effect on the viability and proliferation of cancer cells. The MTT and SRB assays are reliable colorimetric methods for this purpose.
Figure 2: General Workflow for In Vitro Cytotoxicity Testing
Caption: A streamlined workflow for assessing the cytotoxicity of a novel compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and the comparator compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
To investigate the hypothesis that this compound acts as a kinase inhibitor, a direct enzymatic assay is required. The Transcreener® ADP² Assay is a robust method for this purpose.[13]
Protocol 2: Transcreener® ADP² Kinase Assay (for JAK1)
-
Principle: This assay directly measures the amount of ADP produced during the kinase reaction. The detection is based on a highly specific antibody that differentiates between ADP and ATP.[13]
-
Procedure:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing purified JAK1 enzyme (e.g., 8 nM), a suitable substrate peptide (e.g., 10 µM IRS1), and ATP (e.g., 10 µM).
-
Inhibitor Addition: Add varying concentrations of this compound and comparator inhibitors (e.g., Tofacitinib) to the reaction wells.
-
Enzyme Reaction: Incubate the reaction at 30°C for 60 minutes.
-
ADP Detection: Add the Transcreener® ADP² Detection Mix, which contains the ADP antibody and a fluorescent tracer.
-
Signal Measurement: Measure the fluorescence polarization or intensity after a 60-minute incubation at room temperature.
-
Data Analysis: A decrease in fluorescence signal corresponds to an increase in ADP production and thus kinase activity. Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
Cell-Based JAK-STAT Signaling Assay
To confirm the inhibition of the JAK-STAT pathway within a cellular context, a phospho-flow cytometry assay can be employed. This method measures the phosphorylation status of key signaling proteins like STATs.[14]
Protocol 3: Phospho-Flow Cytometry for STAT Phosphorylation
-
Principle: This assay quantifies the level of phosphorylated STAT proteins within cells following cytokine stimulation and inhibitor treatment.
-
Procedure:
-
Cell Culture and Treatment: Culture a cytokine-responsive cell line (e.g., HEL cells for JAK2/STAT5) and pre-treat with this compound or a known JAK inhibitor for 1-2 hours.[15]
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) for 15-30 minutes to activate the JAK-STAT pathway.[14]
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with methanol to allow antibody access to intracellular proteins.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the amount of phosphorylated STAT.
-
Data Analysis: Quantify the reduction in STAT phosphorylation in treated cells compared to the cytokine-stimulated control to determine the inhibitory effect of the compound.
-
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of this compound. By employing the detailed protocols for cytotoxicity, kinase inhibition, and cell-based signaling assays, researchers can effectively characterize its biological activity. The comparative data against established pyrazole-based drugs will provide critical context for its potential as a novel anticancer agent. Positive results from these initial in vitro studies would warrant further investigation, including selectivity profiling against a broader panel of kinases, and ultimately, in vivo efficacy studies in preclinical cancer models. The adaptability of the pyrazole scaffold continues to offer exciting opportunities for the development of next-generation targeted cancer therapies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. srrjournals.com [srrjournals.com]
- 3. ijnrd.org [ijnrd.org]
- 4. P1428: IMPLICATIONS OF THE RUXOLITINIB (JAK1/JAK2 INHIBITOR) ON GRAFT-VERSUS-LEUKAEMIA EFFECT MEDIATED BY THE NK CELL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Challenge of Selectivity: Why Off-Target Effects Occur
An In-Depth Technical Guide to Characterizing the Off-Target Effects of Pyrazole-Based Inhibitors
For drug development professionals, researchers, and scientists, the pyrazole scaffold is a familiar and powerful motif, forming the core of numerous kinase inhibitors.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, make it an effective bioisostere for hinge-binding interactions within the ATP pocket of protein kinases.[3][4][5] However, this same versatility can lead to unintended interactions with other proteins, known as off-target effects. Understanding and meticulously characterizing these off-target activities is not merely an academic exercise; it is a critical step in developing safe and effective therapeutics, minimizing toxicity, and elucidating the true mechanism of action of a compound.[6]
This guide provides a comparative analysis of the key experimental strategies used to identify and quantify the off-target effects of pyrazole-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the complex data generated, ensuring a comprehensive and self-validating approach to inhibitor profiling.
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[7] Pyrazole-based inhibitors, designed to be competitive with ATP, can inadvertently bind to multiple kinases if the pocket architecture is sufficiently similar.[8] This "polypharmacology" can sometimes be beneficial, but more often it is the source of undesirable side effects. For instance, a pyrimidine-based pyrazole inhibitor (compound 40) developed as a JAK2 inhibitor showed potent antiproliferative activity against a wide range of cancer cell lines, which was later attributed to off-target activity against Flt-3, VEGFR-2, PDGFRα, and TYK2.[9] In contrast, a closely related analog (compound 41) demonstrated much higher selectivity for JAK2/3, highlighting how subtle structural changes can dramatically alter a compound's selectivity profile.[9]
These examples underscore the necessity of moving beyond single-target activity assays early in the discovery pipeline. A multi-faceted approach, combining biochemical, biophysical, and cell-based methods, is essential for building a complete and reliable selectivity profile.
Core Methodologies for Off-Target Profiling: A Comparison
Choosing the right assay depends on the stage of drug discovery and the specific questions being asked. The three primary methodologies—biochemical kinome scanning, cellular thermal shift assays (CETSA), and phenotypic screening—offer complementary insights into an inhibitor's behavior.
| Methodology | Principle | Data Output | Advantages | Limitations |
| Biochemical Kinome Scanning | Measures direct inhibition of a large panel of purified kinases in a cell-free system, often via competition binding or enzymatic activity assays.[10][11][12] | Dissociation constants (Kd) or IC50 values against hundreds of kinases.[13][14] | High-throughput, quantitative, directly measures compound-target interaction. Excellent for assessing kinome-wide selectivity.[15] | Lacks cellular context (no cell permeability, metabolism, or cofactor competition). May not reflect in-vivo target engagement.[7] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation in a cellular environment.[16] | A "thermal shift" (ΔTm) indicating target engagement. Can be coupled with MS for proteome-wide analysis (TPP).[16][17] | Measures target engagement in intact cells or tissues, providing physiological relevance.[18] No compound modification needed. | Lower throughput than biochemical assays. Indirect measurement of binding. TPP requires specialized MS equipment and expertise.[19] |
| Phenotypic Screening | Assesses the global effect of a compound on a cell's or organism's observable characteristics (phenotype) without pre-supposing a target.[20][21] | Phenotypic changes (e.g., cell death, morphology changes, biomarker expression).[6] | Unbiased approach that can identify novel mechanisms and unexpected off-target effects. Physiologically relevant context. | Target deconvolution is challenging and resource-intensive.[21] Can be lower throughput. |
Visualizing the Challenge: On-Target vs. Off-Target Inhibition
The following diagram illustrates the fundamental concept of how a pyrazole-based inhibitor can interact with both its intended target to produce a therapeutic effect and an unintended off-target, leading to potential side effects.
Caption: A pyrazole inhibitor binding to its intended kinase and an off-target kinase.
Experimental Protocols: A Guide for the Bench Scientist
The following protocols are designed to be self-validating systems, incorporating controls and decision points that ensure data integrity.
Protocol 1: In Vitro Kinase Selectivity Profiling (Competition Binding Assay)
This protocol is based on the principles used in platforms like KINOMEscan®.[22][23] It measures the ability of a test compound to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases.
Causality: This assay directly measures the binding affinity (Kd) of the inhibitor to each kinase, independent of enzyme activity or ATP concentration.[15] This provides a "clean" measure of interaction potential. Using a broad panel (e.g., >400 kinases) is crucial for discovering unexpected off-targets across the entire kinome.[23]
Caption: Workflow for a KINOMEscan®-type competition binding assay.
Step-by-Step Methodology:
-
Assay Plate Preparation: Prepare serial dilutions of the pyrazole-based inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Dispense into a multi-well plate. Include a DMSO-only control (vehicle control, representing 100% binding) and a control inhibitor with a known binding profile.
-
Reaction Mixture Assembly: In each well, combine the test compound with a specific DNA-tagged kinase from a library and beads coated with an immobilized, broad-spectrum kinase inhibitor.
-
Rationale: The immobilized ligand competes with the test compound. The amount of kinase captured on the beads is inversely proportional to the test compound's binding affinity.[22]
-
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. The time and temperature are optimized for the kinase panel.
-
Washing: Wash the beads thoroughly to remove any unbound kinase and test compound. This step is critical for a low signal-to-noise ratio.
-
Elution and Quantification: Elute the kinase that remains bound to the beads and quantify the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis:
-
Compare the amount of kinase captured in the presence of the test compound to the DMSO control.
-
Plot the percentage of kinase bound against the compound concentration.
-
Fit the data to a dose-response curve to calculate the dissociation constant (Kd).
-
Visualize the data using a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive view of selectivity.[23]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry Readout
This protocol, also known as Thermal Proteome Profiling (TPP), assesses target engagement across the proteome in a native cellular environment.[16]
Causality: The binding of a drug to its target protein confers thermodynamic stability, increasing the temperature required to denature it.[24] By heating cell lysates to various temperatures and quantifying the remaining soluble protein, we can identify which proteins were stabilized by the drug, indicating a direct binding interaction.[17]
Caption: Experimental workflow for Thermal Proteome Profiling (TPP/CETSA-MS).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow the relevant cell line to ~80% confluency. Treat the cells with the pyrazole inhibitor at a relevant concentration (e.g., 10x the cellular IC50) or with DMSO (vehicle control) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest and wash the cells. Lyse the cells using a physical method (e.g., freeze-thaw cycles) in a suitable buffer without detergents to preserve protein complexes.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Rationale: This gradient heating is essential to define the full melting curve for thousands of proteins simultaneously.
-
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Sample Preparation for Mass Spectrometry: Carefully collect the supernatant, which contains the soluble proteins. Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin). For quantitative comparison, peptides from different temperature points can be labeled with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the drug-treated and DMSO-treated samples.
-
Fit these data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under both conditions.
-
A significant increase in Tm in the drug-treated sample (a thermal shift) indicates direct target engagement.[19]
-
Case Study: Comparative Off-Target Profiles
To illustrate the practical application of these methods, let's compare the selectivity profiles of two hypothetical pyrazole-based inhibitors targeting Kinase X.
| Inhibitor | Primary Target (Kinase X) Kd | Significant Off-Targets (Kd < 1 µM) Identified by Kinome Scan | Cellular Targets Confirmed by CETSA (Thermal Shift > 2°C) | Observed Phenotype |
| Pyrazol-A (Selective) | 5 nM | Kinase Y (850 nM) | Kinase X | G1 cell cycle arrest |
| Pyrazol-B (Promiscuous) | 8 nM | Kinase Z (30 nM), Kinase M (120 nM), Kinase Y (900 nM) | Kinase X, Kinase Z | G1 cell cycle arrest and apoptosis |
Interpretation:
-
Pyrazol-A appears highly selective. The kinome scan reveals only one weak off-target, which is not confirmed in the cellular assay, suggesting it may not be relevant in a physiological context. The observed phenotype aligns with the known function of Kinase X.
-
Pyrazol-B is significantly more promiscuous.[10] It potently inhibits Kinase Z in both biochemical and cellular assays. The observed apoptosis is likely due to the inhibition of Kinase Z, an off-target effect, rather than the intended inhibition of Kinase X. This highlights how a multi-assay approach is critical to correctly attribute a phenotype to a specific molecular target.[9]
Logical Framework for Off-Target Characterization
A robust off-target characterization strategy integrates data from multiple sources to build confidence and guide subsequent medicinal chemistry efforts.
Caption: A logical workflow for integrated off-target analysis.
Conclusion
The pyrazole scaffold will undoubtedly remain a mainstay in the design of targeted inhibitors. However, the success of these development programs hinges on a deep and early understanding of their off-target interaction profiles. A strategy that relies on a single assay is insufficient. By logically integrating quantitative, high-throughput biochemical profiling with physiologically relevant cellular assays like CETSA and unbiased phenotypic screens, researchers can build a comprehensive and reliable safety and selectivity profile. This multi-pronged approach not only de-risks clinical candidates but also provides invaluable insights that empower medicinal chemists to rationally design the safer, more effective medicines of the future.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 21. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 22. chayon.co.kr [chayon.co.kr]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-amino-1-methyl-1H-pyrazole-4-carbonitrile is critical for advancing medicine and materials science. Pyrazole derivatives are celebrated for their diverse pharmacological activities.[1][2][3] However, this biological activity necessitates a rigorous and informed approach to their handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Given the absence of a specific, dedicated Safety Data Sheet (SDS) for this exact compound, we must adopt a conservative and scientifically-grounded approach. This involves assessing the potential hazards based on its constituent functional groups—the pyrazole ring, the amino group, and particularly the nitrile group—and adhering to the strictest relevant disposal protocols.
Hazard Assessment: A Precautionary Principle
The molecular structure of this compound dictates its potential hazards. The nitrile (-C≡N) functional group is of primary concern. Nitrile compounds can be incompatible with acids and strong oxidizing agents, potentially leading to the release of highly toxic hydrogen cyanide gas.[4][5] Therefore, utmost caution is warranted.[4]
Safety Data Sheets for structurally similar aminopyrazole carbonitrile compounds consistently highlight several hazard classifications. This data provides a reliable surrogate for assessing the risks associated with our target compound.
Table 1: Summary of Potential Hazards based on Analogous Compounds
| Hazard Classification | Description | Precautionary Statement Examples | Supporting Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P301+P312, P302+P352, P304+P340 | [6][7] |
| Skin Irritation | Causes skin irritation. | P264, P280, P332+P313 | [4][8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | P280, P305+P351+P338 | [4][8] |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271 | [8] |
Based on this assessment, This compound must be managed and disposed of as a hazardous chemical waste. Under no circumstances should it be discarded in regular trash or discharged into the sanitary sewer system.[4][10]
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound in any form (pure solid, solution, or waste), ensure you are wearing the appropriate PPE.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[12]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider impervious clothing.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, especially during a spill cleanup, use a full-face respirator with an appropriate cartridge or a NIOSH-approved N95 dust mask.
Step 2: Waste Segregation is Non-Negotiable
Proper segregation is the most critical step in preventing dangerous chemical reactions in the waste container.
-
Primary Waste Stream: Designate a specific waste container for this compound and its associated waste (e.g., contaminated consumables).
-
Incompatibility: This compound and its waste must NEVER be mixed with the following:
At a minimum, all chemical wastes should be segregated into acids, bases, flammables, oxidizers, and water-reactive compounds.[13]
Step 3: Correct Containerization and Labeling
The integrity of the disposal process relies on robust containment and clear communication.
-
Container Selection:
-
Waste Types:
-
Solid Waste: Collect the pure compound, contaminated silica gel, or other solid materials in a clearly labeled, sealable container. Avoid generating dust.
-
Liquid Waste: Collect solutions in a dedicated, leak-proof container. Leave adequate headspace (at least 10%) to allow for expansion.
-
Contaminated Consumables: Items like gloves, weighing paper, and pipette tips that are contaminated with the compound should be double-bagged, sealed, and placed in a container labeled as solid hazardous waste.[14]
-
-
Labeling:
-
All waste containers must be clearly labeled the moment waste is first added.[14]
-
The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
A list of all constituents and their approximate percentages (including solvents).
-
The date accumulation began.
-
The name of the Principal Investigator and the laboratory location.
-
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely within the laboratory until it is collected.
-
Store the sealed waste container in a designated SAA, which should be at or near the point of generation.
-
The container must be kept closed except when actively adding waste.[14]
-
Ensure the SAA is in a secondary containment tray to manage any potential leaks.
Step 5: Arrange for Professional Disposal
Laboratory personnel should never transport, treat, or dispose of hazardous waste themselves.
-
All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS or OCRS) department or a licensed hazardous waste contractor.[10]
-
Follow your institution's specific procedures to request a waste pickup.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
Empty Container Decontamination
The original product container is not "empty" until it has been properly decontaminated. Since this compound should be handled as an acutely hazardous substance, the container must be triple-rinsed.[10][13]
-
Rinse the container three times with a solvent suitable for dissolving the compound (e.g., acetone, ethanol).
-
Crucially, collect all three rinsates as hazardous liquid waste. [10][14]
-
After triple-rinsing, deface or remove the original label. The container can then be disposed of as regular laboratory glass or plastic waste.
Spill Response
For small spills of solid material:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous solid waste.
-
Report the spill to your laboratory supervisor and EHS department.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, building trust in our scientific practices and ensuring that our pursuit of knowledge does not come at the cost of our well-being or our planet's health.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. calpaclab.com [calpaclab.com]
- 6. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | 54820-92-7 [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. echemi.com [echemi.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS No: 5334-41-8), a key synthetic intermediate. By moving beyond a simple checklist and understanding the causality behind these safety protocols, your laboratory can foster a culture of proactive safety and scientific integrity.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is an off-white crystalline solid that, while a valuable building block, presents several potential hazards that must be managed through appropriate engineering controls and personal protective equipment.[1] The primary risks associated with this compound and its structural analogs involve irritation to the skin, eyes, and respiratory system.[2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements (abbreviated) |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | GHS07 | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | GHS07 | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] | GHS07 | P261, P271, P304+P340, P312, P403+P233 |
A conservative approach, based on data from closely related aminopyrazole carboxamides and phenylpyrazole carbonitriles, suggests that this compound may also be harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity categories).[3][4] Therefore, handling procedures should reflect this heightened level of caution.
The nitrile functional group warrants special attention. While stable under normal conditions, cyanogen compounds can potentially release highly toxic hydrocyanic acid under specific conditions, such as in the presence of strong acids or during combustion. This necessitates strict adherence to handling and disposal protocols.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
Core PPE Requirements:
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's compatibility data for specific breakthrough times. Always double-glove if handling larger quantities or for prolonged periods.
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes.[5] When there is a significant risk of splashing or handling larger quantities of the solid that could become airborne, a face shield should be worn in addition to goggles.[5]
-
Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of contamination, such as weighing large quantities or during a spill cleanup, consider a disposable chemical-resistant gown.
-
Respiratory Protection: All handling of the solid compound, especially weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required.[5]
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory. The following diagram and procedural steps outline a self-validating system for handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as outlined in Section 2.
-
Perform all manipulations that may generate dust, such as weighing or transferring the solid, within a certified chemical fume hood.[6]
-
-
Experimental Use:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep all containers clearly labeled with the full chemical name.
-
If moving the compound between laboratories, use a sealed, properly labeled primary container within a durable, secondary container.
-
-
Decontamination:
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.[6]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of this compound can lead to environmental contamination and regulatory violations. This compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.
-
Solid Waste: Collect all unused solid compounds and any contaminated disposables (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Licensed Disposal: All waste must be disposed of through a licensed chemical waste disposal company.[5] Follow your institution's Environmental Health & Safety (EHS) guidelines for arranging a waste pickup.
Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spills: Evacuate the area. For a small spill, and only if you are trained to do so, cover the spill with an inert absorbent material, sweep it up, and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring the well-being of your research team and the integrity of your scientific pursuits.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
